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  • Product: 1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate
  • CAS: 1566649-47-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 1,7-Diazaspiro[4.4]nonan-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,7-diazaspiro[4.4]nonan-2-one scaffold is a compelling structural motif in medicinal chemistry, offering a rigid three-dimensional framework t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-diazaspiro[4.4]nonan-2-one scaffold is a compelling structural motif in medicinal chemistry, offering a rigid three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. Its unique topology makes it an attractive core for the development of novel therapeutics. This guide provides a comprehensive overview of a practical synthetic route to 1,7-diazaspiro[4.4]nonan-2-one, detailing the underlying chemical principles and offering robust, step-by-step experimental protocols. Furthermore, a thorough guide to the analytical characterization of the target molecule is presented, ensuring the unambiguous confirmation of its structure and purity.

Introduction: The Significance of the Diazaspiro[4.4]nonane Core

Spirocyclic systems have gained considerable attention in drug discovery due to their inherent structural rigidity and novelty compared to more traditional flat, aromatic structures. The spirocyclic nature of the 1,7-diazaspiro[4.4]nonan-2-one core introduces a well-defined three-dimensional arrangement of atoms, which can lead to enhanced binding affinity and selectivity for protein targets. This class of compounds has been explored for its potential in treating a range of conditions, including neurological and cardiovascular diseases, by serving as key intermediates in the synthesis of more complex bioactive molecules.[1] The strategic placement of two nitrogen atoms and a lactam functionality offers multiple points for diversification, allowing for the generation of libraries of analogues for structure-activity relationship (SAR) studies.

A Strategic Synthetic Pathway

The synthesis of 1,7-diazaspiro[4.4]nonan-2-one can be efficiently achieved through a three-step sequence commencing with a commercially available protected aminopyrrolidine. This strategy involves an initial reductive amination to construct the carbon backbone of the second ring, followed by an intramolecular cyclization to form the lactam, and a final deprotection step to yield the target compound.

Synthetic_Pathway Start N-Boc-3-aminopyrrolidine Intermediate1 N-(1-Boc-pyrrolidin-3-yl)-4-aminopentanoate Start->Intermediate1 Reductive Amination (Ethyl Levulinate, NaBH(OAc)₃) Intermediate2 7-Boc-1,7-diazaspiro[4.4]nonan-2-one Intermediate1->Intermediate2 Intramolecular Cyclization (Heat or Coupling Agent) FinalProduct 1,7-Diazaspiro[4.4]nonan-2-one Intermediate2->FinalProduct Boc Deprotection (TFA or HCl)

Caption: A logical workflow for the synthesis of 1,7-diazaspiro[4.4]nonan-2-one.

Part 1: Synthesis of 7-Boc-1,7-diazaspiro[4.4]nonan-2-one

This initial phase focuses on the construction of the protected diazaspirocycle. The choice of the tert-butyloxycarbonyl (Boc) protecting group is strategic due to its stability under the reductive amination and cyclization conditions, and its facile removal under acidic conditions.[2]

Step 1.1: Reductive Amination of N-Boc-3-aminopyrrolidine

Reductive amination is a robust method for the formation of carbon-nitrogen bonds.[3][4] In this step, the nucleophilic amino group of N-Boc-3-aminopyrrolidine attacks the carbonyl carbon of ethyl levulinate to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild and selective for the reduction of imines in the presence of the ester functionality.[5]

Experimental Protocol:

  • To a stirred solution of N-Boc-3-aminopyrrolidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add ethyl levulinate (1.1 eq) and glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-Boc-pyrrolidin-3-yl)-4-aminopentanoate.

Step 1.2: Intramolecular Cyclization to form the Lactam Ring

The formation of the lactam ring is achieved through an intramolecular amidation reaction. This can be accomplished by heating the amino ester intermediate, which drives the cyclization with the elimination of ethanol. Alternatively, amide coupling reagents can be employed to facilitate the reaction at lower temperatures.[6]

Experimental Protocol (Thermal Cyclization):

  • Dissolve the purified N-(1-Boc-pyrrolidin-3-yl)-4-aminopentanoate from the previous step in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux for 24-48 hours, using a Dean-Stark apparatus to remove the ethanol byproduct.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude 7-Boc-1,7-diazaspiro[4.4]nonan-2-one can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Experimental_Workflow_Part1 cluster_0 Step 1.1: Reductive Amination cluster_1 Step 1.2: Intramolecular Cyclization A1 Combine N-Boc-3-aminopyrrolidine, ethyl levulinate, and acetic acid in DCE A2 Stir for 1 hour at RT A1->A2 A3 Add NaBH(OAc)₃ A2->A3 A4 Stir for 12-16 hours at RT A3->A4 A5 Aqueous workup and extraction A4->A5 A6 Purification by column chromatography A5->A6 B1 Dissolve amino ester in toluene A6->B1 Intermediate Product B2 Reflux for 24-48 hours B1->B2 B3 Solvent removal B2->B3

Caption: Experimental workflow for the synthesis of the protected spirocycle.

Part 2: Deprotection to Yield 1,7-Diazaspiro[4.4]nonan-2-one

The final step in the synthesis is the removal of the Boc protecting group to unmask the secondary amine. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent being common choices.[7][8]

Experimental Protocol (TFA Deprotection):

  • Dissolve the crude or purified 7-Boc-1,7-diazaspiro[4.4]nonan-2-one in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its trifluoroacetate salt.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate), and extract with an organic solvent like DCM or ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1,7-diazaspiro[4.4]nonan-2-one.

Part 3: Comprehensive Characterization

The identity and purity of the synthesized 1,7-diazaspiro[4.4]nonan-2-one must be confirmed through a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.[3] The proton NMR spectrum is expected to show distinct signals for the protons on the two rings, with their chemical shifts and coupling patterns providing information about their connectivity and stereochemistry. The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon of the lactam and the spirocyclic carbon, in addition to the other carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.[5] A strong absorption band corresponding to the C=O stretch of the lactam is expected, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the secondary amine and the lactam will also be observable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.[9] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

Analytical Technique Expected Observations for 1,7-Diazaspiro[4.4]nonan-2-one
¹H NMR Signals corresponding to the methylene protons of both pyrrolidine rings and the N-H protons.
¹³C NMR A signal for the carbonyl carbon (δ ~175 ppm), the spiro carbon, and other aliphatic carbons.
FTIR (cm⁻¹) ~3300-3400 (N-H stretch), ~2850-2960 (C-H stretch), ~1670 (C=O stretch, lactam).
Mass Spectrometry (m/z) [M+H]⁺ corresponding to the molecular weight of the compound. Fragmentation may involve cleavage of the pyrrolidine rings.

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Target -> NMR [label="Structural Elucidation"]; Target -> IR [label="Functional Group Identification"]; Target -> MS [label="Molecular Weight and Formula"]; }

Caption: Key analytical methods for the characterization of the target compound.

Conclusion

This technical guide has outlined a logical and experimentally viable pathway for the synthesis of 1,7-diazaspiro[4.4]nonan-2-one. By leveraging established synthetic methodologies such as reductive amination and intramolecular cyclization, this valuable scaffold can be accessed in a controlled and efficient manner. The detailed protocols and characterization guidelines provided herein are intended to empower researchers in medicinal chemistry and drug development to explore the potential of this and related diazaspirocyclic systems in their quest for novel therapeutic agents.

References

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  • (+/-)-(R)-1,7-DIAZASPIRO[4.4]NONANE-2,6-DIONE - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3492.
  • Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. (2025). BenchChem.
  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. (1975). Journal of Magnetic Resonance, 19(1), 31-36.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). Lett. Org. Chem., 9, 434-438.
  • 7-Boc-2-oxo-1,7-diazaspiro[4.4]nonane. (n.d.). Retrieved from [Link]

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%. (n.d.). Retrieved from [Link]

  • Reductive Amination of Ethyl Levulinate to Pyrrolidones over AuPd Nanoparticles at Ambient Hydrogen Pressure. (2019). Green Chemistry, 21(7), 1635-1639.
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  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(37), 21893-21899.
  • mass spectra - fragmentation patterns. (n.d.). Retrieved from [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure. (2019). Green Chemistry, 21(7), 1635-1639.
  • Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. (2020). ChemSusChem, 13(21), 5702-5721.
  • Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). (2025). BenchChem.
  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. (2025). BenchChem.
  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. (2005). Tetrahedron, 61(33), 8120-8129.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal, 11(1), 89.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. (2005). Tetrahedron, 61(33), 8120-8129.
  • A process for preparing 2-azaspiro-(4.4)-nonan-3-one, 2-azaspiro-(4.5)-decan-3-one and 2-azaspiro-(4.6). (1993).
  • 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride. (n.d.). Retrieved from [Link]

  • (+)-(R)-2,7-DIAZASPIRO[4.4]NONANE-1,8-DIONE - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2015). RSC Advances, 5(10), 7354-7365.
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]

  • Reductive amination of levulinic acid or its derivatives to pyrrolidones over heterogeneous catalysts in the batch and continuous flow reactors: A review. (2021).
  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. (2015). Journal of the Brazilian Chemical Society, 26(11), 2261-2269.
  • A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. (2019). Molecules, 24(10), 1968.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Toxins, 15(9), 548.
  • 8,8-Diethyl-2,2-dimethyl-1,7-dioxaspiro[4.4]nonan-6-one - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved from [Link]

  • Multiple Fragmentation Methods for Small Molecule Characterization on a Dual Pressure Linear Ion Trap Orbitrap Hybrid Mass Spectrometer. (2010). Thermo Fisher Scientific.

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Exploratory

An In-depth Technical Guide to 1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate

This guide provides a comprehensive technical overview of 1,7-diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate, a specialized chemical entity of increasing interest in the fields of medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,7-diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate, a specialized chemical entity of increasing interest in the fields of medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, its synthesis, and potential applications, underpinned by established scientific principles.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to the exploration of three-dimensional molecular architectures. Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this endeavor. Their rigid, well-defined three-dimensional structures allow for precise spatial orientation of functional groups, which can lead to improved interactions with biological targets.[1][2] The 1,7-diazaspiro[4.4]nonan-2-one core represents a privileged scaffold, incorporating a lactam moiety that is a common feature in many biologically active molecules.[1][3] This guide focuses on the 2,2,2-trifluoroacetate salt of this spirocyclic lactam, a form often utilized in early-stage research and development.[4][5][6]

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development.

PropertyValueSource
Chemical Name 1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate[7]
CAS Number 1566649-47-5[7][8][9][10]
Molecular Formula C9H13F3N2O3[7][10]
Molecular Weight 254.21 g/mol [7][10]
Purity ≥98% (Typical)[7]
Form Salt[10]

The trifluoroacetate (TFA) counterion is a common feature of synthetic peptides and small molecules due to its use in purification processes like reverse-phase high-performance liquid chromatography (HPLC).[4][5][6] While the TFA salt often enhances solubility and stability, it's noteworthy that for therapeutic development, conversion to other salt forms like hydrochloride or acetate is common due to potential regulatory concerns and to mitigate any undesirable biological effects of the TFA moiety.[4][5][6]

Synthesis and Methodologies: A Proposed Retrosynthetic Approach

While specific, detailed synthetic protocols for 1,7-diazaspiro[4.4]nonan-2-one are not extensively published in peer-reviewed literature, a logical synthetic strategy can be proposed based on established organic chemistry principles for constructing similar spirocyclic lactams. A plausible approach would involve the cyclization of a suitable precursor.

A potential synthetic route could be envisioned starting from a substituted pyrrolidine derivative. The synthesis of related diazaspiro[4.4]nonane structures has been documented, often involving multi-step sequences.[11][12][13][14]

Conceptual Experimental Protocol:
  • Precursor Synthesis: The synthesis would likely begin with the creation of a suitably functionalized pyrrolidine ring, which would serve as the foundation for the spirocyclic system.

  • Introduction of the Second Ring Moiety: A key step would involve the introduction of the components for the second nitrogen-containing ring.

  • Cyclization and Lactam Formation: The final key step would be an intramolecular cyclization to form the lactam ring, thus creating the spirocyclic core.

  • Salt Formation: The final compound would be isolated as the trifluoroacetate salt, often as a direct result of the purification method, which typically employs trifluoroacetic acid.[4][6]

Synthesis_Workflow A Functionalized Pyrrolidine Precursor B Introduction of Second Ring Components A->B Alkylation/Amidation C Intramolecular Cyclization & Lactam Formation B->C Deprotection & Cyclization D Purification (e.g., HPLC with TFA) C->D Workup E 1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate D->E Isolation

Caption: Conceptual workflow for the synthesis of 1,7-diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate.

Applications in Drug Discovery and Development

The 1,7-diazaspiro[4.4]nonan-2-one scaffold is a valuable building block in medicinal chemistry, particularly in the design of novel therapeutics. Its utility stems from its rigid three-dimensional structure, which can be exploited to achieve high-affinity and selective binding to biological targets.

Protein Degraders and Molecular Glues

This compound is listed as a "Protein Degrader Building Block".[10] This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. These emerging therapeutic modalities function by inducing the degradation of specific proteins implicated in disease. The spirocyclic scaffold can serve as a rigid linker or as a component that binds to the E3 ubiquitin ligase or the target protein.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Ternary Complex Formation PROTAC PROTAC Spiro Spirocyclic Scaffold (e.g., 1,7-Diazaspiro[4.4]nonan-2-one derivative) E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Target Target Protein PROTAC->Target Binds E3_Target E3 - PROTAC - Target E3->E3_Target Target->E3_Target Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition E3_Target->Ub Ubiquitination Degradation Protein Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Central Nervous System (CNS) Disorders

Derivatives of related azaspiro[4.4]nonane scaffolds have shown promise in the treatment of neurological disorders.[2] Their rigid conformation is well-suited for interaction with receptors and enzymes in the central nervous system.[2] Research into similar structures has indicated potential applications as anticonvulsants and modulators of sigma and muscarinic receptors.[2]

Oncology and Other Therapeutic Areas

The versatility of the diazaspiro[4.4]nonane core has been explored in the context of cancer and diabetes research.[15] The ability to functionalize the nitrogen atoms allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets. Additionally, spiro-lactams have been investigated for their potential antimicrobial and anticancer activities.[16][17]

Conclusion and Future Perspectives

1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate is a valuable chemical tool for the synthesis of complex molecular architectures with potential therapeutic applications. Its spirocyclic lactam core provides a rigid and tunable scaffold for the design of next-generation therapeutics, including protein degraders. While the trifluoroacetate salt form is convenient for research purposes, further development for clinical applications would likely necessitate salt exchange studies. The continued exploration of this and related spirocyclic systems holds significant promise for the discovery of novel drugs to address unmet medical needs.

References

  • 1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate, 98% Purity, C9H13F3N2O3, 1 gram. (n.d.). Autechbio. Retrieved January 4, 2026, from [Link]

  • 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

  • 1,7-Diazaspiro[4.4]nonan-2-one, 2,2,2-trifluoroacetate (1:1) (1 x 1 g) | Reagentia. (n.d.). Reagentia. Retrieved January 4, 2026, from [Link]

  • 1, 7-Diazaspiro[4.4]nonan-2-one tfa salt (1:1), 100 mg. (n.d.). CP Lab Chemicals. Retrieved January 4, 2026, from [Link]

  • Moore, J. V., Cross, E. R., An, Y., Pentlavalli, S., Coulter, S. M., Sun, H., & Laverty, G. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

  • Moore, J. V., Cross, E. R., An, Y., Pentlavalli, S., Coulter, S. M., Sun, H., & Laverty, G. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PubMed. [Link]

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2517. [Link]

  • Which salt form should I choose for my peptide? - AmbioPharm. (n.d.). AmbioPharm. Retrieved January 4, 2026, from [Link]

  • sodium trifluoroacetate, 2923-18-4 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved January 4, 2026, from [Link]

  • Preparation and enantiomeric separation of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane and novel salt forms of the racemate and enantiomers. (2010).
  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • General structures of spirocyclic β‐ and δ‐lactams. - ResearchGate. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. (2009). Organic Letters, 11(15), 3362–3365. [Link]

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Foundational

Unveiling the Therapeutic Promise of Novel Diazaspiro Lactams: A Technical Guide to Biological Activity Assessment

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique and complex molecular scaffolds. Among these, diazaspiro lac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique and complex molecular scaffolds. Among these, diazaspiro lactams have emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the biological evaluation of novel diazaspiro lactams, offering insights into their synthesis, diverse mechanisms of action, and the critical experimental protocols required to unlock their therapeutic potential.

The Architectural Advantage: Why Diazaspiro Lactams?

The diazaspiro lactam scaffold, characterized by a spirocyclic center joining two nitrogen-containing rings, one of which is a lactam, offers a unique three-dimensional architecture. This structural rigidity and defined stereochemistry provide a distinct advantage in drug design, allowing for precise presentation of functional groups for optimal interaction with biological targets. The inherent chirality of the spiro center further contributes to the potential for stereoselective biological activity, a critical factor in modern drug development.[1]

The synthesis of these complex structures often involves sophisticated chemical strategies, such as the Staudinger [2+2] ketene-imine cycloaddition, enabling the creation of a diverse library of substituted analogs.[2] This chemical tractability allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

A Spectrum of Biological Activities: From Antimicrobials to Anticancer Agents

Novel diazaspiro lactams and their structural relatives have demonstrated a wide array of promising biological activities, positioning them as versatile platforms for drug discovery across multiple therapeutic areas.

Antimicrobial Activity

Antibacterial: The foundational role of β-lactams in combating bacterial infections is well-established.[2] They primarily act by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall peptidoglycan.[3][4] Novel spiro-β-lactams have shown potent activity against both Gram-positive and drug-resistant bacteria.[5]

Antiviral: A significant breakthrough in the application of diazaspiro compounds has been in antiviral research. Certain pyrimidyl-di(diazaspiroalkane) derivatives have been found to inhibit the replication of various viral families, including multiple strains of HIV and Hepatitis B Virus (HBV).[6][7][8]

Antiplasmodial: Several spiro-β- and γ-lactams have been identified with promising activity against Plasmodium, the parasite responsible for malaria, with some derivatives exhibiting IC50 values below 3.5 µM.[9]

Anticancer Activity

The cytotoxic potential of diazaspiro lactams against various cancer cell lines has garnered significant attention. For instance, novel diazaspiro bicyclo hydantoin derivatives have exhibited antiproliferative effects on human leukemia cell lines.[10] Furthermore, enantiopure 3,3-dichloro-γ-lactams have demonstrated stereoselective cytotoxicity against human cancer cell lines, with some compounds showing a favorable selectivity index towards tumor cells over non-tumor cells.[1]

Enzyme Inhibition

The constrained conformation of diazaspiro lactams makes them ideal candidates for potent and selective enzyme inhibitors.

  • β-Lactamase Inhibition: A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes.[3] Novel non-β-lactam diazaspiro compounds, such as NXL104, have been developed as potent inhibitors of β-lactamases, restoring the efficacy of existing antibiotics.[11]

  • KRAS G12C Inhibition: The KRAS protein, particularly the G12C mutant, has long been considered an "undruggable" target in oncology. Recently, 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives have been identified as covalent inhibitors of KRAS G12C, demonstrating potent tumor regression in preclinical models.[12]

  • Phospholipase D (PLD) Inhibition: Chiral 2,8-diazaspiro[4.5]decan-1-one derivatives have shown enantioselective inhibition of PLD isoforms, which are implicated in various signaling pathways related to cancer and inflammation.[13]

Unraveling the Mechanisms of Action

A thorough understanding of the mechanism of action is paramount in the development of any new therapeutic agent. For diazaspiro lactams, several key mechanisms have been elucidated.

Inhibition of Bacterial Cell Wall Synthesis

Similar to classical β-lactam antibiotics, many diazaspiro lactam derivatives function by acylating the active site of transpeptidases (PBPs). This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell lysis.[2][14]

.dot

cluster_bacterial_cell Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (Transpeptidase) Peptidoglycan_Precursors->PBP Binds to Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Cross_linked_Peptidoglycan Catalyzes Cross-linking Diazaspiro_Lactam Diazaspiro Lactam Antibiotic Diazaspiro_Lactam->PBP Inhibits (Acylation)

Caption: Inhibition of Bacterial Cell Wall Synthesis by Diazaspiro Lactams.

Blocking Viral Entry

A key antiviral mechanism for certain diazaspiro compounds is the inhibition of viral attachment to host cells. These molecules can bind to heparan sulfate proteoglycans (HSPGs) on the cell surface, which are used by numerous viruses as primary attachment receptors.[6][7] By blocking this interaction, the virus is prevented from entering and replicating within the host cell.[8]

.dot

cluster_host_cell Host Cell HSPG_Receptor Heparan Sulfate Proteoglycan (HSPG) Receptor Virus Virus Particle Virus->HSPG_Receptor Attaches to Diazaspiro_Compound Diazaspiro Compound Diazaspiro_Compound->HSPG_Receptor Blocks

Caption: Antiviral Mechanism: Blocking Viral Entry.

Covalent Inhibition of Oncogenic Proteins

The discovery of diazaspiro lactam derivatives as covalent inhibitors of KRAS G12C represents a significant advancement in targeted cancer therapy. These compounds form an irreversible covalent bond with the cysteine residue of the mutant KRAS protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways that promote cell proliferation.[12]

A Practical Guide to Biological Evaluation: Key Experimental Protocols

The journey from a novel compound to a potential drug candidate is paved with rigorous biological testing.[15] The following are detailed protocols for essential in vitro assays to characterize the biological activity of novel diazaspiro lactams.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a fundamental first step to determine the concentration at which a compound exhibits toxicity to cells.[15]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) and a non-tumor control cell line (e.g., HaCaT) in 96-well plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours.[16]

  • Compound Treatment: Prepare serial dilutions of the diazaspiro lactam compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.[16]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Enzyme Inhibition Assay (General Spectrophotometric Method)

This assay is crucial for determining the potency of diazaspiro lactams as enzyme inhibitors.

Principle: The rate of an enzyme-catalyzed reaction is monitored in the presence and absence of the inhibitor. A reduction in the reaction rate indicates inhibition.[17]

Protocol:

  • Reagent Preparation: Prepare an assay buffer at the optimal pH for the target enzyme. Prepare a stock solution of the purified enzyme and the substrate.

  • Assay Setup: In a 96-well plate, add the assay buffer, the diazaspiro lactam inhibitor at various concentrations, and the enzyme. Incubate for a predetermined time to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the kinetic curves. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Antiviral Replication Assay (HIV)

This assay determines the ability of a compound to inhibit viral replication in a cell culture system.

Protocol:

  • Cell Culture: Culture appropriate host cells (e.g., MT-2 cells for HIV-1) in 96-well plates.

  • Infection and Treatment: Infect the cells with a specific strain of HIV (e.g., HIV-1 6S) in the presence of varying concentrations of the diazaspiro lactam compound.[18]

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication.

  • Quantification of Viral Replication: Measure the amount of viral replication. This can be done through various methods, such as measuring the activity of reverse transcriptase in the culture supernatant or using a reporter gene assay.[17]

  • Data Analysis: Calculate the IC50, the concentration of the compound that inhibits viral replication by 50%.[18]

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Start Start: Synthesized Diazaspiro Lactam In_Vitro_Screening In Vitro Screening Cascade Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Primary_Activity_Assay Primary Activity Assay (e.g., Enzyme Inhibition, Antiviral) In_Vitro_Screening->Primary_Activity_Assay Selectivity_Assay Selectivity Assays (vs. Related Targets) Primary_Activity_Assay->Selectivity_Assay Lead_Identification Lead Compound Identification Selectivity_Assay->Lead_Identification In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies Promising Profile Preclinical_Development Preclinical Development Candidate In_Vivo_Studies->Preclinical_Development

Caption: General Workflow for Biological Activity Screening.

Data Presentation and Interpretation

The systematic presentation of quantitative data is essential for clear communication and informed decision-making in drug discovery.

Table 1: Antiviral Activity of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative against HIV Strains [18]

HIV StrainHost Cell LineIC50 (µM)
HIV-1 6SMT-21.17
HIV-1 IIIBVarious1.37
HIV-1 RFCEM-SS150

Table 2: In Vitro Cytotoxicity of Enantiopure 3,3-dichloro-γ-lactams [1]

CompoundCancer Cell LineIC50 (µg/mL)Non-Tumor Cell Line (3T3)IC50 (µg/mL)Selectivity Index
1 A431~35-713T3>210>7
2 A431~100-2503T3>210>2.1
3 A431PotentHaCaTReduced ActivityFavorable

Conclusion: The Promising Future of Diazaspiro Lactams

Novel diazaspiro lactams represent a compelling and versatile scaffold for the development of new therapeutic agents. Their unique structural features, coupled with a broad spectrum of biological activities against challenging targets in infectious diseases and oncology, underscore their significant potential. The systematic application of the in vitro and in vivo assays outlined in this guide will be instrumental in advancing these promising molecules from the laboratory to the clinic, ultimately addressing unmet medical needs. The continued exploration of this chemical space, guided by a deep understanding of their biological activity, holds the key to unlocking the next generation of innovative medicines.

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Exploratory

Escaping Flatland: A Technical Guide to Spirocyclic Scaffolds in Modern Medicinal Chemistry

Abstract The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has compelled medicinal chemists to venture beyond the two-dimensional confines of traditional...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has compelled medicinal chemists to venture beyond the two-dimensional confines of traditional aromatic scaffolds. This guide provides an in-depth exploration of spirocyclic systems, molecules defined by two rings sharing a single atom, which have emerged as powerful tools in contemporary drug discovery. We will dissect the fundamental advantages conferred by their inherent three-dimensionality, from modulating physicochemical properties to enforcing bioactive conformations. This text will navigate through the diverse synthetic strategies employed to construct these architecturally complex motifs, supported by detailed experimental insights. Furthermore, we will examine compelling case studies of spirocyclic compounds that have successfully transitioned into clinical candidates and approved drugs, thereby illustrating their transformative potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of spirocyclic scaffolds to address the multifaceted challenges of modern therapeutic design.

Introduction: The Imperative for Three-Dimensionality

For decades, drug discovery has been heavily reliant on "flatland"—the realm of planar, aromatic, and heteroaromatic ring systems. While this approach has yielded numerous successful therapeutics, it is not without its limitations. Flat, lipophilic molecules are often plagued by issues such as poor solubility, metabolic instability, and off-target promiscuity. The concept of "escaping flatland" advocates for an increased fraction of sp³-hybridized carbons (Fsp³) in drug candidates, a metric that correlates with a higher probability of clinical success.[1] Spirocyclic scaffolds are quintessential examples of this design philosophy.[2][3][4]

A spirocycle consists of two or more rings linked by a single common atom, the spiroatom.[5] This unique structural feature imparts a rigid, three-dimensional geometry that projects functional groups into distinct vectors in space. This is in stark contrast to flat aromatic systems, which largely present their substituents in a single plane.[2] The increasing prevalence of spirocyclic motifs in drug candidates and approved medicines is a testament to their ability to address many of the shortcomings of their planar counterparts.[6][7][8]

G cluster_0 Traditional 'Flatland' Approach cluster_1 Modern 3D Approach: 'Escaping Flatland' Flat_Molecule Planar, Aromatic Scaffold (e.g., Piperazine) Properties_Flat Suboptimal Properties: - Low Solubility - High Lipophilicity - Metabolic Liability - Off-Target Effects Flat_Molecule->Properties_Flat Often leads to Scaffold_Hopping Scaffold Hopping/ Bioisosteric Replacement Flat_Molecule->Scaffold_Hopping Spiro_Molecule Spirocyclic Scaffold (e.g., Diazaspiro[3.3]heptane) Properties_3D Improved Properties: + Enhanced Solubility + Lower Lipophilicity + Metabolic Stability + Higher Selectivity Spiro_Molecule->Properties_3D Often leads to Spiro_Molecule->Scaffold_Hopping Drug_Candidate Optimized Drug Candidate Properties_3D->Drug_Candidate Increased Probability of Clinical Success

The Spirocyclic Advantage: Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a spirocyclic core into a molecule can dramatically and often predictably alter its properties, addressing key challenges in ADME (Absorption, Distribution, Metabolism, and Excretion).[9] The rigid, non-planar nature of these scaffolds offers a powerful strategy for multiparametric optimization.[7]

Lipophilicity and Solubility

A persistent challenge in drug discovery is mitigating high lipophilicity (logP/logD), which can lead to poor solubility, increased metabolic clearance, and promiscuous binding. Spirocyclic scaffolds, with their higher Fsp³ content, generally exhibit lower lipophilicity and higher aqueous solubility compared to their aromatic or acyclic counterparts.[2][5][10] For instance, replacing a morpholine ring with a spirocyclic oxetane analogue can decrease logD while improving other properties.[10] This "escape from flatland" is a key strategy for improving the drug-like properties of a compound series.[1]

Metabolic Stability

The quaternary spirocenter and the surrounding sp³-hybridized carbons are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the benzylic or allylic positions often found in flatter molecules.[1][11] This inherent stability can reduce metabolic clearance and improve a compound's half-life. In a notable example, the replacement of a piperazine motif in the antibacterial agent Ciprofloxacin with a spirocyclic analogue resulted in a compound that showed no signs of metabolism in human microsomes, unlike the parent drug.[10]

Conformational Rigidity and Target Affinity

The spiro junction locks the conformation of the two constituent rings, reducing the molecule's rotational freedom.[3][11] This pre-organization of the molecule into a bioactive conformation can lead to a lower entropic penalty upon binding to its biological target, thereby increasing binding affinity and potency.[3][12] Furthermore, the well-defined three-dimensional arrangement of substituents allows for precise probing of protein binding pockets, which can enhance selectivity and reduce off-target effects.[5] For example, the introduction of a spiro constraint in a free fatty acid receptor 1 (FFA1) agonist improved potency twofold and significantly enhanced selectivity against a large panel of other receptors and enzymes.[3][12]

PropertyImpact of Spirocyclic ScaffoldRationaleRepresentative Example
Solubility Generally IncreasedHigher Fsp³ character, disruption of crystal packingAzaspirocycles show higher solubility than piperazine counterparts.[5]
Lipophilicity (logD) Generally DecreasedHigher saturation, reduced planar surface areaSpirocyclic MCHr1 antagonists exhibit lower logD values.[1]
Metabolic Stability Generally IncreasedAbsence of easily oxidizable positionsSpiro-oxetane analogues of Ciprofloxacin show no metabolism in human microsomes.[10]
Potency/Affinity Often IncreasedConformational rigidity reduces entropic penalty of bindingSpiro-constrained FFA1 agonist shows a 2-fold potency increase.[3][12]
Selectivity Often IncreasedPrecise 3D orientation of substituents for specific target interactionsOlaparib analogue with a diazaspiro[3.3]heptane core shows increased selectivity for PARP-1.[1]

Table 1: Influence of Spirocyclic Scaffolds on Key Drug-like Properties.

Synthetic Strategies for Accessing Spirocyclic Scaffolds

The construction of the sterically demanding quaternary spirocenter has historically been a synthetic challenge.[2][13] However, recent advances in synthetic methodology have made a diverse array of spirocyclic building blocks and scaffolds more accessible to medicinal chemists.[7][14][15] Key strategies can be broadly classified into intramolecular cyclizations, cycloaddition reactions, and rearrangement-based approaches.[13]

G cluster_methods Synthetic Methodologies Start Linear or Monocyclic Precursor Intramolecular Intramolecular Cyclization (e.g., Alkylation, Aldol, Radical) Start->Intramolecular Cycloaddition Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Dipolar) Start->Cycloaddition Rearrangement Rearrangement Reactions (e.g., Pinacol, Wagner-Meerwein) Start->Rearrangement Metathesis Ring-Closing Metathesis (RCM) Start->Metathesis Spirocycle Spirocyclic Product Intramolecular->Spirocycle Cycloaddition->Spirocycle Rearrangement->Spirocycle Metathesis->Spirocycle

Intramolecular Cyclization

This is one of the most common approaches, where a pre-formed ring serves as an anchor for the formation of the second ring.[13]

  • Intramolecular Alkylation/Acylation: A nucleophile tethered to a ring attacks an electrophilic center, forging the spiro connection. This is a foundational method, as seen in the synthesis of the approved drug Irbesartan.[6]

  • Radical Cyclizations: Domino radical addition-cyclization cascades can generate highly complex spirocyclic systems in a single step.[13]

  • Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium complexes, has been employed to create spirocycles by forming a new double bond. A 2016 patent for the synthesis of the anticancer drug Apalutamide utilizes an intramolecular olefin metathesis as a key step.[6][16]

Cycloaddition Reactions

Cycloadditions build the second ring in a concerted or stepwise fashion, often with excellent stereocontrol.

  • [4+2] Diels-Alder Reaction: An intermolecular or intramolecular Diels-Alder reaction can efficiently construct a six-membered ring onto an existing framework, creating the spirocenter at the point of fusion.

  • [3+2] Dipolar Cycloadditions: 1,3-dipoles can react with alkenes or alkynes to form five-membered heterocyclic spirocycles, a common strategy for generating spiro-oxindoles.

A Representative Experimental Protocol: Solid-Phase Synthesis of a Spirocyclic Oxime Library

Solid-phase synthesis offers an efficient route to generate libraries of spirocyclic compounds for screening.[17][18] The following protocol is adapted from a method for synthesizing [4.4] spirocyclic oximes, demonstrating the utility of this approach for rapid analogue generation.[17]

Objective: To synthesize a polymer-bound spirocyclic heterocycle via a tandem Michael addition/1,3-dipolar cycloaddition.

Materials:

  • Regenerating Michael (REM) linker resin (1.0 equiv)

  • Furfurylamine (excess)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA, 5.0 equiv)

  • Substituted β-nitrostyrene (2.0 equiv)

  • Anhydrous Toluene

  • Trimethylsilyl chloride (TMSCl, 4.0 equiv)

  • Solid-phase reaction vessel and shaker

Procedure:

  • Resin Loading: a. Swell 1.0 g of REM resin in 20 mL of DMF in a 25 mL solid-phase reaction vessel. b. Add 2.4 mL of furfurylamine and agitate the vessel on a shaker at room temperature for 24 hours.[17][18] c. Drain the solvent and wash the resin sequentially with DMF (5 mL), DCM (5 mL), and MeOH (5 mL). Repeat the wash cycle four times. d. Dry the resin thoroughly with a stream of compressed air.[17]

  • Tandem Michael Addition/1,3-Dipolar Cycloaddition: a. To the dry, furfurylamine-loaded resin, add 10 mL of anhydrous toluene, 1.48 mL of TEA, and 0.637 g of the desired β-nitrostyrene.[18] b. In a well-ventilated fume hood, add 1.085 mL of TMSCl to the reaction mixture. Caution: HCl gas is evolved. Do not cap the vessel until gas evolution ceases.[18] c. Securely cap the vessel and agitate the mixture at room temperature for 48 hours to form the isoxazoline intermediate, which rearranges to the spirocyclic product on the resin.[17][18]

  • Cleavage from Resin: a. Wash the resin as described in step 1c to remove excess reagents. b. To the washed resin, add 3 mL of DCM and 1.49 mL of TEA to initiate cleavage of the heterocycle from the polymer support.[18] c. Agitate the mixture for 24 hours. d. Collect the filtrate. Wash the resin four times, alternating between DCM and methanol, and combine all filtrates. e. Concentrate the combined filtrates via rotary evaporation. f. Purify the crude product by trituration with methanol to yield the final spirocyclic oxime.[18]

Spirocyclic Scaffolds in Action: Case Studies from Drug Discovery

The theoretical advantages of spirocyclic scaffolds are borne out by a growing number of successful applications in diverse therapeutic areas, from oncology to infectious diseases and central nervous system disorders.[6][19][20]

Oncology: PARP Inhibitors and Beyond

Olaparib , an FDA-approved PARP inhibitor for the treatment of cancers with BRCA mutations, features a piperazine ring. In a compelling example of scaffold hopping, researchers replaced this piperazine with a diazaspiro[3.3]heptane core.[1][5] While this modification led to a slight reduction in potency, the spirocyclic analogue demonstrated significantly higher selectivity for PARP-1 over other PARP family members.[1] This enhanced selectivity was accompanied by reduced DNA damage and lower cytotoxicity, highlighting the potential of spirocycles to fine-tune pharmacology and improve the therapeutic index.[1][5]

Antihypertensives: The Sartan Class

Irbesartan , an angiotensin II receptor antagonist approved in 1997, incorporates a spiro-cyclopentane moiety.[6] This spirocyclic feature was key to orienting the pharmacophoric elements for optimal receptor engagement. The synthesis of this scaffold is a classic example of intramolecular cyclization chemistry.[6]

Antifungals: A Natural Product Origin

Griseofulvin , one of the earliest spirocyclic drugs approved in 1959, is a natural product used to treat fungal infections.[6][8] Its spirocyclic core, a spiro-benzofuran-cyclohexene, is crucial for its biological activity, which is thought to involve interference with fungal mitosis.[6] The prevalence of spirocyclic motifs in natural products underscores their evolutionary selection for interacting with biological macromolecules.[8]

DrugTherapeutic AreaSpirocyclic MotifKey Advantage Conferred
Olaparib Analogue OncologyDiazaspiro[3.3]heptaneImproved selectivity, reduced cytotoxicity.[1][5]
Irbesartan HypertensionSpiro-cyclopentaneOptimal orientation of pharmacophores.[6]
Apalutamide OncologySpiro-hydantoinAndrogen receptor antagonism.[6]
Griseofulvin AntifungalSpiro-benzofuranCore pharmacophore from a natural product.[6][8]
Spironolactone DiureticSpiro-lactoneMineralocorticoid receptor antagonism.[6][8]

Table 2: Selected Examples of Approved Drugs Containing Spirocyclic Scaffolds.

Future Perspectives and Challenges

The application of spirocyclic scaffolds in medicinal chemistry is poised for continued growth. The increasing commercial availability of spirocyclic building blocks and fragment libraries is empowering chemists to more readily explore this valuable chemical space.[5] Concurrently, advances in computational chemistry and cheminformatics are enabling the in silico design and evaluation of novel spirocyclic systems, accelerating the design-make-test-analyze cycle.[15][19]

However, challenges remain. The synthesis of spirocycles, particularly those with multiple stereocenters, can still be complex and resource-intensive, hindering their application in high-throughput screening campaigns.[19][20] Furthermore, the intrinsic reactivity of some strained spirocyclic systems, such as those containing small rings like oxetanes or azetidines, can lead to unforeseen metabolic interactions or chemical instability, which must be carefully evaluated.[5]

Conclusion

Spirocyclic scaffolds represent a powerful and validated strategy for escaping the confines of "flatland" chemistry. Their inherent three-dimensionality provides a direct solution to many of the liabilities associated with traditional planar molecules, offering a pathway to compounds with improved potency, selectivity, and pharmacokinetic properties. By rigidly organizing functional groups in three-dimensional space, spirocycles enable a more sophisticated and nuanced interaction with biological targets. While synthetic complexity can be a hurdle, the continuous evolution of synthetic methods and the compelling track record of spirocycles in clinical candidates and marketed drugs ensure that these unique architectural motifs will remain a cornerstone of innovative drug design for the foreseeable future.

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  • Natho, P., et al. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Hiesinger, L., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

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  • Varela, M. T., et al. (2023). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 257, 115494. [Link]

  • Varela, M. T., et al. (2023). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Saikia, U. P. (2022). Recent Advances in the Synthesis of Spirocyclic Compounds. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Hiesinger, L., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. CoLab.
  • Dömling, A., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Drisko, C. R., et al. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. [Link]

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  • Anonymous. Bioisosteres of Common Functional Groups. [Link]

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  • Caron, S. (Ed.). (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Practical Synthetic Organic Chemistry. [Link]

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Foundational

Spectroscopic Characterization of 1,7-Diazaspiro[4.4]nonan-2-one: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of the heterocyclic compound 1,7-diazaspiro[4.4]nonan-2-one. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of the heterocyclic compound 1,7-diazaspiro[4.4]nonan-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with spectral data from closely related analogues to offer a robust characterization of the title compound. Given the scarcity of direct experimental data for 1,7-diazaspiro[4.4]nonan-2-one, this guide employs a predictive approach, grounded in fundamental principles of NMR, IR, and MS, to elucidate its structural features.

Introduction

1,7-Diazaspiro[4.4]nonan-2-one is a spirocyclic compound featuring a pyrrolidinone ring fused to a pyrrolidine ring at a spirocyclic center. This unique three-dimensional architecture is of significant interest in medicinal chemistry, where such scaffolds can provide novel pharmacological properties. The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutics targeting the central nervous system.[1] An understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

The hydrochloride salt of this compound is often utilized to enhance solubility in aqueous media for biological assays and synthetic applications.[1]

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,7-diazaspiro[4.4]nonan-2-one. These predictions are based on the analysis of its functional groups—a lactam (cyclic amide) and a secondary amine within a spirocyclic system—and comparison with data from its salts and structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,7-diazaspiro[4.4]nonan-2-one is expected to exhibit distinct signals for the protons of the two five-membered rings. The asymmetry introduced by the carbonyl group will lead to a complex pattern of multiplets. Protons on carbons adjacent to the nitrogen atoms will be shifted downfield. The NH proton of the lactam and the NH proton of the pyrrolidine ring are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon of the lactam. The spiro carbon, being a quaternary carbon, will likely show a signal of lower intensity. The chemical shifts of the other carbons will be influenced by their proximity to the nitrogen atoms and the carbonyl group.

Table 1: Predicted NMR Chemical Shifts for 1,7-Diazaspiro[4.4]nonan-2-one

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~175-180
Spiro C-~60-70
CH₂ (adjacent to lactam N)~3.2-3.5~40-45
CH₂ (adjacent to C=O)~2.3-2.6~30-35
CH₂ (adjacent to amine N)~2.8-3.2~45-50
CH₂ (beta to amine N)~1.8-2.2~25-30
NH (lactam)~7.5-8.5 (broad)-
NH (amine)~2.0-4.0 (broad)-

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational modes for 1,7-diazaspiro[4.4]nonan-2-one are associated with the lactam and the secondary amine.

A strong absorption band is predicted for the carbonyl (C=O) stretching vibration of the five-membered lactam ring, typically appearing around 1680-1700 cm⁻¹. The N-H stretching vibrations of both the lactam and the secondary amine are expected in the region of 3200-3400 cm⁻¹, likely appearing as a broad band due to hydrogen bonding. C-N stretching vibrations will also be present. For comparison, the hydrochloride salt of a related compound, 2,7-diazaspiro[4.4]nonane-1,3-dione, shows a strong carbonyl stretch at 1745 cm⁻¹ and an amide C-N stretch at 1680 cm⁻¹.[2]

Table 2: Predicted Key IR Absorption Bands for 1,7-Diazaspiro[4.4]nonan-2-one

Functional GroupPredicted Frequency Range (cm⁻¹)IntensityAssignment
N-H Stretch (Amine & Lactam)3200-3400Medium-BroadN-H stretching
C-H Stretch (Aliphatic)2850-2960Medium-StrongC-H stretching
C=O Stretch (Lactam)1680-1700StrongCarbonyl stretching[3]
N-H Bend (Amine)1590-1650MediumN-H bending
C-N Stretch1180-1360MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,7-diazaspiro[4.4]nonan-2-one (C₇H₁₂N₂O), the molecular weight is 140.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 140. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The fragmentation of cyclic amines is often initiated by cleavage alpha to the nitrogen atom.[2][4] Common fragmentation pathways would involve the loss of small neutral molecules like CO or ethylene from the ring systems.

Table 3: Predicted Mass Spectrometry Data for 1,7-Diazaspiro[4.4]nonan-2-one

m/zPredicted Identity
140[M]⁺
112[M - CO]⁺
97[M - C₂H₅N]⁺
83[M - C₂H₅NO]⁺
70[C₄H₈N]⁺
56[C₃H₆N]⁺

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of spectroscopic data for novel compounds like 1,7-diazaspiro[4.4]nonan-2-one.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for the chosen solvent.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the longer relaxation times of quaternary carbons, an extended delay time (d1) may be necessary to observe the spiro carbon.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignments.

IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans for a high-quality spectrum.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is suitable. For less volatile samples or salts, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) or direct infusion can be used.

  • Ionization: Utilize EI for fragmentation analysis or a soft ionization technique like ESI to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Visualization of Key Structural Features

The following diagram illustrates the core structure and numbering of 1,7-diazaspiro[4.4]nonan-2-one, highlighting the key functional groups.

Caption: Molecular structure of 1,7-diazaspiro[4.4]nonan-2-one.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 1,7-diazaspiro[4.4]nonan-2-one. By leveraging fundamental spectroscopic principles and data from analogous structures, a comprehensive set of expected NMR, IR, and MS data has been compiled. The provided experimental protocols offer a standardized approach for the empirical validation of these predictions. This guide serves as a valuable resource for scientists working with this and related spirocyclic systems, facilitating their research and development endeavors.

References

  • MySkinRecipes. (n.d.). 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride. Retrieved January 4, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved January 4, 2026, from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved January 4, 2026, from [Link]

  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amides. Retrieved January 4, 2026, from [Link]

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Exploratory

The Versatile 1,7-Diazaspiro[4.4]nonan-2-one Scaffold: A Technical Guide for Drug Discovery

Abstract The 1,7-diazaspiro[4.4]nonan-2-one core is a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique scaffold for the spatial presentation of pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-diazaspiro[4.4]nonan-2-one core is a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique scaffold for the spatial presentation of pharmacophoric elements, making it an increasingly valuable building block in the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, synthesis, and strategic applications of 1,7-diazaspiro[4.4]nonan-2-one and its derivatives. Particular emphasis is placed on its role in the development of targeted protein degraders (PROTACs) and agents for central nervous system (CNS) disorders.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Design

The departure from "flat" aromatic structures towards more three-dimensional molecules is a prevailing trend in contemporary drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, offer a pre-validated conformational rigidity that can enhance binding affinity, improve selectivity, and confer favorable physicochemical properties. The 1,7-diazaspiro[4.4]nonan-2-one scaffold, featuring a lactam moiety and a secondary amine within a compact spirocyclic framework, presents two key points for diversification, making it an attractive starting point for library synthesis and lead optimization.

Commercial Availability: Accessing the Core

The 1,7-diazaspiro[4.4]nonan-2-one core is commercially available, primarily as its hydrochloride or trifluoroacetic acid (TFA) salt, which enhances stability and solubility.[1] This accessibility provides a direct entry point for research programs, bypassing the need for multi-step de novo synthesis in many cases.

Below is a summary of commercially available forms of the 1,7-diazaspiro[4.4]nonan-2-one scaffold:

Compound NameCAS NumberSalt FormNotes
1,7-Diazaspiro[4.4]nonan-2-one hydrochloride1439902-64-3HydrochlorideAvailable from various suppliers.
1,7-Diazaspiro[4.4]nonan-2-one TFA salt1566649-47-5TrifluoroacetateOffered by several chemical vendors.[1]
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylateNot specifiedOxalate saltA protected derivative suitable for further functionalization.

It is important to note that for large-scale applications or when specific stereochemistry is required, a reliable synthetic route remains essential.

Synthetic Strategies: Constructing the Diazaspiro[4.4]nonane Core

The synthesis of the 1,7-diazaspiro[4.4]nonan-2-one scaffold can be approached through several strategic disconnections. The choice of route is often dictated by the availability of starting materials and the desired substitution pattern. Two plausible and efficient strategies are outlined below.

Strategy 1: Intramolecular Cyclization via Dieckmann Condensation

The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful tool for the formation of five- and six-membered rings.[2][3] This approach can be adapted to construct the lactam-containing ring of the 1,7-diazaspiro[4.4]nonan-2-one core.

Experimental Protocol: Synthesis of 1,7-Diazaspiro[4.4]nonan-2-one via Dieckmann Condensation (Plausible Route)

Step 1: Synthesis of Diethyl 1-(cyanomethyl)pyrrolidine-1,3-dicarboxylate

  • To a solution of diethyl pyrrolidine-1,3-dicarboxylate (1.0 eq) in anhydrous acetonitrile is added potassium carbonate (1.5 eq) and ethyl 2-bromoacetate (1.2 eq).

  • The reaction mixture is stirred at reflux for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford diethyl 1-(ethoxycarbonylmethyl)pyrrolidine-3-carboxylate.

  • The resulting diester is then subjected to Dieckmann condensation. To a solution of the diester (1.0 eq) in anhydrous toluene is added sodium ethoxide (1.1 eq) portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 4-6 hours, then heated to 50-60 °C for 2 hours.

  • The reaction is quenched by the addition of 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude β-keto ester.

Step 2: Hydrolysis, Decarboxylation, and Reductive Amination

  • The crude β-keto ester is hydrolyzed and decarboxylated by refluxing in 6 M HCl for 8-12 hours.

  • The solution is cooled and the pH is adjusted to ~9 with a suitable base (e.g., NaOH).

  • The resulting amino ketone is then subjected to reductive amination. To a solution of the amino ketone in methanol is added ammonium acetate (5-10 eq) and sodium cyanoborohydride (1.5 eq).

  • The reaction is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated.

  • Purification by column chromatography affords 1,7-diazaspiro[4.4]nonan-2-one.

Strategy 2: Reductive Cyclization of a Pyrrolidine Precursor

An alternative and often more direct route involves the construction of a suitably functionalized pyrrolidine derivative followed by a reductive cyclization to form the second ring. This strategy has been successfully employed in the synthesis of related diazaspiro compounds.

Experimental Protocol: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one (Literature-Adapted)

This protocol is adapted from the synthesis of a closely related analog and illustrates the reductive cyclization approach.

Step 1: Synthesis of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

  • To a solution of methyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF at -78 °C is added lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • The mixture is stirred at -78 °C for 1 hour, followed by the addition of bromoacetonitrile (1.2 eq).

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Reductive Cyclization to 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

  • The purified methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate (1.0 eq) is dissolved in methanol.

  • Raney Nickel (approximately 10% w/w) is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature for 24-48 hours.

  • The catalyst is removed by filtration through Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Reactivity and Chemical Space Expansion

The 1,7-diazaspiro[4.4]nonan-2-one scaffold offers two primary handles for chemical modification: the secondary amine at the 7-position and the lactam at the 2-position. This dual reactivity allows for the generation of diverse libraries of compounds.

N-Functionalization at the 7-Position

The secondary amine is readily functionalized through standard methodologies, including:

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, diisopropylethylamine) provides the corresponding amides.

  • N-Alkylation: Treatment with alkyl halides or reductive amination with aldehydes and a reducing agent (e.g., sodium triacetoxyborohydride) introduces a variety of alkyl substituents.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids can be employed to install aryl groups.

Modification of the Lactam

The lactam moiety is generally more stable but can undergo reactions such as:

  • Reduction: Strong reducing agents like lithium aluminum hydride can reduce the lactam to the corresponding cyclic amine.

  • Alkylation at the α-carbon: Deprotonation with a strong base (e.g., LDA) followed by quenching with an electrophile can introduce substituents at the carbon adjacent to the carbonyl group.

G cluster_n7 Reactions at N7 cluster_lactam Reactions at Lactam start 1,7-Diazaspiro[4.4]nonan-2-one N7_func N-Functionalization (Position 7) start->N7_func Secondary Amine lactam_mod Lactam Modification (Position 2) start->lactam_mod Lactam acylation N-Acylation N7_func->acylation alkylation N-Alkylation N7_func->alkylation arylation N-Arylation N7_func->arylation reduction Reduction lactam_mod->reduction alpha_alkylation α-Alkylation lactam_mod->alpha_alkylation

Caption: Reactivity of the 1,7-diazaspiro[4.4]nonan-2-one core.

Applications in Drug Discovery

The unique structural features of the 1,7-diazaspiro[4.4]nonan-2-one scaffold have led to its application in several areas of drug discovery, most notably in the development of PROTACs and CNS-targeting agents.

A Key Building Block for PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the efficacy of a PROTAC. The 1,7-diazaspiro[4.4]nonan-2-one scaffold has emerged as a valuable component of PROTAC linkers, providing a rigid and defined three-dimensional structure that can orient the two binding moieties for optimal ternary complex formation.

PROTAC target_ligand Target Protein Ligand linker Linker (containing 1,7-diazaspiro[4.4]nonan-2-one) target_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand

Caption: General structure of a PROTAC incorporating the diazaspiro scaffold.

Scaffolds for CNS Drug Discovery

The rigid nature of the 1,7-diazaspiro[4.4]nonan-2-one core is advantageous for the design of ligands targeting receptors and enzymes in the central nervous system. The defined spatial orientation of substituents can lead to improved selectivity and potency. Derivatives of the closely related 2,7-diazaspiro[4.4]nonane scaffold have shown promise as modulators of sigma receptors, which are implicated in a range of neurological disorders.

Applications in Oncology

Derivatives of the 2,7-diazaspiro[4.4]nonane framework have been investigated for their potential in cancer therapy. For instance, certain derivatives have been explored as inhibitors of the menin-MLL interaction, a key driver in some forms of leukemia.

Conclusion

The 1,7-diazaspiro[4.4]nonan-2-one scaffold represents a versatile and valuable building block for modern drug discovery. Its commercial availability in salt forms provides a convenient entry point for research, while established synthetic strategies allow for the construction of the core and its analogs. The dual reactivity of the scaffold enables the creation of diverse chemical libraries for screening and optimization. With its demonstrated utility in the design of PROTACs and CNS-targeting agents, the 1,7-diazaspiro[4.4]nonan-2-one core is poised to play an increasingly important role in the development of next-generation therapeutics.

References

  • MySkinRecipes. 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride. [Link]

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Foundational

A Technical Guide to the Therapeutic Targeting of Diazaspiro[4.4]nonan-2-one Derivatives

Abstract: The diazaspiro[4.4]nonan-2-one scaffold represents a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a unique framework for the precise...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The diazaspiro[4.4]nonan-2-one scaffold represents a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a unique framework for the precise spatial arrangement of pharmacophoric elements, enabling high-affinity and selective interactions with a diverse range of biological targets. This technical guide provides an in-depth analysis of potential therapeutic targets for derivatives of this scaffold, designed for researchers, scientists, and drug development professionals. We will explore the core principles behind targeting key protein classes, including protein-protein interactions, central nervous system (CNS) receptors, and protein kinases. For each target class, we will dissect the mechanistic rationale, present detailed, field-proven experimental protocols for target validation, and summarize key performance data. This guide aims to serve as a practical and authoritative resource for unlocking the full therapeutic potential of this versatile chemical scaffold.

Introduction to the Diazaspiro[4.4]nonan-2-one Scaffold

Core Chemical Features and Significance in Medicinal Chemistry

The diazaspiro[4.4]nonan-2-one core is characterized by two nitrogen-containing five-membered rings fused at a single quaternary carbon atom, the spirocenter. This arrangement confers significant structural rigidity, which is a highly desirable trait in drug design.[1] Unlike flexible aliphatic chains, the constrained conformation of a spirocyclic system reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity.[1] Furthermore, the three-dimensional nature of the scaffold allows for the exploration of chemical space in ways that flat, aromatic systems cannot, providing novel vectors for substituent placement to optimize target engagement and ADME (absorption, distribution, metabolism, and excretion) properties.[2]

Synthetic Accessibility

A key advantage of the diazaspiro[4.4]nonan-2-one scaffold is its accessibility through established synthetic methodologies. One of the most powerful and convergent strategies is the [3+2] 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.[3][4] This method allows for the rapid, stereocontrolled construction of the core pyrrolidine rings and the introduction of diverse substituents in a single step, making it highly amenable to the creation of compound libraries for high-throughput screening.[3] The availability of robust synthetic routes is a critical prerequisite for any scaffold's successful progression through the drug discovery pipeline.

Oncology: A Primary Therapeutic Frontier

The rigid framework of diazaspiro derivatives makes them ideal candidates for disrupting the large, often featureless surfaces involved in protein-protein interactions (PPIs), which are increasingly recognized as critical drivers of oncogenesis.[5]

Targeting the Menin-Mixed Lineage Leukemia (MLL) Interaction

2.1.1 Mechanistic Rationale In a significant subset of acute leukemias, chromosomal translocations of the MLL gene create oncogenic fusion proteins.[5] The transforming activity of these MLL fusion proteins is critically dependent on their interaction with the scaffold protein menin.[5] Disrupting this specific PPI represents a targeted therapeutic strategy to halt the proliferation of MLL-rearranged leukemia cells. Small molecules that can occupy the MLL binding pocket on menin serve as competitive inhibitors, abrogating the downstream pro-leukemogenic gene expression program.

2.1.2 2,7-Diazaspiro[4.4]nonanes as Potent PPI Inhibitors Derivatives of the 2,7-diazaspiro[4.4]nonane scaffold have been identified as potent inhibitors of the menin-MLL interaction.[5] The spirocyclic core effectively mimics the key peptide motifs of MLL required for binding, allowing for high-affinity engagement with menin. This proof-of-concept highlights the utility of this scaffold for tackling challenging PPI targets.

2.1.3 Experimental Protocol: Time-Resolved FRET (TR-FRET) Assay for Menin-MLL Disruption This protocol outlines a robust, high-throughput method for quantifying the ability of test compounds to disrupt the menin-MLL interaction. The causality behind this choice is its sensitivity and homogeneous format, which eliminates wash steps and reduces variability, making it ideal for screening.

  • Principle: The assay measures the proximity of a donor fluorophore (e.g., terbium cryptate-conjugated anti-GST antibody bound to GST-menin) and an acceptor fluorophore (e.g., d2-conjugated anti-His6 antibody bound to His6-MLL peptide). When in proximity, excitation of the donor results in Förster Resonance Energy Transfer to the acceptor, which then emits light at a specific wavelength. A compound that disrupts the interaction will decrease the FRET signal.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA). Reconstitute purified GST-menin, His6-MLL peptide, and labeled antibodies in assay buffer to desired stock concentrations.

    • Compound Plating: Serially dilute test compounds in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into a low-volume 384-well assay plate.

    • Protein-Antibody Incubation: Prepare a master mix of GST-menin and the terbium-labeled anti-GST antibody. Prepare a separate master mix of the His6-MLL peptide and the d2-labeled anti-His6 antibody. Incubate each mix for 1 hour at room temperature to allow for stable complex formation.

    • Assay Reaction: Add the GST-menin/donor antibody complex to the assay plate and briefly centrifuge. Then, add the His6-MLL/acceptor antibody complex to initiate the reaction.

    • Incubation & Readout: Incubate the plate for 2-4 hours at room temperature, protected from light. Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation System: Include positive controls (no compound, 100% signal) and negative controls (no MLL peptide, 0% signal) on every plate to calculate a robust Z'-factor, ensuring assay quality and reproducibility.

2.1.4 Data Presentation: In Vitro Antiproliferative Activity The ultimate goal of a menin-MLL inhibitor is to halt cancer cell growth. The efficacy of lead compounds is typically validated in leukemia cell lines harboring MLL translocations.

Compound ClassCell LineIC50 (µM)Citation
2,7-Diazaspiro[4.4]nonaneMV4-11 (MLL-AF4)Data specific to proprietary compounds[5]
2,7-Diazaspiro[4.4]nonaneMOLM-13 (MLL-AF9)Data specific to proprietary compounds[5]

2.1.5 Visualization: Menin-MLL Inhibition Pathway

Menin_MLL_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Binds DNA Target Gene Promoters (e.g., HOXA9) Menin->DNA Recruits to DNA Gene_Expression Leukemogenic Gene Expression DNA->Gene_Expression Drives Transcription Proliferation Leukemia Cell Proliferation Gene_Expression->Proliferation Diazaspiro Diazaspiro[4.4]nonan-2-one Derivative Diazaspiro->Menin Inhibits Interaction

Caption: Disruption of the Menin-MLL fusion protein interaction by a diazaspiro derivative.

Neuroscience: Modulating Central Nervous System Targets

The conformationally constrained nature of the diazaspiro[4.4]nonane scaffold makes it an excellent starting point for designing ligands that can differentiate between closely related receptor subtypes within the CNS.

Sigma (σ) Receptors in Neurodegeneration and Pain

3.1.1 The Enigmatic Sigma Receptors Sigma-1 (σ₁) and sigma-2 (σ₂) receptors are unique intracellular proteins implicated in a wide array of neurological processes, including learning, memory, pain perception, and addiction.[6] They are not classical GPCRs or ion channels but rather chaperone proteins that modulate the function of other membrane receptors and ion channels.[7] Their dysregulation is linked to neurodegenerative diseases like Alzheimer's and psychiatric disorders, making them attractive therapeutic targets.[6]

3.1.2 Diazaspiro[4.4]nonanes as High-Affinity Ligands The 2,7-diazaspiro[4.4]nonane scaffold has been successfully employed to generate potent and selective ligands for both σ₁ and σ₂ receptors.[6][7] The rigid core allows for the precise positioning of amine and hydrophobic groups that are critical for high-affinity binding to these targets.

3.1.3 Experimental Protocol: Radioligand Binding Assay for Sigma Receptor Affinity This protocol details the classic method for determining a compound's binding affinity (Ki) for a target receptor. It is chosen for its direct measurement of binding and its status as the gold standard for affinity determination.

  • Principle: The assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂) for binding to a receptor preparation (e.g., membrane homogenates from rodent brain or cells expressing the receptor).

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize tissue (e.g., guinea pig brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a Bradford or BCA assay.

    • Assay Setup: In a 96-well plate or microcentrifuge tubes, add assay buffer, the appropriate concentration of radioligand, serially diluted test compound, and the membrane preparation.

    • Incubation: Incubate the reaction mixture for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 37°C).

    • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membrane-bound radioligand. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., Haloperidol). Subtract non-specific counts from all other measurements. Plot the percentage of specific binding against the logarithm of test compound concentration to determine the IC50. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Self-Validation System: Each experiment must include total binding (radioligand + membranes), non-specific binding (plus excess unlabeled ligand), and a range of concentrations for a known reference compound to ensure consistency and accuracy.

3.1.4 Data Presentation: Sigma Receptor Binding Affinities A key goal is to achieve selectivity for one sigma receptor subtype over the other.

Compound ClassTargetKi (nM)Selectivity (σ₁/σ₂)Citation
Diazaspiro Isostereσ₁ ReceptorVaries with substitutionVaries[7]
Diazaspiro Isostereσ₂ ReceptorVaries with substitutionVaries[7]

3.1.5 Visualization: CNS Compound Screening Workflow

CNS_Workflow Start Compound Library (Diazaspiro Derivatives) PrimaryAssay Primary Screen: Radioligand Binding Assay (σ₁ and σ₂ Receptors) Start->PrimaryAssay HitIdent Hit Identification (Ki < 100 nM) PrimaryAssay->HitIdent HitIdent->Start Inactive Selectivity Selectivity Panel (e.g., GPCRs, Ion Channels) HitIdent->Selectivity Potent Hits InVitro In Vitro Functional Assay (e.g., Neurite Outgrowth) Selectivity->InVitro Selective Hits InVivo In Vivo Model (e.g., Neuropathic Pain Model) InVitro->InVivo Active Hits Lead Lead Compound InVivo->Lead

Caption: A typical workflow for identifying and validating CNS-active diazaspiro derivatives.

Targeting Kinase Activity in Inflammation and Oncology

The precise orientation of functional groups afforded by the diazaspiro scaffold is also well-suited for targeting the ATP-binding pocket of protein kinases, a well-validated class of drug targets.

Dual TYK2/JAK1 Inhibition

4.1.1 The JAK-STAT Pathway in Autoimmune Disease The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that are essential for signaling downstream of numerous cytokine receptors. This signaling cascade, known as the JAK-STAT pathway, is a master regulator of the immune system. Hyperactivation of this pathway is a key driver of many inflammatory and autoimmune diseases, such as inflammatory bowel disease (IBD).[8]

4.1.2 Rationale for Selective Inhibition with Spirocyclic Scaffolds While broad-spectrum JAK inhibitors are effective, they can be associated with side effects due to the inhibition of JAK2, which is critical for hematopoiesis. Therefore, a major goal is to develop inhibitors that are selective for specific JAKs, such as TYK2 and JAK1, which are more directly linked to pro-inflammatory cytokine signaling. A 2,8-diazaspiro[4.5]decan-1-one derivative (a closely related scaffold) was identified as a potent and selective dual inhibitor of TYK2 and JAK1.[8] This selectivity is achieved by designing a molecule that exploits subtle differences in the ATP-binding pockets of the different JAK family members.

4.1.3 Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™) This protocol describes a common luminescence-based assay to measure kinase activity and inhibition. The choice of this assay is based on its high sensitivity and broad applicability to nearly any kinase, as it measures the universal product of kinase reactions: ADP.

  • Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compound. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a light signal that is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Step-by-Step Methodology:

    • Reagent Preparation: Reconstitute recombinant human TYK2 (or JAK1, JAK2) enzyme, substrate peptide, and ATP in kinase reaction buffer.

    • Compound Plating: Perform serial dilutions of the test compound in an assay plate (e.g., 384-well white plate).

    • Kinase Reaction: Add the kinase and substrate peptide to the wells, followed by ATP to initiate the reaction. Incubate for a set time (e.g., 60 minutes) at room temperature.

    • ATP Depletion: Add the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and eliminates unused ATP.

    • ADP to ATP Conversion & Signal Generation: Add the Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This converts ADP to ATP and generates a luminescent signal.

    • Readout: Measure luminescence using a plate-reading luminometer.

    • Data Analysis: Plot the luminescent signal against the logarithm of compound concentration and fit the data to determine IC50 values.

  • Self-Validation System: Controls are critical. A "no enzyme" control establishes the background signal, while a "no inhibitor" (DMSO only) control defines 100% kinase activity. These are used to normalize the data for each compound concentration.

4.1.4 Data Presentation: Kinase Potency and Selectivity Profile Selectivity against the closely related JAK2 is a critical parameter for a favorable safety profile.

Compound IDTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/TYK2)Citation
Compound 48637>870>145-fold[8]
Tofacitinib (Ref)98520~0.2-fold[8]

4.1.5 Visualization: JAK-STAT Signaling Pathway Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Gene_Expression Inflammatory Gene Expression STAT_dimer->Gene_Expression Translocates & Activates Transcription Diazaspiro Diazaspiro Derivative Diazaspiro->TYK2 Inhibits Diazaspiro->JAK1 Inhibits

Sources

Exploratory

The Spirocyclic Scaffold in Focus: A Technical Guide to the Safe Handling and Application of 1,7-Diazaspiro[4.4]nonan-2-one

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a class of significant interest. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems, often leading to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties. 1,7-Diazaspiro[4.4]nonan-2-one is a key building block within this class, serving as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its unique structural motif is of particular importance in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it can be incorporated as a core component of these heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. This guide provides a comprehensive overview of the safety, handling, and application of 1,7-diazaspiro[4.4]nonan-2-one for researchers, scientists, and drug development professionals.

Chapter 1: Hazard Identification and Safety Precautions

GHS Hazard Classification

Based on available data for its salt forms, 1,7-diazaspiro[4.4]nonan-2-one should be handled as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

The GHS classification for 2,7-diazaspiro[4.4]nonan-1-one hydrochloride, a closely related isomer, is as follows[1]:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Skin Irritation (Category 2) , H315: Causes skin irritation.

  • Eye Irritation (Category 2) , H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential. The following precautionary statements and PPE are recommended:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Personal Protective Equipment (PPE) Workflow

cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory lab_coat Don Lab Coat start->lab_coat safety_glasses Wear Safety Glasses with Side Shields lab_coat->safety_glasses gloves Don Nitrile Gloves safety_glasses->gloves fume_hood Work in a Ventilated Fume Hood gloves->fume_hood end Handle Compound fume_hood->end

Caption: A workflow for donning appropriate PPE before handling 1,7-diazaspiro[4.4]nonan-2-one.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.

Chapter 2: Storage and Handling

Proper storage and handling are crucial to maintain the integrity of 1,7-diazaspiro[4.4]nonan-2-one and to ensure the safety of laboratory personnel.

Storage Conditions
  • 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride: Store at 2-8°C.[2]

  • 1,7-Diazaspiro[4.4]nonan-2-one TFA salt: Store at room temperature.

The free base and its salts should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, water, and alcohols.[3]

Handling Procedures
  • Handle in a well-ventilated place, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Ensure all equipment is properly grounded.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Chapter 3: Physicochemical Properties

The following table summarizes the key physicochemical properties of 1,7-diazaspiro[4.4]nonan-2-one and its common salt forms.

Property1,7-Diazaspiro[4.4]nonan-2-one (Free Base)1,7-Diazaspiro[4.4]nonan-2-one Hydrochloride1,7-Diazaspiro[4.4]nonan-2-one TFA Salt
Molecular Formula C₇H₁₂N₂OC₇H₁₃ClN₂OC₉H₁₃F₃N₂O₃
Molecular Weight 140.18 g/mol 176.64 g/mol [2]254.21 g/mol [4]
CAS Number Not readily available1439902-64-3[2]1566649-47-5[4]
Appearance Solid (predicted)SolidSolid
Storage Temperature Not specified2-8°C[2]Room Temperature
Solubility Soluble in many organic solvents.[5] The hydrochloride salt form enhances solubility in aqueous-based reactions.[2]Enhanced aqueous solubility.[2]Soluble in organic solvents.

Chapter 4: Application in Organic Synthesis

1,7-Diazaspiro[4.4]nonan-2-one is a valuable building block for the synthesis of more complex molecules, particularly in the construction of PROTACs and other drug candidates. The secondary amine in the pyrrolidine ring provides a reactive handle for further functionalization, most commonly through acylation to form amides.

Causality in Experimental Design: Amide Bond Formation

The formation of an amide bond between the secondary amine of 1,7-diazaspiro[4.4]nonan-2-one and a carboxylic acid is a cornerstone of its application. This reaction is typically not spontaneous and requires the activation of the carboxylic acid. The choice of coupling reagents is critical for achieving high yields and purity.

  • Peptide Coupling Reagents (e.g., HBTU, HOBt): These reagents are highly efficient for amide bond formation. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) reacts with the carboxylic acid to form an activated ester, which is then readily attacked by the amine. HOBt (Hydroxybenzotriazole) is often used as an additive to suppress side reactions and improve yields.

  • Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base is essential to neutralize the acidic byproducts of the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.

The choice of solvent is also important. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used as they can dissolve the reactants and do not interfere with the reaction.

General Workflow for Amide Coupling

cluster_coupling Solution-Phase Amide Coupling Workflow start Dissolve Carboxylic Acid in Aprotic Solvent add_coupling_reagents Add Coupling Reagents (e.g., HBTU, HOBt) and Base (e.g., DIPEA) start->add_coupling_reagents stir_activation Stir for Activation add_coupling_reagents->stir_activation add_amine Add 1,7-Diazaspiro[4.4]nonan-2-one stir_activation->add_amine reaction Stir at Room Temperature add_amine->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Chromatography workup->purification product Isolate Pure Amide Product purification->product

Caption: A representative workflow for the solution-phase amide coupling of 1,7-diazaspiro[4.4]nonan-2-one.

Representative Experimental Protocol: Solution-Phase Amide Coupling

This protocol is a representative example of a solution-phase amide coupling reaction.

Materials:

  • Carboxylic acid of interest (1.0 eq)

  • 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride (1.1 eq)

  • HBTU (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 1,7-diazaspiro[4.4]nonan-2-one hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired amide product.

Chapter 5: Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed chemical disposal company. Do not allow the material to be released into the environment.

Conclusion

1,7-Diazaspiro[4.4]nonan-2-one is a valuable and versatile building block in contemporary drug discovery. Its unique spirocyclic structure offers significant advantages in the design of novel therapeutics. A thorough understanding of its safety and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. By following these guidelines, researchers can confidently incorporate this important scaffold into their synthetic strategies to advance the frontiers of medicinal chemistry.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Oxaspiro[4.4]nonane-1,3-dione, 97%.
  • MySkinRecipes. (n.d.). 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride.
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). PMC.
  • Biosynth. (n.d.). 1,7-diazaspiro[4.4]nonan-2-one tfa.
  • CymitQuimica. (n.d.). 2,7-diazaspiro[4.4]nonan-1-one hydrochloride.
  • Echemi. (n.d.). 2-Azaspiro[4.4]nonan-3-one,7-methyl-,(7R)-(9CI) Safety Data Sheets.
  • PubChem. (n.d.). 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride.
  • Echemi. (n.d.). 7-azaspiro[3.5]nonan-2-one hydrochloride SDS, 1392211-51-6 Safety Data Sheets.
  • Kronenberg, E., Weber, F., Schepmann, D., & Wünsch, B. (2020). Synthesis and σ receptor affinity of spiro[[2]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Medicinal Chemistry.

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione.
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2021). PMC.
  • Atom Pharma. (n.d.). 2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride.
  • CymitQuimica. (n.d.). 2,7-diazaspiro[4.4]nonan-1-one hydrochloride.
  • ChemicalBook. (2025). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Amide coupling.
  • ChemScene. (n.d.). 1311534-73-2 | (R)-1,7-Diazaspiro[4.4]nonane.
  • Cayman Chemical. (2022). PRODUCT INFORMATION.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 1,7-Diazaspiro[4.4]nonan-2-one in Solid-Phase Peptide Synthesis

Introduction: Engineering Peptide Conformation with Spirocyclic Scaffolds In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their inherent c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation with Spirocyclic Scaffolds

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their inherent conformational flexibility often leads to reduced receptor affinity and susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists are increasingly turning to conformationally constrained peptides. Spirocyclic scaffolds, three-dimensional structures where two rings share a single atom, are particularly effective in this regard.[1][2] Their rigid architecture can pre-organize a peptide backbone into a bioactive conformation, enhancing its binding affinity and stability.

This application note provides a comprehensive guide to the use of a novel spirocyclic scaffold, 1,7-diazaspiro[4.4]nonan-2-one , in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its use, provide a plausible synthetic route for a key building block, and offer detailed protocols for its incorporation into peptide chains. The insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold for the design of next-generation peptide therapeutics.

The core advantage of the 1,7-diazaspiro[4.4]nonan-2-one scaffold lies in its ability to act as a potent β-turn or γ-turn mimetic.[3][4] Such turns are critical secondary structures in many biologically active peptides, mediating protein-protein interactions. By locking a portion of the peptide into a turn-like conformation, this scaffold can significantly enhance the peptide's affinity for its target.

Part 1: Synthesis of a Versatile Building Block for SPPS

A prerequisite for incorporating any non-standard amino acid or scaffold into a peptide via SPPS is its availability in a protected form, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) group on the amine and a free carboxylic acid for coupling. Below is a proposed synthetic scheme for (S)-Fmoc-2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylic acid , a versatile building block for SPPS.

Proposed Synthesis of (S)-Fmoc-2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylic acid

The synthesis begins with commercially available starting materials and employs standard organic chemistry transformations.

  • Synthesis of the Spirocyclic Core: The 1,7-diazaspiro[4.4]nonan-2-one core can be synthesized through various established methods for azaspirocycle formation.[5][6] A plausible route involves a multi-step sequence starting from a suitable protected amino acid.

  • Introduction of the Carboxylic Acid Handle: A carboxylic acid moiety can be introduced at the N7 position. This can be achieved by reacting the secondary amine of the spirocyclic core with a suitable reagent like a protected bromoacetate followed by deprotection.

  • Fmoc Protection: The final step is the protection of the remaining secondary amine (N1) with an Fmoc group. This is a standard procedure in peptide chemistry, typically involving the reaction of the amine with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base.[7]

The resulting (S)-Fmoc-2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylic acid is now ready for use in standard Fmoc-based SPPS protocols.

Part 2: Solid-Phase Peptide Synthesis Protocols

The incorporation of the functionalized 1,7-diazaspiro[4.4]nonan-2-one building block into a peptide sequence follows the general principles of Fmoc-SPPS.[8][]

Protocol 1: Loading of the Spirocyclic Scaffold onto the Resin

This protocol describes the attachment of the C-terminal spirocyclic scaffold to a 2-chlorotrityl chloride resin. This resin is chosen for its acid lability, allowing for mild cleavage conditions that preserve the integrity of the peptide.

Materials:

  • 2-chlorotrityl chloride resin (100-200 mesh)

  • (S)-Fmoc-2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylic acid

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain: Drain the DCM from the resin.

  • Loading Solution Preparation: Dissolve (S)-Fmoc-2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylic acid (1.5 eq. relative to resin loading) in DCM (8 mL). Add DIPEA (3.0 eq.).

  • Loading Reaction: Add the loading solution to the swollen resin and agitate gently for 1-2 hours at room temperature.

  • Capping: To cap any unreacted chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 15 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small amount of resin and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Protocol 2: Incorporation of the Spirocyclic Scaffold within a Peptide Sequence

This protocol outlines the coupling of the spirocyclic building block to a growing peptide chain on the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • (S)-Fmoc-2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA or 2,4,6-Collidine

  • DMF, peptide synthesis grade

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling Solution Preparation: In a separate vial, pre-activate the (S)-Fmoc-2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylic acid (3 eq. relative to the resin loading) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

  • Coupling Reaction: Add the activated coupling solution to the resin and agitate for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, repeat the coupling step.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). The peptide-resin is now ready for the next coupling cycle.

Part 3: Visualization of the Workflow and Conformational Constraint

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating the 1,7-diazaspiro[4.4]nonan-2-one scaffold.

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load Load Fmoc-Scaffold-COOH with DIPEA in DCM Swell->Load Cap Cap with DCM/MeOH/DIPEA Load->Cap Wash1 Wash Cap->Wash1 LoadedResin Fmoc-Scaffold-Resin Wash1->LoadedResin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Deprotect1 Wash2 Wash Deprotect1->Wash2 FreeAmine1 H2N-Scaffold-Resin Wash2->FreeAmine1 CoupleAA Couple Fmoc-AA-OH (HBTU/DIPEA) FreeAmine1->CoupleAA Wash3 Wash CoupleAA->Wash3 DipeptideResin Fmoc-AA-Scaffold-Resin Wash3->DipeptideResin Repeat Repeat Deprotection and Coupling Cycles DipeptideResin->Repeat FinalPeptide Fmoc-Peptide-Scaffold-Resin Repeat->FinalPeptide Cleave Cleavage from Resin and Deprotection (TFA) FinalPeptide->Cleave Purify Purification (HPLC) Cleave->Purify FinalProduct Final Peptide Purify->FinalProduct Conformational_Constraint cluster_peptide Flexible Peptide Chain cluster_constrained Constrained Peptide with Spiro Scaffold p1 ...-AA(i-1)- p2 NH-CH-CO- p3 NH-CH-CO- p2->p3 Multiple Conformations p4 -AA(i+2)-... c1 ...-AA(i-1)- scaffold 1,7-Diazaspiro[4.4]nonan-2-one (Induces Turn) Defined β/γ-Turn c1->scaffold CO-N c2 -AA(i+2)-... scaffold->c2 CO-NH

Caption: The spirocyclic scaffold restricts conformational freedom.

Part 4: Expected Outcomes and Data

The incorporation of the 1,7-diazaspiro[4.4]nonan-2-one scaffold is expected to yield peptides with enhanced structural stability and potentially increased biological activity.

ParameterExpected OutcomeJustification
Coupling Efficiency >95% (with standard coupling reagents)The carboxylic acid handle is sterically accessible for efficient coupling.
Peptide Purity (Crude) 60-80%Dependant on the overall peptide sequence and length.
Final Purity (after HPLC) >98%Standard purification protocols are effective.
Conformational Analysis (NMR) Evidence of a defined turn structureThe rigid spirocyclic core is designed to induce a β- or γ-turn. [1][2][3]
Proteolytic Stability Increased half-life in serum/plasmaThe constrained conformation can mask protease cleavage sites.

Conclusion and Future Perspectives

The 1,7-diazaspiro[4.4]nonan-2-one scaffold represents a valuable new tool for peptide chemists and drug developers. Its ability to rigidly constrain the peptide backbone into a bioactive conformation offers a promising strategy for enhancing the therapeutic potential of peptides. The protocols outlined in this application note provide a solid foundation for the successful incorporation of this novel building block into diverse peptide sequences. Future work will focus on the synthesis of a broader range of functionalized diazaspiro[4.4]nonane derivatives to further explore the structure-activity relationships of spiro-constrained peptides.

References

  • Fernández, M. M., et al. (2002). Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. The Journal of Organic Chemistry, 67(22), 7587-7599. [Link]

  • Alonso, E., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333-6338. [Link]

  • Alonso, E., et al. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. PubMed, 11559183. [Link]

  • Fernández, M. M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. ACS Publications. [Link]

  • White, J. M., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-3811. [Link]

  • Fernández, M. M., et al. (2002). Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. Semantic Scholar. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Solid-Phase Synthesis of Spirocyclic Heterocycles. BenchChem.
  • Drisko, C. R., et al. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. [Link]

  • Kumar, S., et al. (2012). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. PMC. [Link]

  • Sgourakis, N. G., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Balaram, P. (1985). Proton NMR studies of peptide conformations. Indian Academy of Sciences. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Schwochert, J. A. (2018). Pharmacokinetic and Conformational Analysis of Naturally Inspired Cyclic Peptides. eScholarship, University of California. [Link]

  • Paton, R. M., et al. (2008). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Li, J., et al. (2021). Automated synthesis of prexasertib and derivatives enabled by continuous-flow solid-phase synthesis. PMC. [Link]

  • Wang, D., et al. (2018). 20.2.1.2.11 Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Paton, R. M., et al. (2008). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. OSTI.GOV. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Sun, J., et al. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PMC. [Link]

  • Galkin, M. V., & Samec, J. S. (2012). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkat USA. [Link]

  • Padwa, A., et al. (2005). A new method for the synthesis of 2-cyclopenten-1-one-5-carboxylic ester derivatives via Rh2(OAc)4-mediated intramolecular C-H insertion reaction of 4Z-β-vinyl-α-diazo β-ketoesters. ResearchGate. [Link]

Sources

Application

reaction protocol for N-alkylation of 1,7-diazaspiro[4.4]nonan-2-one

Application Note & Protocol Topic: Reaction Protocol for Regioselective N-Alkylation of 1,7-Diazaspiro[4.4]nonan-2-one Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Va...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction Protocol for Regioselective N-Alkylation of 1,7-Diazaspiro[4.4]nonan-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of N-Alkylated Diazaspirocycles

The 1,7-diazaspiro[4.4]nonan-2-one core is a compelling scaffold in medicinal chemistry. Its rigid, three-dimensional spirocyclic architecture provides a unique conformational constraint that is highly sought after for optimizing ligand-receptor interactions. N-alkylation of this scaffold, specifically at the secondary amine position (N7), is a critical functionalization step. This modification allows for the systematic introduction of diverse substituents, enabling fine-tuning of a compound's physicochemical properties, metabolic stability, and target affinity. This document provides a comprehensive guide to the strategic considerations and a detailed, validated protocol for the regioselective N-alkylation of 1,7-diazaspiro[4.4]nonan-2-one.

Mechanistic & Strategic Considerations

A successful and reproducible N-alkylation protocol hinges on a clear understanding of the underlying chemical principles. The key challenge in alkylating 1,7-diazaspiro[4.4]nonan-2-one is achieving regioselectivity, as two distinct nitrogen atoms are present.

Pillar 1: Achieving Regioselectivity (N7 vs. N1)

The structure contains two nitrogen atoms with vastly different electronic environments:

  • N7: A secondary aliphatic amine. The lone pair of electrons is localized and readily available for nucleophilic attack.

  • N1: A secondary amide (lactam). The lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic and less basic.

Under standard N-alkylation conditions, the reaction will overwhelmingly favor the more nucleophilic N7 position. The use of a moderately strong base is sufficient to deprotonate the resulting ammonium salt without significantly affecting the less acidic N1 amide proton. This inherent difference in reactivity is the cornerstone of a selective transformation, a principle that is fundamental in the functionalization of heterocyclic systems.[1][2]

Pillar 2: Selection of Reagents and Conditions

The choice of alkylating agent, base, and solvent directly influences reaction efficiency, yield, and purity.

  • Alkylating Agent: The most common and reliable method for this transformation is a direct SN2 reaction using an alkyl halide.[3] The reactivity of the halide leaving group follows the order I > Br > Cl. Primary alkyl halides are ideal substrates. While alternative methods like reductive amination or "borrowing hydrogen" catalysis with alcohols exist as greener options, direct alkylation with halides remains a robust and widely applicable laboratory-scale method.[4][5][6]

  • Base: The primary role of the base is to neutralize the hydrogen halide (H-X) generated during the reaction, driving the equilibrium towards the product. An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. These bases are non-nucleophilic, preventing competition with the amine, and are easily removed during aqueous workup.[6][7]

  • Solvent: A polar aprotic solvent is required to dissolve the reactants and facilitate the SN2 mechanism. Acetonitrile (ACN) and N,N-dimethylformamide (DMF) are excellent choices. They possess high dielectric constants to solvate the ionic intermediates without participating in the reaction.[3]

Pillar 3: The Role of Protecting Groups

For the described protocol, a protecting group strategy is generally unnecessary due to the intrinsic reactivity difference between the N7-amine and the N1-amide.[8][9] However, if exceptionally harsh conditions or highly reactive, non-specific electrophiles were to be used, protection of the N1-amide with a group like tert-butoxycarbonyl (Boc) could be considered to guarantee absolute regioselectivity.

Visualizing the Reaction Mechanism

The diagram below outlines the SN2 mechanism for the regioselective N-alkylation at the N7 position.

G cluster_reactants Reactants cluster_products Products Diazaspiro 1,7-Diazaspiro[4.4]nonan-2-one (Nucleophile at N7) TS Sₙ2 Transition State Diazaspiro->TS Nucleophilic Attack at N7 AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TS Base Base (e.g., K₂CO₃) Base->TS Proton Abstraction Product N7-Alkylated Product Salts Byproducts (KX, KHCO₃) TS->Product C-N Bond Formation & Leaving Group Departure TS->Salts

Caption: SN2 mechanism for regioselective N7-alkylation.

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the N-alkylation of 1,7-diazaspiro[4.4]nonan-2-one using an alkyl bromide. The starting material is often available as a salt (e.g., TFA salt), which will be neutralized in situ by the base.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1,7-Diazaspiro[4.4]nonan-2-one (or TFA salt)>95%BiosynthStarting material (1.0 eq)
Alkyl Bromide (R-Br)Reagent GradeSigma-AldrichAlkylating agent (1.1 - 1.5 eq)
Potassium Carbonate (K₂CO₃), anhydrousACS GradeFisher ScientificBase (2.0 - 3.0 eq)
Acetonitrile (ACN), anhydrousHPLC GradeVWRReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeMajor SuppliersExtraction Solvent
Brine (Saturated NaCl solution)Lab-preparedN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor SuppliersDrying Agent
Silica Gel230-400 meshMajor SuppliersFor column chromatography
TLC plates (Silica gel 60 F₂₅₄)N/AMilliporeSigmaFor reaction monitoring
Standard laboratory glassware, magnetic stirrerN/AN/A-
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,7-diazaspiro[4.4]nonan-2-one (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) followed by anhydrous acetonitrile to create a slurry (approx. 0.1 M concentration relative to the starting amine).

  • Initiation: Begin vigorous stirring. Add the alkyl bromide (1.2 eq) to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. The optimal temperature may depend on the reactivity of the specific alkyl bromide used.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 10% Methanol in Dichloromethane. The product spot should be less polar (higher Rf) than the starting amine. The reaction is typically complete within 4-16 hours.

  • Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Rinse the flask and the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will vary based on the polarity of the product but often starts with pure ethyl acetate, gradually increasing the polarity with methanol.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the final N7-alkylated product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Experimental Workflow Diagram

G Start 1. Reaction Setup (Amine, K₂CO₃, ACN) Add_Electrophile 2. Add Alkyl Bromide & Heat to 60-80 °C Start->Add_Electrophile Monitor 3. Monitor by TLC Add_Electrophile->Monitor Monitor->Add_Electrophile Incomplete Workup 4. Cool & Filter (Remove Salts) Monitor->Workup Reaction Complete Extract 5. Concentrate & Extract (EtOAc / Water) Workup->Extract Purify 6. Purify (Silica Gel Chromatography) Extract->Purify Characterize 7. Characterize (NMR, MS) Purify->Characterize End Pure N7-Alkylated Product Characterize->End

Caption: Step-by-step workflow for N-alkylation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive alkylating agent (e.g., chloride).2. Insufficient temperature.3. Wet reagents/solvent.1. Switch to alkyl bromide or iodide. Consider adding NaI (catalytic amount) for Finkelstein reaction.2. Increase reaction temperature.3. Use anhydrous reagents and solvent.
Incomplete Conversion 1. Insufficient reagent stoichiometry.2. Insufficient reaction time.1. Add another portion of alkyl halide and base (0.2-0.5 eq).2. Extend the reaction time.
Formation of Side Products 1. Over-alkylation (quaternary salt).2. Degradation at high temperature.1. Use a smaller excess of the alkylating agent (1.05-1.1 eq).2. Run the reaction at a lower temperature for a longer period.
Difficult Purification Product is highly polar and streaks on silica gel.1. Add a small amount of triethylamine (0.5-1%) to the eluent system.2. Consider reverse-phase chromatography.

Conclusion

This application note provides a robust and scientifically grounded protocol for the regioselective N-alkylation of 1,7-diazaspiro[4.4]nonan-2-one. By leveraging the inherent difference in nucleophilicity between the two nitrogen atoms, this procedure offers a reliable method for synthesizing a diverse range of N7-substituted analogs. The detailed strategic considerations and step-by-step guide are designed to enable researchers in drug discovery and chemical synthesis to confidently and efficiently functionalize this valuable heterocyclic scaffold.

References

  • Title: Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(I) complexes with functionalised N-heterocyclic carbene ligands Source: Semantic Scholar URL: [Link]

  • Title: N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes Source: ACS Omega URL: [Link]

  • Title: N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir Source: The Journal of Organic Chemistry URL: [Link]

  • Title: N alkylation at sp3 Carbon Reagent Guide Source: ACS Green Chemistry Institute URL: [Link]

  • Title: 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products Source: ResearchGate URL: [Link]

  • Title: Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes Source: ResearchGate URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions Source: OSTI.GOV URL: [Link]

  • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques Source: PubMed URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: University College Cork URL: [Link]

  • Title: Protecting Groups in Peptide Synthesis Source: Springer Nature Experiments URL: [Link]

Sources

Method

Unlocking New Chemical Space: 1,7-Diazaspiro[4.4]nonan-2-one in Fragment-Based Drug Discovery

Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery The landscape of early-stage drug discovery is increasingly focused on exploring novel chemical space to tackle challenging biological target...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery

The landscape of early-stage drug discovery is increasingly focused on exploring novel chemical space to tackle challenging biological targets.[1] Traditional high-throughput screening (HTS) libraries, often dominated by flat, aromatic compounds, have shown limitations in addressing complex protein-protein interactions or targets with shallow, transient binding pockets. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative, utilizing small, low-complexity molecules to probe these challenging targets and provide high-quality starting points for lead optimization.[2][3][4]

A critical evolution within FBDD is the deliberate inclusion of fragments with greater three-dimensionality.[1][5] Scaffolds rich in sp³-hybridized carbons offer improved physicochemical properties, such as enhanced solubility and metabolic stability, and can more effectively mimic the spatial arrangement of natural ligands.[1][5] Spirocyclic scaffolds, in particular, are gaining significant attention due to their rigid, well-defined three-dimensional structures that can project functional groups into distinct vectors in space, enabling more precise and potent interactions with biological targets.[6]

This application note details the utility of 1,7-diazaspiro[4.4]nonan-2-one , a novel spirocyclic lactam, as a high-value fragment for FBDD campaigns. We will provide a comprehensive overview of its strategic advantages, detailed protocols for its integration into screening workflows, and a guide for its subsequent hit-to-lead evolution.

The Strategic Advantage of 1,7-Diazaspiro[4.4]nonan-2-one as a Fragment

The 1,7-diazaspiro[4.4]nonan-2-one core offers a unique combination of features that make it an exceptional candidate for a fragment library. Its inherent rigidity and defined three-dimensional shape allow for the exploration of deeper and more complex binding pockets that may be inaccessible to planar fragments.[1][5] The presence of a lactam and a secondary amine provides strategically placed hydrogen bond donors and acceptors, crucial for anchoring the fragment to a target protein. Furthermore, the secondary amine serves as a readily available vector for chemical modification during hit-to-lead optimization, allowing for the systematic exploration of the surrounding chemical space.[7]

The inclusion of spirocyclic fragments like 1,7-diazaspiro[4.4]nonan-2-one in a screening library significantly enhances its chemical diversity and novelty, increasing the probability of identifying unique and patentable lead compounds.[1][5]

Physicochemical Properties of 1,7-Diazaspiro[4.4]nonan-2-one Hydrochloride

To be an effective fragment, a compound must adhere to the "Rule of Three," which dictates a molecular weight under 300 Da, a cLogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors. The hydrochloride salt of 1,7-diazaspiro[4.4]nonan-2-one exhibits physicochemical properties that align well with these principles, ensuring good aqueous solubility, a critical factor for biophysical screening assays.[7][8][9]

PropertyValueSource
Molecular Formula C₇H₁₃ClN₂O[10]
Molecular Weight 176.64 g/mol [10]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 2Calculated
cLogP (estimated) < 3Estimated
Form Solid[11]
Solubility Enhanced in aqueous solutions due to hydrochloride salt[7][9]

Application Protocols

Protocol 1: Synthesis of 1,7-Diazaspiro[4.4]nonan-2-one Hydrochloride

Step 1: Formation of a Spiro-Intermediate

  • Materials: Cyclopentanone, cyanoacetamide, piperidine, ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.

    • Add a catalytic amount of piperidine (0.1 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature to allow for precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.[12]

Step 2: Hydrolysis and Decarboxylation

  • Materials: Product from Step 1, concentrated sulfuric acid, water.

  • Procedure:

    • Suspend the dried product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for 8-12 hours until gas evolution ceases.

    • Cool the reaction in an ice bath to induce precipitation of the diacid.

    • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water.[12]

Step 3: Reductive Cyclization and Salt Formation

  • Materials: Diacid from Step 2, a suitable reducing agent (e.g., lithium aluminum hydride), and a nitrogen source (e.g., ammonia or a primary amine), hydrochloric acid.

  • Procedure:

    • The diacid is subjected to a reductive amination/cyclization reaction to form the spirocyclic lactam. The precise conditions for this step will require optimization.

    • Once the free base of 1,7-diazaspiro[4.4]nonan-2-one is formed and purified, it is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).

    • A solution of hydrochloric acid in the same solvent is added dropwise with stirring to precipitate the hydrochloride salt.

    • The salt is collected by filtration, washed with cold solvent, and dried under vacuum.

Synthesis_Workflow Start Cyclopentanone + Cyanoacetamide Step1 Step 1: Spiro-Intermediate Formation Start->Step1 Intermediate1 Cyclopentylidene-bis (2-cyanoacetamide) Step1->Intermediate1 Step2 Step 2: Hydrolysis & Decarboxylation Intermediate1->Step2 Intermediate2 Spiro Diacid Step2->Intermediate2 Step3 Step 3: Reductive Cyclization Intermediate2->Step3 Intermediate3 1,7-Diazaspiro[4.4]nonan-2-one (Free Base) Step3->Intermediate3 Step4 Step 4: Salt Formation (HCl) Intermediate3->Step4 End 1,7-Diazaspiro[4.4]nonan-2-one Hydrochloride Step4->End

Caption: Synthetic workflow for 1,7-diazaspiro[4.4]nonan-2-one hydrochloride.

Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for detecting fragment binding in real-time.

  • Instrumentation: A suitable SPR instrument (e.g., Biacore).

  • Materials:

    • Purified target protein.

    • 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride dissolved in a suitable buffer (e.g., PBS with 0.05% P20) containing a matched concentration of DMSO.

    • Sensor chip (e.g., CM5).

    • Immobilization reagents (e.g., EDC/NHS).

  • Procedure:

    • Protein Immobilization: Immobilize the target protein on the sensor chip surface via amine coupling to achieve a high surface density.

    • Assay Development: Optimize buffer conditions, including pH and ionic strength, to minimize non-specific binding.

    • Fragment Screening: Inject a solution of 1,7-diazaspiro[4.4]nonan-2-one hydrochloride over the sensor surface at a defined concentration (typically in the µM to mM range).

    • Data Analysis: Monitor the change in response units (RU) upon fragment binding and dissociation. A significant and concentration-dependent change in RU indicates a binding event.

Protocol 3: Orthogonal Screening and Hit Validation using NMR Spectroscopy

NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction.

  • Instrumentation: High-field NMR spectrometer (e.g., 600 MHz or higher) with a cryoprobe.

  • Materials:

    • ¹⁵N-labeled target protein.

    • 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride.

    • NMR buffer (e.g., deuterated PBS).

  • Procedure:

    • Protein-Observed NMR:

      • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.

      • Add 1,7-diazaspiro[4.4]nonan-2-one hydrochloride to the protein sample and acquire another ¹H-¹⁵N HSQC spectrum.

      • Chemical shift perturbations (CSPs) of specific amino acid residues upon fragment addition indicate a direct binding event at that location.

    • Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD):

      • Acquire a ¹D proton NMR spectrum of a mixture of the fragment and the target protein.

      • Irradiate the protein with a selective pulse and observe the transfer of saturation to the bound fragment.

      • The presence of signals in the STD spectrum confirms that the fragment is binding to the protein.

Hit-to-Lead Optimization Strategies

Once 1,7-diazaspiro[4.4]nonan-2-one is identified as a hit, the next crucial step is to evolve it into a potent and selective lead compound.[4][13] The structure of this fragment provides clear vectors for chemical modification.

Hit_to_Lead cluster_0 Hit Identification cluster_1 Optimization Strategies cluster_2 Lead Compound Hit 1,7-Diazaspiro[4.4]nonan-2-one (Fragment Hit) Growing Fragment Growing (Vector at N7) Hit->Growing Merging Fragment Merging (Utilizing adjacent pockets) Hit->Merging Linking Fragment Linking (Connecting to another fragment) Hit->Linking Lead Potent & Selective Lead Compound Growing->Lead Merging->Lead Linking->Lead

Caption: Hit-to-lead optimization strategies for 1,7-diazaspiro[4.4]nonan-2-one.

  • Fragment Growing: This is often the most direct approach.[3][4] The secondary amine at the N7 position is the primary vector for chemical elaboration. Structure-activity relationship (SAR) studies can be conducted by synthesizing a library of analogs with diverse substituents at this position to probe the surrounding binding pocket and enhance potency and selectivity.[2]

  • Fragment Merging: If another fragment is found to bind in an adjacent or overlapping pocket, a new molecule can be designed that incorporates the key features of both fragments, potentially leading to a significant increase in affinity.[4]

  • Fragment Linking: If a second, distinct binding site is identified, a linker can be designed to connect 1,7-diazaspiro[4.4]nonan-2-one to a fragment that binds at the second site, which can dramatically improve binding affinity.[4]

In silico methods, such as molecular docking and free energy calculations, can play a crucial role in guiding these optimization strategies by predicting the binding modes of analogs and prioritizing synthetic efforts.[2][3]

Conclusion

1,7-Diazaspiro[4.4]nonan-2-one represents a valuable addition to the modern FBDD toolkit. Its inherent three-dimensionality, strategically placed functional groups, and favorable physicochemical properties make it an ideal starting point for tackling challenging drug targets. By incorporating this and other sp³-rich fragments into screening libraries, researchers can significantly expand the accessible chemical space and increase the likelihood of discovering novel, high-quality lead compounds. The protocols and strategies outlined in this application note provide a comprehensive framework for the successful application of 1,7-diazaspiro[4.4]nonan-2-one in FBDD campaigns, from initial synthesis and screening to rational hit-to-lead optimization.

References

Application

Application Notes and Protocols: Synthetic Routes to Functionalized Diazaspiro[4.4]nonan-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Significance of Diazaspiro[4.4]nonan-2-ones in Medicinal Chemistry The quest for novel therapeutic agents with improved efficacy an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Diazaspiro[4.4]nonan-2-ones in Medicinal Chemistry

The quest for novel therapeutic agents with improved efficacy and pharmacokinetic profiles has driven medicinal chemists to explore beyond traditional "flat" aromatic structures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a unique three-dimensional architecture that can lead to enhanced target selectivity and improved physicochemical properties such as solubility and metabolic stability.[1][2] Among these, the diazaspiro[4.4]nonan-2-one core has emerged as a privileged scaffold in drug discovery, forming the backbone of several biologically active compounds. Its rigid framework allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1]

This technical guide provides an in-depth exploration of robust and versatile synthetic routes to access functionalized diazaspiro[4.4]nonan-2-one derivatives. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Strategic Approaches to the Diazaspiro[4.4]nonan-2-one Core

The construction of the diazaspiro[4.4]nonan-2-one skeleton can be broadly categorized into two main strategies:

  • Multicomponent Reactions (MCRs): These reactions offer a highly efficient and atom-economical approach to building molecular complexity in a single step from three or more starting materials.[3][4] MCRs are particularly advantageous for creating diverse libraries of compounds for high-throughput screening.[4]

  • Sequential Cyclization Strategies: These methods involve the stepwise construction of the two heterocyclic rings. This approach often allows for greater control over stereochemistry and the introduction of specific functionalities at desired positions.

This guide will focus on providing detailed protocols for both a multicomponent approach and a sequential strategy, highlighting the advantages and practical considerations of each.

I. Multicomponent Synthesis of Functionalized Diazaspiro[4.4]nonan-2-ones

Multicomponent reactions (MCRs) have revolutionized synthetic chemistry by enabling the rapid assembly of complex molecules from simple precursors in a one-pot fashion.[3][4] This approach is particularly well-suited for the synthesis of spiroheterocycles, offering a streamlined path to diverse derivatives.[3][5][6]

Protocol 1: One-Pot Synthesis of 2-Butyl-1,3-diazaspiro[4.4]nonan-1-en-4-one

This protocol is adapted from a known synthetic route to a key intermediate in the production of the antihypertensive drug Irbesartan.[7][8][9] The synthesis involves a series of sequential reactions starting from cyclopentanone.

Workflow Overview

A Cyclopentanone B 1-Amino-1-cyanocyclopentane A->B NaCN, NH3 C 1-Aminocyclopentanecarboxamide B->C Alkaline Hydrolysis D N-(1-Carbamoylcyclopentyl)pentanamide C->D Valeryl Chloride E 2-Butyl-1,3-diazaspiro[4.4]nonan-1-en-4-one D->E Cyclization (Base)

Caption: Multistep synthesis of 2-Butyl-1,3-diazaspiro[4.4]nonan-1-en-4-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Aminocyclopentanecarboxamide

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with cyclopentanone, sodium cyanide (NaCN), and an ammonia (NH3) solution.

    • Causality: This is a Strecker amino acid synthesis, where the ketone reacts with ammonia to form an imine, which is then attacked by the cyanide nucleophile to form an α-aminonitrile.

  • Reaction: The aminonitrile is then hydrolyzed under alkaline conditions (e.g., using Ba(OH)2, KOH, or NaOH) to the corresponding amino amide.[7]

    • Expertise & Experience: Careful control of temperature and reaction time is crucial to minimize side reactions and maximize the yield of the desired amino amide. The choice of base can influence the reaction rate and selectivity.[7]

Step 2: Acylation of 1-Aminocyclopentanecarboxamide

  • Reaction Setup: Without isolation of the amino amide, cool the reaction mixture to below -10 °C.[7]

  • Acylation: Slowly add valeryl chloride to the cooled reaction mixture.

    • Causality: The amino group of the 1-aminocyclopentanecarboxamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of valeryl chloride to form the corresponding diamide. The low temperature helps to control the exothermicity of the reaction.

Step 3: Cyclization to 2-Butyl-1,3-diazaspiro[4.4]nonan-1-en-4-one

  • Reaction Setup: The resulting diamide is then subjected to cyclization under alkaline conditions. A common system involves using Ba(OH)2 in a mixed solvent of n-butanol and water.[7]

    • Trustworthiness: This intramolecular cyclization is a robust and reliable method for forming the five-membered hydantoin ring of the diazaspiro[4.4]nonan-2-one core.

  • Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), the product is isolated by extraction and purified by recrystallization or column chromatography.

Data Summary Table
StepKey ReagentsSolventTemperatureTypical YieldReference
1 Cyclopentanone, NaCN, NH3, BaseWater/AlcoholVariesHigh[7]
2 Valeryl ChlorideReaction Mixture< -10 °CGood[7]
3 Ba(OH)2n-Butanol/WaterRefluxGood[7]

II. Sequential Synthesis via Intramolecular Cycloaddition

Sequential strategies offer a powerful alternative for constructing complex molecular architectures with high levels of control. Intramolecular cycloadditions, in particular, are elegant methods for forming cyclic systems.

Protocol 2: Synthesis of 1-Azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a diazaspiro[4.4]nonane derivative through an intramolecular 1,3-dipolar cycloaddition of a nitrone with an alkene.[10][11] This approach is particularly useful for accessing functionalized pyrrolidine rings within the spirocyclic framework.

Mechanistic Pathway

A 5,5-Dialkyl-1-pyrroline N-oxide B Pent-4-enyl Nitrone Intermediate A->B Introduction of pent-4-enyl group C Tricyclic Isoxazolidine B->C Intramolecular 1,3-Dipolar Cycloaddition D 1-Azaspiro[4.4]nonan-1-oxyl C->D Isoxazolidine Ring Opening A 2-Methylene-γ-lactam D Zwitterionic Intermediate A->D B Allenoate B->D C Phosphine Catalyst (e.g., PPh3) C->D Catalyzes formation E 2-Azaspiro[4.4]nonan-1-one Derivative D->E [3+2] Cycloaddition

Caption: Phosphine-catalyzed [3+2]-cycloaddition for 2-Azaspiro[4.4]nonan-1-one synthesis.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-methylene-γ-lactam, the allenoate, and a catalytic amount of a phosphine (e.g., triphenylphosphine) in a suitable anhydrous solvent (e.g., toluene or THF).

    • Causality: The phosphine catalyst initially adds to the allenoate to form a zwitterionic intermediate. This intermediate then acts as a 1,3-dipole in the subsequent cycloaddition. [12]2. Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).

    • Expertise & Experience: The choice of phosphine catalyst can influence the reaction rate and, in the case of chiral phosphines, the enantioselectivity of the product.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2-azaspiro[4.4]nonan-1-one derivative.

Scope and Limitations
  • Substrate Scope: This reaction is generally tolerant of a variety of substituents on both the 2-methylene-γ-lactam and the allenoate, allowing for the synthesis of a diverse range of functionalized products.

  • Enantioselectivity: The use of chiral phosphine catalysts can provide access to enantioenriched 2-azaspiro[4.4]nonan-1-ones. [12]

Conclusion and Future Outlook

The synthetic routes detailed in these application notes provide researchers with a robust toolkit for accessing functionalized diazaspiro[4.4]nonan-2-one derivatives. The choice between a multicomponent strategy, a sequential intramolecular cycloaddition, or a phosphine-catalyzed cycloaddition will depend on the specific target molecule, desired level of functionalization, and stereochemical requirements. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of diazaspiro[4.4]nonan-2-ones and related spiroheterocycles will remain an active and important area of research.

References

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at: [Link]

  • Base catalyzed multicomponent synthesis of spiroheterocycles with fused heterosystems. Molecular Diversity. Available at: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at: [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemical Reviews. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Catalytic Stereoselective Multicomponent Reactions for the Synthesis of Spiro Derivatives: Recent Progress. ResearchGate. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link]

  • Diversity-oriented synthesis of azaspirocycles. Organic Letters. Available at: [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. ResearchGate. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. ResearchGate. Available at: [Link]

  • Improved production process of 2-butyl-1,3-diaze spiro [13][13]nonane-1-ene-4-ketone. Google Patents. Available at:

  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. University of Wollongong - Figshare. Available at: [Link]

  • 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. OSTI.GOV. Available at: [Link]

  • 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. PubChem. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica. Available at: [Link]

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Method

Application Notes and Protocols: 1,7-Diazaspiro[4.4]nonan-2-one as a Constrained Amino Acid Surrogate

Introduction: The Quest for Conformational Control in Peptide Therapeutics The therapeutic potential of peptides is immense, offering high specificity and biological activity. However, their inherent flexibility often le...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is immense, offering high specificity and biological activity. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity to biological targets.[1][2] To overcome these limitations, medicinal chemists have increasingly turned to the use of conformationally constrained amino acid surrogates. By locking a peptide into a specific, bioactive conformation, it is possible to enhance its efficacy, stability, and cell permeability.[1][2] Among the various strategies to achieve this, the incorporation of spirocyclic scaffolds has emerged as a powerful tool for creating novel peptidomimetics with well-defined three-dimensional structures.[3][4]

This guide focuses on the application of 1,7-diazaspiro[4.4]nonan-2-one , a unique spiro-γ-lactam, as a constrained amino acid surrogate in peptide design and drug discovery. Its rigid bicyclic structure can induce specific turns in the peptide backbone, mimicking secondary structures like β-turns, which are crucial for many protein-protein interactions.[5][6] We will provide a comprehensive overview of its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the expected impact on peptide conformation and function.

The 1,7-Diazaspiro[4.4]nonan-2-one Scaffold: A Structural Perspective

The 1,7-diazaspiro[4.4]nonan-2-one core consists of two fused five-membered rings, a pyrrolidine and a γ-lactam, sharing a spirocyclic carbon atom. This arrangement imparts significant rigidity to the molecule. When incorporated into a peptide chain, this scaffold can act as a dipeptide mimic, influencing the torsional angles of the peptide backbone and promoting the formation of specific secondary structures.[1][5]

Diagram: Structure of 1,7-Diazaspiro[4.4]nonan-2-one

Caption: Chemical structure of 1,7-diazaspiro[4.4]nonan-2-one.

Synthesis of Fmoc-Protected 1,7-Diazaspiro[4.4]nonan-2-one: A Proposed Protocol

While a trifluoroacetate salt of 1,7-diazaspiro[4.4]nonan-2-one is commercially available, a detailed, peer-reviewed synthesis of the Fmoc-protected derivative suitable for SPPS is not readily found in the literature. Based on general procedures for the synthesis of similar diazaspiro compounds and standard Fmoc protection protocols, we propose the following synthetic route.

Diagram: Proposed Synthetic Workflow

workflow start Starting Materials step1 Synthesis of 1,7-Diazaspiro[4.4]nonan-2-one start->step1 step2 Fmoc Protection step1->step2 product Fmoc-1,7-diazaspiro[4.4]nonan-2-one step2->product

Caption: Proposed workflow for the synthesis of the Fmoc-protected surrogate.

Part 1: Synthesis of 1,7-Diazaspiro[4.4]nonan-2-one (Proposed)

The synthesis of the core scaffold can be approached through multi-step sequences involving the formation of the two heterocyclic rings. One plausible route, adapted from the synthesis of similar spirocyclic systems, involves the construction of the γ-lactam ring followed by the pyrrolidine ring, or a convergent approach where both rings are formed from a common precursor. For the purpose of this guide, we will outline a conceptual pathway. Researchers should consult literature on the synthesis of diazaspirocycles for detailed experimental conditions.[7][8]

Part 2: Fmoc Protection of the Secondary Amine (Proposed Protocol)

The free secondary amine on the pyrrolidine ring needs to be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group to be compatible with standard SPPS protocols.

Materials:

  • 1,7-diazaspiro[4.4]nonan-2-one (or its salt)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or a mixture of Dioxane and Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 1,7-diazaspiro[4.4]nonan-2-one (1 equivalent) in a suitable solvent such as DCM or a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (2-3 equivalents) or DIPEA (1.5-2 equivalents) to the solution to act as a base.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • If using DCM, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • If using a dioxane/water mixture, extract the product with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired Fmoc-1,7-diazaspiro[4.4]nonan-2-one.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected 1,7-diazaspiro[4.4]nonan-2-one can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols. Due to the steric hindrance of the spirocyclic structure, optimized coupling conditions may be required.

Diagram: SPPS Cycle for Incorporation

spps_cycle resin Resin-bound Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of Fmoc-Surrogate (HBTU/HOBt or HATU/HOAt) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 next_cycle Proceed to next coupling cycle washing2->next_cycle next_cycle->deprotection

Caption: General SPPS cycle for incorporating the constrained surrogate.

Protocol: Manual SPPS Incorporation

This protocol outlines the manual incorporation of Fmoc-1,7-diazaspiro[4.4]nonan-2-one into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-1,7-diazaspiro[4.4]nonan-2-one

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt)

    • OR 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Repeat the treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

    • Confirm the presence of a free amine using the Kaiser test.

  • Coupling of Fmoc-1,7-diazaspiro[4.4]nonan-2-one:

    • In a separate vial, dissolve Fmoc-1,7-diazaspiro[4.4]nonan-2-one (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and HOBt/HOAt (3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential steric hindrance of the surrogate, a longer coupling time or double coupling may be necessary.

  • Monitoring and Washing:

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, repeat the coupling step (double coupling).

    • Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Continuation of Synthesis: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Characterization and Conformational Analysis

After cleavage from the resin and purification, the peptide containing the 1,7-diazaspiro[4.4]nonan-2-one surrogate should be characterized by standard analytical techniques.

Technique Purpose
Mass Spectrometry (MS) To confirm the correct molecular weight of the synthesized peptide.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the three-dimensional structure of the peptide in solution and confirm the conformational constraints imposed by the surrogate. Techniques like ROESY and NOESY can provide information on through-space proton proximities.
Circular Dichroism (CD) Spectroscopy To analyze the secondary structure content of the peptide (e.g., presence of β-turns).

Applications in Drug Discovery

The incorporation of 1,7-diazaspiro[4.4]nonan-2-one can be particularly beneficial in the design of peptidomimetics targeting protein-protein interactions that are mediated by β-turn motifs. Potential applications include:

  • Enzyme Inhibitors: Designing peptides that mimic the turn structure of a natural substrate or inhibitor.

  • Receptor Ligands: Creating more stable and potent agonists or antagonists by constraining the peptide into its receptor-binding conformation.

  • Antimicrobial Peptides: Enhancing the stability and activity of antimicrobial peptides by inducing a specific fold.

Conclusion

The use of 1,7-diazaspiro[4.4]nonan-2-one as a constrained amino acid surrogate offers a promising strategy for the rational design of peptidomimetics with improved therapeutic properties. While the synthesis of the Fmoc-protected building block requires further detailed exploration in published literature, the proposed protocols, based on established chemical principles, provide a solid foundation for its application in solid-phase peptide synthesis. The rigid spirocyclic scaffold has the potential to induce well-defined secondary structures, leading to peptides with enhanced stability, affinity, and biological activity.

References

  • Fernández, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M. J., & Giralt, E. (2002). Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. The Journal of Organic Chemistry, 67(22), 7587–7599. [Link]

  • Hruby, V. J., & Balse, P. M. (2000). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 7(9), 945-970.
  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro β-lactams as β-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333–6338. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020).
  • EP2242364A1 - Preparation and enantiomeric separation of 7-(3-pyridinyl)-1,7-diazaspiroý4.4¨nonane and novel salt forms of the racemate and enantiomers. (2010).
  • US7923559B2 - N-aryl diazaspirocyclic compounds and methods of preparation and use thereof. (2011).
  • US6025471A - Diazaspiro, azepino and azabicyclo therapeutic peptides. (2000).
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

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Application

Application Notes and Protocols for the Development of PROTACs Utilizing a Diazaspiro[4.4]nonan-2-one Linker

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modalit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is paramount for subsequent ubiquitination and degradation.[1][2][3] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase, directly impacting the biological activity of the PROTAC.[1][5]

Recent advancements in linker design have moved beyond simple alkyl and PEG chains towards more complex and rigid structures to enhance potency and fine-tune pharmacokinetic properties.[6][7] Rigid linkers, such as those incorporating cyclic or spirocyclic motifs, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially improving selectivity.[3][4][] This application note focuses on the development of PROTACs incorporating a novel diazaspiro[4.4]nonan-2-one linker, a rigid scaffold designed to confer favorable geometric constraints and metabolic stability.

The Diazaspiro[4.4]nonan-2-one Linker: A Scaffold for Enhanced PROTAC Performance

The diazaspiro[4.4]nonan-2-one scaffold offers a unique three-dimensional structure that can impart conformational rigidity to the PROTAC linker. This rigidity is hypothesized to enhance the stability of the crucial POI-PROTAC-E3 ligase ternary complex, leading to more efficient ubiquitination and degradation of the target protein. The spirocyclic nature of this linker can also improve metabolic stability and other pharmacokinetic properties compared to more flexible linear linkers.[1][9]

PART 1: Synthesis of the Diazaspiro[4.4]nonan-2-one Linker Building Block

This section provides a detailed, step-by-step protocol for the synthesis of a functionalized diazaspiro[4.4]nonan-2-one building block, ready for incorporation into a PROTAC. The synthesis is based on established chemical principles for the formation of similar spirocyclic structures.[10]

Protocol 1: Synthesis of a Functionalized Diazaspiro[4.4]nonan-2-one Linker

This protocol outlines a representative synthesis of a diazaspiro[4.4]nonan-2-one linker equipped with a terminal alkyne for subsequent "click" chemistry-mediated conjugation to E3 ligase and POI ligands.[11][12][13]

Step 1: Synthesis of 1-aminocyclopentanecarbonitrile

  • Materials: Cyclopentanone, Sodium Cyanide (NaCN), Ammonium Chloride (NH4Cl), Tetrahydrofuran (THF), Water, Dichloromethane.

  • Procedure:

    • In a round-bottom flask, combine NaCN and NH4Cl in water.

    • Slowly add a solution of cyclopentanone in THF to the aqueous mixture with stirring.

    • After the addition is complete, stir the reaction at room temperature for 1 hour, followed by heating at 50°C for 1 hour.

    • Cool the reaction mixture and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-aminocyclopentanecarbonitrile. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to 1-aminocyclopentanecarboxamide

  • Materials: 1-aminocyclopentanecarbonitrile, Sulfuric Acid.

  • Procedure:

    • Carefully add the crude 1-aminocyclopentanecarbonitrile to concentrated sulfuric acid, maintaining a low temperature with an ice bath.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH) to precipitate the product.

    • Filter, wash with cold water, and dry the solid to obtain 1-aminocyclopentanecarboxamide.

Step 3: Cyclization to 1,3-diazaspiro[4.4]nonan-4-one

  • Materials: 1-aminocyclopentanecarboxamide, a suitable orthoester (e.g., triethyl orthoformate), and a catalyst (e.g., p-toluenesulfonic acid).

  • Procedure:

    • Combine 1-aminocyclopentanecarboxamide and the orthoester in a suitable solvent.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the reaction mixture to drive the cyclization, removing the alcohol byproduct (e.g., using a Dean-Stark apparatus).

    • Upon completion, cool the reaction and purify the product by crystallization or column chromatography to yield 1,3-diazaspiro[4.4]nonan-4-one.

Step 4: Functionalization for Click Chemistry

  • Materials: 1,3-diazaspiro[4.4]nonan-4-one, an alkyne-containing electrophile (e.g., propargyl bromide), a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve 1,3-diazaspiro[4.4]nonan-4-one in the solvent and add the base.

    • Add the alkyne-containing electrophile dropwise and stir the reaction at room temperature until completion.

    • Filter off the base and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the alkyne-functionalized diazaspiro[4.4]nonan-2-one linker.

Characterization Data for Linker Intermediates

IntermediateExpected 1H NMR (δ, ppm)Expected 13C NMR (δ, ppm)Expected MS (m/z)
1-aminocyclopentanecarbonitrileSignals for cyclopentyl protons and a broad singlet for the amine protons.Signals for cyclopentyl carbons and the nitrile carbon.[M+H]+
1-aminocyclopentanecarboxamideSignals for cyclopentyl protons, a broad singlet for the amine protons, and two broad singlets for the amide protons.Signals for cyclopentyl carbons and the amide carbonyl carbon.[M+H]+
1,3-diazaspiro[4.4]nonan-4-oneSignals for cyclopentyl protons, a singlet for the methine proton, and a broad singlet for the NH proton.Signals for the spiro carbon, cyclopentyl carbons, the methine carbon, and the carbonyl carbon.[M+H]+
Alkyne-functionalized LinkerSignals for cyclopentyl protons, the methine proton, the alkyne proton, and the methylene protons adjacent to the nitrogen.Signals for the spiro carbon, cyclopentyl carbons, the methine carbon, the carbonyl carbon, and the alkyne carbons.[M+H]+

Note: Specific chemical shifts will vary depending on the exact structure and solvent used. The table provides a general guide for characterization.

PART 2: PROTAC Synthesis and Characterization

This section details the assembly of the final PROTAC molecule using the synthesized diazaspiro[4.4]nonan-2-one linker and subsequent characterization to ensure its identity and purity.

Protocol 2: PROTAC Assembly via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a modular approach to PROTAC synthesis by "clicking" azide-functionalized POI and E3 ligase ligands to the alkyne-functionalized diazaspiro[4.4]nonan-2-one linker.[11][12][13]

  • Materials:

    • Alkyne-functionalized diazaspiro[4.4]nonan-2-one linker (from Protocol 1).

    • Azide-functionalized POI ligand (synthesized separately).

    • Azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand, synthesized separately).

    • Copper(I) source (e.g., copper(I) iodide).

    • A suitable solvent system (e.g., DMF/water or t-BuOH/water).

    • A ligand to stabilize Cu(I) (e.g., TBTA).

    • A reducing agent to generate Cu(I) in situ from a Cu(II) salt (e.g., sodium ascorbate).

  • Procedure:

    • Dissolve the azide-functionalized POI ligand and the alkyne-functionalized linker in the chosen solvent system.

    • Add the copper(I) source, ligand, and reducing agent.

    • Stir the reaction at room temperature until the first conjugation is complete (monitored by LC-MS).

    • Add the azide-functionalized E3 ligase ligand to the reaction mixture.

    • Continue stirring at room temperature until the second conjugation is complete.

    • Purify the final PROTAC molecule using reverse-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Diagram of the PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_synthesis PROTAC Synthesis Workflow POI_ligand Azide-functionalized POI Ligand CuAAC_step1 Intermediate POI_ligand->CuAAC_step1 CuAAC Linker Alkyne-functionalized Diazaspiro Linker Linker->CuAAC_step1 E3_ligand Azide-functionalized E3 Ligase Ligand CuAAC_step2 CuAAC_step2 E3_ligand->CuAAC_step2 CuAAC PROTAC Final PROTAC Molecule CuAAC_step1->CuAAC_step2 CuAAC_step2->PROTAC PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

References

Method

Application Note: A Multi-faceted Approach to the Purity Assessment of Synthesized Diazaspiro Compounds

Introduction: The Structural Complexity and Pharmaceutical Importance of Diazaspiro Compounds Diazaspiro compounds, characterized by their unique three-dimensional architecture containing two rings joined by a common nit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Complexity and Pharmaceutical Importance of Diazaspiro Compounds

Diazaspiro compounds, characterized by their unique three-dimensional architecture containing two rings joined by a common nitrogen atom, are a cornerstone of modern medicinal chemistry. Their rigid conformational structure allows for precise orientation of functional groups, making them highly effective scaffolds for targeting a wide array of biological receptors and enzymes. However, this same structural complexity presents significant challenges during chemical synthesis, often leading to a variety of impurities that can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

The rigorous assessment of purity for these compounds is not merely a quality control checkpoint; it is a fundamental requirement mandated by global regulatory bodies. Guidelines such as the International Council for Harmonisation (ICH) Q3A(R2) for new drug substances establish strict thresholds for the reporting, identification, and toxicological qualification of impurities.[1][2][3][4] This application note provides a comprehensive, multi-technique guide for the robust purity assessment of synthesized diazaspiro compounds, grounded in established analytical principles and regulatory expectations. We will explore the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

The Strategic Framework for Purity Analysis

A comprehensive purity assessment cannot rely on a single analytical technique. Instead, a strategic and orthogonal approach is required, where different methods provide complementary information. The choice of technique is dictated by the specific type of impurity being targeted, including organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, residual solvents, and stereoisomers.[2][5]

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly synthesized diazaspiro compound.

G cluster_0 Initial Characterization cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Absolute Purity & Assay cluster_3 Final Assessment A Synthesized Diazaspiro Compound B Structural Confirmation (NMR, MS, IR) A->B C HPLC-UV/MS (Related Substances) B->C D GC-FID/MS (Residual Solvents, Volatile Impurities) B->D E Chiral HPLC/GC (Enantiomeric/Diastereomeric Purity) B->E F Quantitative NMR (qNMR) (Absolute Purity Assay) C->F G Potentiometric Titration (Amine Content Assay) C->G I Compile Purity Profile E->I H Thermal Analysis (DSC/TGA) (Crystalline Purity, Solvates) F->H F->I G->I H->I J Compare against ICH Thresholds I->J K Release or Further Purification J->K

Caption: Integrated workflow for purity assessment of diazaspiro compounds.

Chromatographic Methods: The Cornerstone of Impurity Separation

Chromatography is indispensable for separating the target diazaspiro compound from structurally similar impurities. The choice between liquid and gas chromatography is primarily determined by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful and versatile technique for assessing the purity of non-volatile organic compounds.[6] For diazaspiro compounds, which are often polar and possess UV-absorbing chromophores, Reverse-Phase HPLC (RP-HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.

Causality: The C18 stationary phase provides a non-polar environment, allowing for the separation of compounds based on their hydrophobicity. The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial; it protonates the basic nitrogen atoms in the diazaspiro structure, ensuring sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the silica support.

Protocol: Purity and Related Substances by RP-HPLC-UV/MS

  • Instrumentation: HPLC or UHPLC system with a gradient pump, autosampler, column oven, Diode Array Detector (DAD), and ideally, an in-line single quadrupole mass spectrometer.[7]

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A typical gradient would start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate at 5% B. This wide gradient is essential in early development to ensure elution of both highly polar and non-polar impurities.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: DAD at 210-400 nm. The mass spectrometer should be set to scan a relevant mass range (e.g., 100-1000 m/z) in positive electrospray ionization (ESI) mode.[8]

  • Sample Preparation: Accurately weigh ~1 mg of the diazaspiro compound and dissolve in 1 mL of a 50:50 mixture of water/acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Purity Calculation: Purity is determined by the area percent method. The peak area of the main compound is expressed as a percentage of the total area of all observed peaks. It is crucial to note that this assumes all compounds have a similar response factor at the chosen wavelength. For accurate quantification, reference standards for impurities are required.[6]

Chiral Chromatography: Assessing Stereoisomeric Purity

The spirocyclic center in many diazaspiro compounds is a source of chirality. As different enantiomers can have vastly different pharmacological and toxicological profiles, assessing enantiomeric purity is a critical regulatory requirement.[9]

Causality: Chiral chromatography utilizes a stationary phase that is itself chiral. Enantiomers interact differently with this chiral stationary phase (CSP), forming transient diastereomeric complexes with different energies of association. This difference in interaction strength leads to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of compounds, including amines.[10][11]

Protocol: Enantiomeric Purity by Chiral HPLC

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol). A small amount of a basic modifier like diethylamine (DEA) is often added (e.g., 0.1%) to improve the peak shape of basic analytes.[12]

  • Mode: Isocratic elution is most common for chiral separations. The optimal ratio of hexane to alcohol must be determined experimentally.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C. Temperature control is critical as it can significantly affect chiral recognition.

  • Detection: UV detection at a wavelength where the analyte absorbs.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2): % ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100.

Spectroscopic Methods: From Structural Identity to Absolute Purity

Spectroscopic techniques are essential for confirming the chemical structure of the main component and identifying impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for de novo structure elucidation.[13][14] For purity assessment, its applications are twofold: confirming the identity of the main peak observed in chromatography and providing an absolute, quantitative measure of purity.

Quantitative NMR (qNMR): qNMR is a primary analytical method that determines purity without the need for a specific reference standard of the analyte.[12]

Causality: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.

Protocol: Absolute Purity by ¹H qNMR

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard Selection: Choose a high-purity (>99.9%) standard with sharp signals that do not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the diazaspiro compound.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard to ensure full signal relaxation and accurate integration.

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Mass Spectrometry (MS)

MS is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, providing molecular weight information and structural clues from fragmentation patterns.[15][16] It is most powerfully used when coupled with a chromatographic inlet (LC-MS or GC-MS), allowing for the mass identification of each separated peak.[8]

Causality: In ESI-MS, the diazaspiro compound, typically basic, readily accepts a proton in the acidic mobile phase to form a protonated molecule [M+H]⁺. This "soft" ionization technique keeps the molecule intact, providing a clear measurement of its molecular weight. Any impurities separated by the HPLC will also be ionized, allowing for their molecular weights to be determined, which is the first crucial step in their identification.[8]

Thermal Analysis: Probing Solid-State Properties and Purity

Thermal analysis techniques like DSC and TGA provide valuable information about the solid-state properties of a substance, including its purity, crystallinity, and the presence of solvates.[17][18]

Differential Scanning Calorimetry (DSC): For highly crystalline compounds (>98% pure), DSC can be used to determine purity based on the principle of melting point depression.[19]

Causality: Impurities disrupt the crystal lattice of a substance, causing it to melt at a lower temperature and over a broader range compared to the pure substance. The Van't Hoff equation relates this melting point depression to the mole fraction of the impurity, allowing for a quantitative purity determination.[18]

Protocol: Calorimetric Purity by DSC

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline diazaspiro compound into a hermetically sealed aluminum pan.

  • Thermal Program: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) under a nitrogen purge through its melting transition.

  • Data Analysis: The instrument's software uses the shape of the melting endotherm to calculate the purity based on the Van't Hoff equation. This method is excellent for detecting eutectic impurities but cannot replace chromatography for profiling individual related substances.[19]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is an excellent tool for quantifying the amount of residual solvents or water present in the sample.[20]

Data Summary and Method Selection

The selection of analytical methods should be strategic, addressing all potential types of impurities.

G node_leaf node_leaf start Impurity Type? non_volatile non_volatile start->non_volatile Organic (Process/ Degradation) volatile volatile start->volatile Volatile Organic/ Residual Solvents chiral chiral start->chiral Stereoisomers absolute absolute start->absolute Overall Purity (Assay) hplc HPLC-UV/MS non_volatile->hplc Non-Volatile gc GC-FID/MS volatile->gc Volatile & Thermally Stable chiral_hplc Chiral HPLC / GC chiral->chiral_hplc Enantiomers/ Diastereomers qnmr qNMR absolute->qnmr Primary Method (No Standard Needed) titration Potentiometric Titration absolute->titration Amine Content dsc DSC absolute->dsc Crystalline Solid

Caption: Decision tree for selecting the appropriate analytical technique.

Table 1: Comparison of Key Analytical Methods for Purity Assessment

Technique Primary Application Strengths Limitations
HPLC-UV/MS Related substances, degradation productsHigh resolution, sensitive, provides MW of impuritiesRequires chromophore for UV, response factors can vary
GC-FID/MS Residual solvents, volatile impuritiesExcellent for volatiles, FID is universal for organicsAnalyte must be thermally stable and volatile
Chiral HPLC/GC Enantiomeric/Diastereomeric purityDirect separation of stereoisomersMethod development can be time-consuming[21]
¹H qNMR Absolute purity (Assay)Primary method, no reference standard needed[12]Lower sensitivity than chromatography, requires pure internal standard
DSC Purity of crystalline solids, solvatesSmall sample size, detects eutectic impuritiesOnly for high-purity (>98%) crystalline materials, not impurity-specific[19]
TGA Residual solvent/water contentAccurate quantification of volatilesDoes not identify the solvent, only total mass loss
Potentiometric Titration Assay of basic functional groupsSimple, cost-effective, high precision for assayNot impurity-specific, only measures total basic content[6]

Conclusion

The purity assessment of synthesized diazaspiro compounds is a critical, multi-faceted process that underpins their development as safe and effective pharmaceuticals. A robust quality control strategy must employ an orthogonal set of analytical techniques, including chromatography (HPLC, GC, Chiral), spectroscopy (NMR, MS), and thermal analysis (DSC, TGA). By understanding the principles behind each method and implementing validated protocols as described in this note, researchers can confidently characterize the purity of their compounds, ensure compliance with regulatory standards like those from the ICH, and accelerate the progression of new chemical entities through the drug development pipeline.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ICH. (2006, October 25). ICH harmonised tripartite guideline - Impurities in new drug substances q3a(r2). Retrieved from [Link]

  • Ng, W. L. (n.d.). An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders. PubMed Central. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • Eurolab. (2025, November 27). DSC Thermal Characterization Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]

  • PubMed. (2017, September 15). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]

  • MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. Retrieved from https://www.mdpi.com/1422-8599/2022/1/M1330
  • Agilent Technologies. (2013, March 26). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. Retrieved from [Link]

  • MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]

  • PubMed. (n.d.). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Retrieved from [Link]

  • Springer. (n.d.). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mass Spectrometry and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation | Request PDF. Retrieved from [Link]

  • PubMed. (2022, February 28). NMR spectroscopy for structural elucidation of sulfated polysaccharides from red seaweeds. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,7-Diazaspiro[4.4]nonan-2-one

Welcome to the technical support center for the synthesis of 1,7-diazaspiro[4.4]nonan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,7-diazaspiro[4.4]nonan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The unique spirocyclic structure of this γ-lactam makes it a valuable building block in medicinal chemistry, particularly for developing agents targeting neurological and cardiovascular diseases.[1] However, its synthesis can present challenges. This document provides in-depth, experience-driven guidance to ensure successful and reproducible outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The proposed solutions are based on established principles in spirocyclic chemistry and γ-lactam formation.

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in a multi-step synthesis can be attributed to several factors, from incomplete reactions to product loss during workup. Let's break down the potential culprits in a common synthetic approach involving the cyclization of a pyrrolidine-based precursor.

  • Cause 1: Incomplete Reductive Amination/Cyclization: A key step in forming the second ring often involves the reduction of a nitrile or imine followed by intramolecular cyclization. If this step is inefficient, your yield will suffer.

    • Solution: The choice of reducing agent and catalyst is critical. While Raney Nickel is often used, its activity can vary between batches.[2] Consider screening other hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂). Additionally, optimizing the hydrogen pressure and reaction temperature can significantly improve conversion. For smaller-scale reactions, chemical reducing agents like sodium borohydride (NaBH₄) in the presence of a Lewis acid might offer better control, though this may require subsequent steps to induce cyclization.[3]

  • Cause 2: Side Product Formation: The formation of polymeric materials or alternative cyclization products can compete with the desired reaction pathway.

    • Solution: Employing high-dilution conditions can favor intramolecular cyclization over intermolecular polymerization. This is achieved by the slow addition of the substrate to the reaction mixture. Also, ensure the purity of your starting materials, as impurities can catalyze unwanted side reactions.

  • Cause 3: Product Loss During Extraction and Purification: 1,7-diazaspiro[4.4]nonan-2-one has two basic nitrogen atoms and a polar lactam group, which can complicate its extraction and purification.

    • Solution: During aqueous workup, the pH of the solution must be carefully controlled. To extract the product into an organic solvent, the aqueous layer should be basified (pH > 10) to deprotonate the amine nitrogens. However, excessively high pH can lead to hydrolysis of the lactam ring. A saturated solution of sodium bicarbonate or sodium carbonate is often a good choice. For purification, standard silica gel chromatography can be challenging due to the basicity of the compound. Consider using alumina (basic or neutral) or a silica gel column treated with a small amount of triethylamine in the eluent to prevent streaking and improve recovery.

Q2: I am observing a significant amount of a side product with a similar polarity to my desired compound. How can I identify and minimize it?

The presence of a persistent side product often points to a competing reaction pathway that is mechanistically related to the main reaction.

  • Potential Side Product: Dimer or Oligomer: If the intramolecular cyclization is slow, intermolecular reactions can occur, leading to the formation of dimers or larger oligomers. This is especially prevalent at high concentrations.

    • Minimization Strategy: As mentioned in Q1, use high-dilution techniques. A syringe pump for the slow addition of the precursor to the reaction vessel is highly recommended.

  • Potential Side Product: Incompletely Cyclized Intermediate: The reaction may stall after the initial reduction but before the final ring-closing lactamization. This can happen if the reaction temperature is too low or the reaction time is insufficient.

    • Minimization Strategy: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, a modest increase in temperature or extended reaction time may be necessary. Ensure your solvent is anhydrous, as water can interfere with the cyclization.

  • Identification: Obtain a mass spectrum of the side product. Dimeric or oligomeric side products will have a mass that is a multiple of the starting material's mass. An incompletely cyclized intermediate will have a mass corresponding to the precursor molecule after the initial reaction step (e.g., reduction of a nitrile to an amine).

Q3: My final product seems to be degrading during storage or purification. What are the stability considerations for this molecule?

While spiro-γ-lactams are generally stable, the presence of two nitrogen atoms can introduce some vulnerabilities.

  • Air Oxidation: The secondary amine in the structure can be susceptible to air oxidation over time, leading to colored impurities.

    • Solution: Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C).[1] If possible, storing it as a hydrochloride salt can improve its long-term stability by protecting the free amine.[1]

  • Acid/Base Instability: Strong acidic or basic conditions can lead to the hydrolysis of the γ-lactam ring.

    • Solution: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. During workup and purification, use mild conditions and minimize the time the compound is in contact with acidic or basic media. For long-term storage, ensuring the compound is in a neutral state or as a stable salt is preferable.

Frequently Asked Questions (FAQs)

Q: What is the typical starting material for the synthesis of 1,7-diazaspiro[4.4]nonan-2-one?

A: A common strategy involves starting with a derivative of proline or a related pyrrolidine compound. For instance, a suitably functionalized pyrrolidine with a precursor to the second ring, such as a cyanomethyl or a nitroethyl group at the 3-position, can be a versatile starting point. This allows for the construction of the spirocyclic core through intramolecular cyclization.

Q: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A: For reaction monitoring, TLC is a quick and effective method. Staining with ninhydrin can be useful for visualizing intermediates and the final product due to the presence of the secondary amine. LC-MS is highly recommended for unambiguous tracking of the desired product and any side products. For final product characterization, ¹H NMR and ¹³C NMR are essential to confirm the structure. High-resolution mass spectrometry (HRMS) will confirm the elemental composition, and Infrared (IR) spectroscopy should show a characteristic C=O stretch for the γ-lactam (typically around 1680-1700 cm⁻¹).

Q: Can this synthesis be performed stereoselectively?

A: Yes, achieving stereoselectivity is a common goal in the synthesis of complex molecules like this. If you start with an enantiomerically pure pyrrolidine derivative (e.g., from L-proline or D-proline), you can often preserve the stereochemistry at the spiro-carbon. However, reaction conditions must be carefully chosen to avoid racemization. For instance, reactions that proceed through planar intermediates could potentially compromise stereochemical integrity.

Q: What are the primary safety precautions I should take during this synthesis?

A: Standard laboratory safety practices are essential. Specifically:

  • Hydrogenation: If using catalytic hydrogenation, ensure the apparatus is properly set up and purged to avoid creating an explosive mixture of hydrogen and air. Work in a well-ventilated fume hood.

  • Raney Nickel: Raney Nickel is pyrophoric (can ignite spontaneously in air) when dry. Always handle it as a slurry in water or an appropriate solvent.

  • Cyanide: If your synthesis involves cyanide salts (e.g., in a Strecker reaction to form a nitrile precursor), it is crucial to handle these with extreme care in a fume hood and to never allow them to come into contact with acid, which would release highly toxic hydrogen cyanide gas.

Optimized Experimental Protocol

This protocol describes a plausible and robust multi-step synthesis of 1,7-diazaspiro[4.4]nonan-2-one, designed to be adaptable and provide a solid foundation for further optimization.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reduction and Cyclization cluster_2 Step 3: Deprotection A N-Boc-3-oxopyrrolidine B Wittig or Horner-Wadsworth-Emmons Reaction (EtO)₂P(O)CH₂CN, NaH, THF A->B C N-Boc-3-(cyanomethylene)pyrrolidine B->C D N-Boc-3-(cyanomethylene)pyrrolidine E Catalytic Hydrogenation H₂, Raney Ni or Pd/C, MeOH D->E F N-Boc-1,7-diazaspiro[4.4]nonan-2-one E->F G N-Boc-1,7-diazaspiro[4.4]nonan-2-one H Acidic Cleavage TFA or HCl in Dioxane G->H I 1,7-Diazaspiro[4.4]nonan-2-one H->I

Caption: A three-stage synthetic workflow for 1,7-diazaspiro[4.4]nonan-2-one.

Step-by-Step Methodology

Step 1: Synthesis of N-Boc-3-(cyanomethylene)pyrrolidine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0°C, add diethyl cyanomethylphosphonate (1.2 eq) dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the reaction mixture back to 0°C and add a solution of N-Boc-3-oxopyrrolidine (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(cyanomethylene)pyrrolidine.

Step 2: Synthesis of N-Boc-1,7-diazaspiro[4.4]nonan-2-one

  • To a solution of N-Boc-3-(cyanomethylene)pyrrolidine (1.0 eq) in methanol, add a catalytic amount of Raney Nickel (approx. 10% w/w, handled as a slurry).[2]

  • Place the reaction mixture in a high-pressure hydrogenation vessel.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 24-48 hours. The heat generated from the exothermic reaction may require initial cooling.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude N-Boc-1,7-diazaspiro[4.4]nonan-2-one is often carried forward to the next step without further purification.

Step 3: Synthesis of 1,7-Diazaspiro[4.4]nonan-2-one (Final Product)

  • Dissolve the crude N-Boc-1,7-diazaspiro[4.4]nonan-2-one (1.0 eq) in a minimal amount of dichloromethane.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in water and basify to pH > 10 with a saturated solution of sodium carbonate.

  • Extract the aqueous layer extensively with a polar organic solvent like a 9:1 mixture of dichloromethane and isopropanol (5x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on basic alumina or by crystallization to obtain pure 1,7-diazaspiro[4.4]nonan-2-one.

Troubleshooting Workflow Diagram

G start Low Yield or Impure Product q1 Checkpoint | Reaction Completion start->q1 q2 Checkpoint | Workup & Purification q1:f1->q2 Reaction Complete incomplete Incomplete Reaction - Increase reaction time/temp - Check catalyst activity - Ensure anhydrous conditions q1:f0->incomplete No side_products Side Products Formed - Use high dilution - Purify starting materials - Optimize temperature q1:f1->side_products Side Products Present extraction_loss extraction_loss q2:f2->extraction_loss Low Recovery after Workup purification_issue Difficulty in Purification - Use alumina instead of silica - Add triethylamine to eluent - Consider crystallization/salt formation q2:f2->purification_issue Product Streaking/Decomposition on Column

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • This guide synthesizes information from multiple sources on related compounds, as a direct, comprehensive guide for the parent compound is not readily available in peer-reviewed liter
  • Title: 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one Source: Acta Crystallographica Section E: Structure Reports Online, 2011. URL: [Link]

  • Title: 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride Source: MySkinRecipes URL: [Link]

  • Title: The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines Source: RSC Advances, 2017. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 1,7-Diazaspiro[4.4]nonan-2-one

Welcome to the technical support center for the purification of crude 1,7-diazaspiro[4.4]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1,7-diazaspiro[4.4]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the purification of this versatile spirocyclic lactam. Drawing from established methodologies for related compounds and extensive experience in synthetic chemistry, this document will navigate you through common challenges and offer robust solutions to achieve high purity of your target molecule.

Understanding the Molecule and Potential Impurities

1,7-Diazaspiro[4.4]nonan-2-one is a polar, heterocyclic compound containing two nitrogen atoms, one of which is part of a lactam ring. Its spirocyclic nature imparts a rigid three-dimensional structure. The presence of basic nitrogen atoms and a polar lactam group dictates its physicochemical properties, influencing the choice of purification strategies.

A plausible synthetic route to 1,7-diazaspiro[4.4]nonan-2-one involves the intramolecular cyclization of a diamine precursor. Based on this, common impurities in the crude product may include:

  • Unreacted Starting Materials: Residual diamine and any carbonyl-containing starting materials.

  • Partially Reacted Intermediates: Incomplete cyclization can lead to the presence of open-chain intermediates.

  • Solvent Residues: Solvents used in the synthesis and work-up.

  • Byproducts: Side-products from competing reactions.

This guide will focus on two primary purification techniques: recrystallization and column chromatography .

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your purification experiments.

Recrystallization Issues

Question 1: My crude 1,7-diazaspiro[4.4]nonan-2-one won't crystallize from any solvent I've tried. What should I do?

Answer:

Failure to crystallize is a common issue, often stemming from the presence of impurities that inhibit lattice formation or the choice of an inappropriate solvent. Here's a systematic approach to troubleshoot this:

  • Initial Solvent Screening: The key is to find a solvent that dissolves your compound when hot but in which it is poorly soluble when cold. Based on structurally similar compounds, good starting points for screening are:

    • Ethanol[1]

    • Isopropyl alcohol

    • Acetonitrile

    • Ethyl acetate

    • Mixtures of the above with a non-polar solvent like hexanes or heptane.

  • Addressing "Oiling Out": If your compound separates as an oil instead of crystals upon cooling, this indicates that the solution is supersaturated or that impurities are preventing crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Gradual cooling promotes the formation of larger, purer crystals.

    • Solvent Polarity Adjustment: If oiling out persists, try a slightly more polar solvent system to increase the solubility at room temperature, or a less polar system to decrease solubility at elevated temperatures.

  • Impurity Removal Pre-Crystallization: If the crude material is very impure, a preliminary purification step may be necessary. A quick pass through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., dichloromethane with a small percentage of methanol), can remove highly polar or non-polar impurities that may be inhibiting crystallization.

Question 2: After recrystallization, my product is still not pure. What are the next steps?

Answer:

If a single recrystallization is insufficient, you have several options:

  • Second Recrystallization: A second recrystallization from the same or a different solvent system can often improve purity.

  • Charcoal Treatment: If you suspect colored impurities, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb them. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

Column Chromatography Challenges

Due to its polar and basic nature, 1,7-diazaspiro[4.4]nonan-2-one can be challenging to purify by standard silica gel chromatography. Common issues include streaking, poor separation, and irreversible adsorption to the silica.

Question 3: My compound is streaking badly on the TLC plate and the column, leading to poor separation. How can I fix this?

Answer:

Streaking of basic compounds on silica gel is often due to strong interactions with the acidic silanol groups. To mitigate this:

  • Use a Basic Modifier in Your Eluent: Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Triethylamine (Et₃N): Add 0.1-2% triethylamine to your eluent.

    • Ammonia in Methanol: Prepare a stock solution of 1-10% ammonia in methanol and use this as the polar component of your eluent system with a less polar co-solvent like dichloromethane (DCM).

  • Alternative Stationary Phases: If modifying the eluent is not sufficient, consider using a different stationary phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Reversed-Phase Silica (C18): For very polar compounds, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be effective.

Question 4: My compound won't move off the baseline on the TLC plate, even with a very polar solvent system like 100% ethyl acetate. What eluent should I try?

Answer:

This indicates your compound is highly polar. You need a more polar eluent system.

  • Dichloromethane/Methanol (DCM/MeOH): Start with a low percentage of methanol (e.g., 2-5%) in DCM and gradually increase the methanol concentration.

  • DCM/Methanol/Ammonium Hydroxide: For very polar and basic compounds, a three-component system can be effective. A common combination is DCM:MeOH:NH₄OH in ratios such as 90:10:1.

Workflow for Developing a Column Chromatography Method:

Sources

Troubleshooting

common side reactions in the synthesis of diazaspiro[4.4]nonan-2-ones

Welcome to the technical support guide for the synthesis of diazaspiro[4.4]nonan-2-ones. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of diazaspiro[4.4]nonan-2-ones. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established chemical principles and field experience, this guide is designed to help you, our fellow researchers and drug development professionals, navigate common challenges and optimize your synthetic outcomes.

Introduction

Diazaspiro[4.4]nonan-2-ones are a subclass of spiro-γ-lactams, which are rigid, three-dimensional structures increasingly sought after in medicinal chemistry for their potential to offer novel intellectual property and improved pharmacological properties.[1][2] A common and efficient route to these scaffolds is the tandem aza-Michael addition/intramolecular cyclization sequence.[3][4] This cascade reaction, while elegant, can be prone to specific side reactions that impact yield, purity, and stereoselectivity. This guide will address these issues head-on.

Troubleshooting Guide: From Problem to Solution

This section is structured to address specific experimental problems. Each entry details the likely causes and provides actionable, evidence-based solutions.

Q1: My reaction has a low yield of the desired diazaspiro[4.4]nonan-2-one. What are the likely causes?

Low yield is a frequent issue stemming from several potential sources, primarily incomplete reaction or the formation of competing side products.

Possible Causes & Solutions:

  • Incomplete Aza-Michael Addition: The initial conjugate addition is the foundation of the cascade. If this step is slow or incomplete, the subsequent cyclization cannot proceed efficiently.

    • Troubleshooting: Monitor the reaction by TLC or LCMS to track the consumption of the starting amine and Michael acceptor. If the starting materials persist, consider increasing the reaction temperature or screening a mild base or catalyst to facilitate the addition. The choice of solvent can also be critical; polar aprotic solvents often favor this step.

  • Formation of a Stable Aza-Michael Adduct: The intermediate formed after the initial addition may be stable and fail to cyclize.[3][4][5] This is particularly true if the ester group of the Michael acceptor is sterically hindered or electronically deactivated.

    • Troubleshooting: The cyclization is an intramolecular amidation. Driving this step often requires more forcing conditions than the initial addition. Heating the reaction (thermally) or using a microwave reactor can promote the cyclization of the stable intermediate.[6] Ensure your system is anhydrous, as water can hydrolyze the ester, preventing lactam formation.

  • Polymerization of the Michael Acceptor: Acrylates and other activated alkenes (Michael acceptors) can undergo self-polymerization, especially in the presence of initiators (bases, radicals) or heat. This consumes the acceptor and complicates purification.

    • Troubleshooting: Add the Michael acceptor slowly to the reaction mixture containing the amine to maintain a low instantaneous concentration. Ensure starting materials and solvents are free of radical initiators. Running the reaction at a lower temperature, if feasible for the addition step, can also suppress polymerization.[6]

Q2: I've isolated a significant byproduct. How can I identify and prevent it?

The structure of byproducts provides crucial clues to the problematic reaction pathways. The most common side products are detailed below.

Side Product TypeIdentification (Typical Mass Spec)Causative MechanismPrevention & Mitigation Strategy
Uncyclized Michael Adduct M + H₂O (from hydrolysis during workup) or M (desired) - H₂OThe intermediate secondary amine fails to displace the ester's leaving group (e.g., -OEt, -OMe).Increase reaction temperature after the initial addition is complete. Use a stronger base or a catalyst (e.g., benzoic acid) to promote amidation.[6] Ensure anhydrous conditions.
Bis-addition Product M (starting amine) + 2x M (acceptor)A second molecule of the Michael acceptor adds to the secondary amine of the initial Michael adduct.Use a slight excess of the diamine starting material relative to the Michael acceptor to favor the mono-addition product.
Polymerized Acceptor Complex mixture, often insoluble.Anionic or radical polymerization of the electron-deficient alkene.Add the Michael acceptor dropwise. Work in an inert atmosphere. Avoid excessively high temperatures or strong bases where possible.
Q3: I'm observing poor diastereoselectivity in my final product. How can I improve it?

When the starting materials or products contain stereocenters, controlling diastereoselectivity is paramount. This is influenced by the thermodynamics and kinetics of the cyclization step.[7]

Controlling Factors & Optimization:

  • Temperature: Lower reaction temperatures often favor the kinetically controlled product, which may be a single diastereomer.[6] Conversely, higher temperatures can lead to an equilibrium mixture of diastereomers if the cyclization is reversible. Experiment with a range of temperatures to find the optimal balance for selectivity and reaction rate.

  • Solvent Polarity: The solvent can influence the conformation of the transition state during cyclization.[7] Screen a panel of solvents with varying polarities (e.g., Toluene, THF, CH₃CN, EtOH) to identify the best medium for achieving high diastereomeric ratio (d.r.).

  • Catalyst/Additive: The choice of acid or base catalyst can impact selectivity. For instance, a bulky base might favor a specific approach trajectory. In some radical-mediated cyclizations, the choice of initiator (e.g., Et₃B vs. AIBN) can dramatically alter the stereochemical outcome.[6]

FAQ: Foundational Knowledge for Success

What is the general mechanism for this synthesis?

The synthesis is a cascade reaction.[4] First, a primary amine of the diamine starting material acts as a nucleophile in an aza-Michael (conjugate) addition to an α,β-unsaturated ester. This forms a secondary amine intermediate. This intermediate then acts as an intramolecular nucleophile, attacking the ester carbonyl group to form the five-membered γ-lactam ring and eliminate an alcohol molecule.

Mechanism cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Intramolecular Cyclization Start Diamine + Michael Acceptor Intermediate Aza-Michael Adduct (Secondary Amine) Start->Intermediate Base or Catalyst (optional) Intermediate2 Aza-Michael Adduct (Secondary Amine) Product Diazaspiro[4.4]nonan-2-one + Alcohol Intermediate2->Product Heat / Δ

Caption: General two-step cascade reaction pathway.

How do I best monitor the reaction's progress?

A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) is ideal.

  • TLC: Use a suitable stain (e.g., ninhydrin to visualize the primary amine starting material, KMnO₄ for the alkene). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates progress.

  • LCMS: This is the most definitive method. It allows you to track the consumption of starting materials and the appearance of the desired product mass, as well as identify the masses of any significant side products, which is invaluable for troubleshooting.

What purification techniques are most effective?

Flash column chromatography on silica gel is the standard and most effective method for purifying diazaspiro[4.4]nonan-2-ones from unreacted starting materials and side products.[6] A solvent gradient from a non-polar eluent (e.g., Hexanes or Heptane) to a more polar eluent (e.g., Ethyl Acetate or Acetone) is typically employed.

Experimental Protocols

General Protocol for Synthesis via Tandem Aza-Michael/Cyclization

This is a representative protocol and should be adapted based on specific substrates.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the diamine starting material (1.0 equiv) and the chosen anhydrous solvent (e.g., Ethanol or Toluene, ~0.1 M concentration).

  • Addition: Begin stirring the solution. Slowly add the α,β-unsaturated ester (Michael acceptor, 1.0-1.1 equiv) dropwise over 15-30 minutes at room temperature.

  • Initial Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring the consumption of the starting amine by TLC or LCMS.

  • Cyclization: Once the initial addition is complete or has stalled, heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 6-24 hours. Continue to monitor for the formation of the final product and the disappearance of the intermediate.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired diazaspiro[4.4]nonan-2-one.[6]

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for addressing common issues.

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • Frontiers in Chemistry. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • ResearchGate. (n.d.). Schematic overview of possible aza-Michael addition reactions on itaconates.
  • RSC Publishing. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction.
  • RSC Publishing. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update.
  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Derivatizing 1,7-Diazaspiro[4.4]nonan-2-one

Welcome to the comprehensive technical support guide for the derivatization of 1,7-diazaspiro[4.4]nonan-2-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the derivatization of 1,7-diazaspiro[4.4]nonan-2-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of functionalizing this versatile spirocyclic scaffold. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and critical insights into achieving high-yield, selective derivatization at both the N1 (lactam) and N7 (secondary amine) positions.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on the 1,7-diazaspiro[4.4]nonan-2-one scaffold?

A1: The primary reactive sites are the two nitrogen atoms: the N1 nitrogen of the lactam ring and the N7 nitrogen of the pyrrolidine ring. The N7 nitrogen is a secondary amine and is generally more nucleophilic and basic than the N1 lactam nitrogen. This difference in reactivity is the cornerstone of selective derivatization strategies.

Q2: Which nitrogen is more reactive towards acylation and alkylation?

A2: The N7 secondary amine is significantly more reactive towards both acylation and alkylation under standard conditions. Its higher nucleophilicity allows it to readily react with electrophiles like acyl chlorides, alkyl halides, and aldehydes/ketones in reductive amination. The N1 lactam nitrogen is considerably less reactive due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

Q3: How can I achieve selective derivatization at the N7 position?

A3: Selective derivatization at the N7 position is typically straightforward due to its inherently higher reactivity. Standard N-alkylation or N-acylation protocols will predominantly yield the N7-functionalized product.

Q4: How can I achieve selective derivatization at the N1 position?

A4: To selectively derivatize the N1 position, the more reactive N7 nitrogen must first be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. Once the N7 position is masked, the less reactive N1 lactam nitrogen can be functionalized, often requiring more forcing reaction conditions.

Q5: What are the most common challenges encountered when derivatizing this scaffold?

A5: Common challenges include:

  • Low Yields: Often due to incomplete reactions, side reactions, or difficulties in purification.

  • Poor Selectivity: Resulting in mixtures of N1, N7, and N1,N7-disubstituted products.

  • Racemization: Particularly when coupling with chiral carboxylic acids.

  • Product Instability: The final derivatized product may be unstable under the reaction or workup conditions.

Troubleshooting Guides

Issue 1: Low Yield in N7-Acylation/Alkylation
Potential Cause Troubleshooting Solution Scientific Rationale
Insufficient Reagent Activity Use a more reactive electrophile (e.g., acyl chloride instead of a carboxylic acid with a coupling agent, or an alkyl iodide instead of a bromide).A more potent electrophile will react more readily with the N7 amine, driving the reaction to completion.
Inadequate Base Ensure the use of a suitable, non-nucleophilic base (e.g., DIPEA, triethylamine) in sufficient quantity (typically 2-3 equivalents) to neutralize the acid generated during the reaction.The protonated amine is not nucleophilic. The base is crucial for maintaining the amine in its reactive, deprotonated state.
Steric Hindrance For bulky reactants, consider increasing the reaction temperature or using a less sterically hindered base.Increased thermal energy can help overcome the activation energy barrier imposed by steric hindrance.
Poor Solubility Choose a solvent that dissolves all reactants. Aprotic polar solvents like DMF, DMAc, or NMP are often good choices.For a reaction to proceed efficiently, all reactants must be in the same phase.
Issue 2: Lack of Selectivity (Mixture of N1 and N7 derivatives)
Potential Cause Troubleshooting Solution Scientific Rationale
Harsh Reaction Conditions Employ milder reaction conditions (e.g., lower temperature, less reactive reagents) to favor derivatization of the more nucleophilic N7 position.The less reactive N1 lactam nitrogen typically requires more forcing conditions to react. By using milder conditions, the kinetic product (N7-derivatized) is favored.
Lack of Protecting Group on N7 For N1 derivatization, protect the N7 amine with a Boc group prior to reacting with the desired electrophile.Orthogonal protecting group strategies are essential for directing reactivity to a specific site in a multifunctional molecule.
Issue 3: Difficulty in N1-Derivatization (after N7-protection)
Potential Cause Troubleshooting Solution Scientific Rationale
Low Reactivity of Lactam Nitrogen Use a strong base (e.g., NaH, KHMDS) to deprotonate the lactam nitrogen, followed by the addition of the electrophile.Deprotonation of the lactam nitrogen significantly increases its nucleophilicity, making it more reactive towards electrophiles.
Reagent Incompatibility Ensure the chosen electrophile and reaction conditions are compatible with the N7-protecting group.The protecting group must remain intact during the N1-derivatization step.

Experimental Protocols

Protocol 1: Selective N7-Acylation using an Acyl Chloride

This protocol describes a general procedure for the selective acylation of the N7 position of 1,7-diazaspiro[4.4]nonan-2-one.

Materials:

  • 1,7-diazaspiro[4.4]nonan-2-one

  • Acyl chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,7-diazaspiro[4.4]nonan-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective N7-Alkylation via Reductive Amination

This protocol is suitable for introducing a variety of substituents at the N7 position.

Materials:

  • 1,7-diazaspiro[4.4]nonan-2-one

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1,7-diazaspiro[4.4]nonan-2-one (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE or DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring for completion by TLC or LC-MS.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N7-Protection with Boc Anhydride

This protocol is the first step towards selective N1 derivatization.

Materials:

  • 1,7-diazaspiro[4.4]nonan-2-one

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,7-diazaspiro[4.4]nonan-2-one (1.0 eq) in anhydrous DCM or THF.

  • Add TEA (1.5 eq) followed by Boc₂O (1.2 eq) at room temperature.

  • Stir the mixture for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N7-Boc protected product, which can often be used in the next step without further purification.

Protocol 4: N1-Alkylation of N7-Boc-Protected Intermediate

This protocol outlines the derivatization of the less reactive lactam nitrogen.

Materials:

  • N7-Boc-1,7-diazaspiro[4.4]nonan-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of NaH (1.5 eq, washed with hexanes to remove mineral oil) in anhydrous DMF or THF at 0 °C, add a solution of N7-Boc-1,7-diazaspiro[4.4]nonan-2-one (1.0 eq) in the same anhydrous solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5: Boc Deprotection

This final step removes the Boc group to reveal the N1-derivatized, N7-unsubstituted product.

Materials:

  • N1-alkylated-N7-Boc-1,7-diazaspiro[4.4]nonan-2-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N1-alkylated-N7-Boc-protected compound in a mixture of DCM and TFA (typically 1:1 or 4:1 v/v) at 0 °C.[1]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product as needed.

Data Presentation

Table 1: Summary of Recommended Reaction Conditions for Selective Derivatization

Target Position Reaction Type Key Reagents Typical Solvent Temperature Key Considerations
N7 AcylationAcyl chloride, DIPEADCM0 °C to RTStraightforward reaction due to high nucleophilicity.
N7 AlkylationAlkyl halide, K₂CO₃Acetonitrile, DMFRT to 60 °CEnsure anhydrous conditions.
N7 Reductive AminationAldehyde/Ketone, NaBH(OAc)₃DCE, DCMRTMild and versatile method.
N1 Alkylation1. NaH; 2. Alkyl halideDMF, THF0 °C to RTRequires prior protection of N7. Strong base needed to deprotonate the lactam.
N1 Acylation1. NaH; 2. Acyl chlorideDMF, THF0 °C to RTRequires prior protection of N7.

Visualizations

Workflow for Selective Derivatization

selective_derivatization start 1,7-Diazaspiro[4.4]nonan-2-one N7_direct N7-Derivatization start->N7_direct Acyl-Cl/R-X (Direct) N7_protect N7-Boc Protection start->N7_protect Boc₂O N7_product N7-Acyl/Alkyl Product N7_direct->N7_product N7_protected N7-Boc Intermediate N7_protect->N7_protected N1_derivatize N1-Derivatization N7_protected->N1_derivatize 1. Base (NaH) 2. Electrophile N1_protected_product N1-Acyl/Alkyl, N7-Boc Product N1_derivatize->N1_protected_product deprotect N7-Boc Deprotection N1_protected_product->deprotect TFA/DCM N1_product N1-Acyl/Alkyl Product deprotect->N1_product

Caption: Strategic workflow for selective derivatization.

Logical Troubleshooting Flowchart for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Are reagents fresh and anhydrous? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_conditions Are reaction conditions optimal? reagent_yes->check_conditions replace_reagents Use fresh/anhydrous reagents reagent_no->replace_reagents conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_sterics Is steric hindrance a factor? conditions_yes->check_sterics optimize_conditions Adjust T, solvent, or base conditions_no->optimize_conditions sterics_yes Yes check_sterics->sterics_yes Yes sterics_no No check_sterics->sterics_no No increase_temp Increase reaction temperature sterics_yes->increase_temp consider_purification Investigate purification losses sterics_no->consider_purification

Caption: Troubleshooting flowchart for low reaction yield.

References

  • General Procedure for Boc Deprotection. (n.d.). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (2011). PMC. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. (2011). PMC. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting diastereoselectivity in spirocyclic lactam synthesis

A Guide to Troubleshooting Diastereoselectivity Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of spirocyclic lactams. This guide, structu...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Diastereoselectivity

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of spirocyclic lactams. This guide, structured in a question-and-answer format, is designed to address the common challenges encountered in controlling diastereoselectivity during these complex chemical transformations. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My spirocyclic lactam synthesis is yielding a mixture of diastereomers with low selectivity. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

Answer: Low diastereoselectivity is a common hurdle in spirocyclic lactam synthesis and can often be attributed to a combination of factors. The stereochemical outcome of these reactions is dictated by the subtle interplay of steric and electronic effects in the transition state of the cyclization step.[1][2] Here’s a breakdown of the key areas to investigate:

  • Substrate Control: The inherent stereochemistry of your starting materials often plays a pivotal role. Bulky substituents on the precursors can create a steric bias, favoring the formation of one diastereomer over the other. Analyze the steric environment around the prochiral centers of your substrates. The use of chiral auxiliaries attached to the substrate can also effectively control the facial selectivity of the reaction.

  • Catalyst/Reagent Control: In catalyzed reactions, the choice of catalyst and its associated ligands is paramount. Chiral catalysts, such as those based on transition metals like copper, palladium, or rhodium, can create a chiral environment that directs the formation of a specific diastereomer.[3][4] The bite angle and steric bulk of the ligands can significantly influence the geometry of the transition state and, consequently, the diastereoselectivity.[5][6]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity. This is because the transition states leading to the different diastereomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to a higher proportion of the thermodynamically or kinetically favored product.

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the reactants and the stability of the transition states.[7] Experiment with a range of solvents with varying polarities (e.g., from non-polar toluene to polar solvents like THF or DCM).

    • Additives: The presence of additives, such as Lewis acids or bases, can alter the course of the reaction and improve selectivity. For instance, a Lewis acid can coordinate to a carbonyl group, increasing its electrophilicity and potentially locking the conformation of the substrate to favor a specific approach of the nucleophile.

The following diagram illustrates the decision-making process for troubleshooting poor diastereoselectivity:

Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Observed Substrate Analyze Substrate Control - Steric hindrance - Chiral auxiliaries Start->Substrate Catalyst Optimize Catalyst/Reagent - Chiral catalysts - Ligand effects Start->Catalyst Conditions Vary Reaction Conditions - Temperature - Solvent - Additives Start->Conditions Analysis Analyze Diastereomeric Ratio (NMR, HPLC) Substrate->Analysis Catalyst->Analysis Conditions->Analysis Improved Improved Selectivity Analysis->Improved Further_Opt Further Optimization Needed Analysis->Further_Opt Further_Opt->Substrate Re-evaluate Further_Opt->Catalyst Re-evaluate Further_Opt->Conditions Re-evaluate

Caption: Troubleshooting workflow for low diastereoselectivity.

Question 2: I am performing a Staudinger [2+2] cycloaddition to synthesize a spiro-β-lactam and obtaining a nearly 1:1 mixture of cis and trans diastereomers. How can I favor the formation of one over the other?

Answer: The stereochemical outcome of the Staudinger reaction (the cycloaddition of a ketene and an imine) is highly dependent on the reaction mechanism and the nature of the substituents on both the ketene and the imine.[8][9][10] The formation of the zwitterionic intermediate and its subsequent cyclization are the key steps where stereochemistry is determined.

To favor one diastereomer, consider the following:

  • Electronic Effects of Substituents: The electronic properties of the substituents on both the ketene and the imine can influence the rate of cyclization versus the rate of isomerization of the zwitterionic intermediate.[9]

    • To favor the cis isomer: Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, leading to the cis-β-lactam.[9]

    • To favor the trans isomer: Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the cyclization, allowing for isomerization of the intermediate, which often leads to the thermodynamically more stable trans product.[9]

  • Solvent Effects: The choice of solvent can influence the lifetime and conformation of the zwitterionic intermediate. In some cases, a change in solvent can dramatically shift the cis/trans ratio.[7] For example, using a more polar solvent might stabilize the zwitterionic intermediate, potentially allowing for equilibration to the more stable trans isomer.

  • Ketene Generation Method: The method of ketene generation can also play a role. Ketenes generated in situ from acyl chlorides and a base may have different reactivity and aggregation states compared to pre-formed ketenes, which can impact the stereochemical outcome.

Here is a table summarizing the general trends for influencing stereoselectivity in Staudinger reactions:

Desired IsomerKetene SubstituentImine SubstituentRationale
cis Electron-DonatingElectron-WithdrawingFavors rapid cyclization of the initial zwitterionic intermediate.[9]
trans Electron-WithdrawingElectron-DonatingSlower cyclization allows for isomerization to a more stable intermediate before ring closure.[9]
Question 3: My attempt at a diastereoselective synthesis of a spiro-γ-lactam via a [3+2] cycloaddition is not working well. What are some common pitfalls and how can I overcome them?

Answer: The diastereoselective synthesis of spiro-γ-lactams, often achieved through [3+2] cycloaddition reactions, presents its own set of challenges.[11][12][13][14] Success hinges on controlling the facial selectivity of the approach of the 1,3-dipole to the dipolarophile.

Here are some common issues and potential solutions:

  • Poor Regio- and Stereocontrol:

    • Solution: The use of a chiral catalyst or a chiral auxiliary is often essential to achieve high levels of stereocontrol in [3+2] cycloadditions. For instance, metal-catalyzed reactions using chiral ligands can effectively create a chiral pocket that directs the cycloaddition to occur from a specific face.[15]

  • Low Reactivity:

    • Solution: Ensure that your 1,3-dipole and dipolarophile have complementary electronic properties. Often, these reactions are most efficient with an electron-rich dipole and an electron-poor dipolarophile, or vice versa. Activation of the dipolarophile with a Lewis acid can also enhance reactivity.

  • Side Reactions:

    • Solution: The formation of byproducts can sometimes be suppressed by carefully controlling the reaction temperature and the rate of addition of the reagents. Running the reaction at a lower temperature can minimize undesired side reactions.

The following diagram illustrates the general mechanism of a [3+2] cycloaddition for spiro-γ-lactam synthesis and highlights points of stereochemical control.

Three_Plus_Two_Cycloaddition cluster_reactants Reactants cluster_control Points of Control Dipole 1,3-Dipole (e.g., Azomethine Ylide) Transition_State Diastereomeric Transition States (Facial Selectivity) Dipole->Transition_State Dipolarophile Dipolarophile (e.g., α,β-unsaturated ester) Dipolarophile->Transition_State Product Spiro-γ-lactam Diastereomers Transition_State->Product Cycloaddition Catalyst Chiral Catalyst/ Auxiliary Catalyst->Transition_State Influences Conditions Reaction Conditions (Temp, Solvent) Conditions->Transition_State Influences

Caption: Key factors influencing diastereoselectivity in [3+2] cycloadditions.

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric Kinugasa/Michael Domino Reaction for Spirocyclic β-Lactam Synthesis

This protocol is adapted from methodologies that have shown high diastereoselectivity.[4]

  • Preparation of the Catalyst Solution: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the copper catalyst (e.g., Cu(I) salt, 5 mol%) and the chiral ligand (e.g., a chiral bisoxazoline ligand, 5.5 mol%) in the chosen solvent (e.g., toluene, 0.1 M). Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the alkyne-tethered cyclohexadienone substrate (1.0 equivalent).

  • Addition of Nitrone: Slowly add a solution of the nitrone (1.2 equivalents) in the same solvent to the reaction mixture over a period of 1 hour using a syringe pump.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy and/or chiral high-performance liquid chromatography (HPLC).

References

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams | Request PDF. ResearchGate. [Link]

  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. RSC Publishing. [Link]

  • Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed. [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]

  • Asymmetric Synthesis of Spirocyclic Oxindole δ-Lactams via NHC-Catalyzed Formal [2+4] Annulation of Aliphatic Aldehydes with Oxindole-Derived α,β-Unsaturated Ketimines. The Journal of Organic Chemistry. [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. [Link]

  • Diastereoselectivity Definition. Fiveable. [Link]

  • 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate. [Link]

  • Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. PubMed. [Link]

  • (PDF) Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. ResearchGate. [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC. [Link]

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Thieme. [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]

  • Diastereoselection in Aldol Reactions. Pharmacy 180. [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications. [Link]

  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society. [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures | Request PDF. ResearchGate. [Link]

  • Diastereoselective Synthesis of Highly Constrained Spiro-β-Lactams by the Staudinger Reaction Using an Unsymmetrical Bicyclic Ketene | Request PDF. ResearchGate. [Link]

  • Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji-Trost Allylation. ResearchGate. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. ACS Fall 2025. [Link]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. eScholarship. [Link]

  • Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity in the Functionalization of 1,7-Diazaspiro[4.4]nonan-2-one

Welcome to the technical support center for the stereoselective functionalization of the 1,7-diazaspiro[4.4]nonan-2-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective functionalization of the 1,7-diazaspiro[4.4]nonan-2-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic system. Here, we address common challenges related to maintaining stereochemical integrity during synthetic modifications, providing in-depth troubleshooting advice and validated protocols to ensure the retention of chirality at the spirocyclic core.

The 1,7-diazaspiro[4.4]nonan-2-one core is a valuable structural motif in medicinal chemistry, often imparting unique three-dimensional conformations that can lead to enhanced biological activity and improved pharmacokinetic properties. However, the chiral nature of this scaffold also presents a significant synthetic challenge: the potential for racemization at the α-carbon to the lactam carbonyl. This guide will equip you with the knowledge to anticipate and prevent this undesired outcome.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the functionalization of 1,7-diazaspiro[4.4]nonan-2-one?

A1: Racemization is the process by which a chiral molecule is converted into an equal mixture of both enantiomers, resulting in a loss of optical activity.[1][2] For the 1,7-diazaspiro[4.4]nonan-2-one system, the stereocenter at the spirocyclic carbon (C5) is adjacent to the lactam carbonyl group. The α-proton at this position is susceptible to abstraction under basic or, in some cases, acidic conditions.[1] This deprotonation forms a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a racemic or near-racemic mixture of the desired product.[1]

The biological activity of a drug candidate is often dependent on a specific enantiomer. Therefore, racemization can lead to a significant decrease in therapeutic efficacy and the introduction of diastereomeric impurities that are difficult to separate and may have different pharmacological or toxicological profiles.[2]

Q2: I am observing significant racemization during the N-alkylation of the lactam nitrogen. What are the likely causes and how can I mitigate this?

A2: Racemization during N-alkylation is a common problem and is typically caused by the choice of base and reaction conditions. Strong, non-nucleophilic bases are often used to deprotonate the lactam nitrogen for subsequent alkylation. However, if the base is too strong or if the reaction temperature is elevated, it can also abstract the α-proton at the stereocenter, leading to the formation of the problematic enolate intermediate.

Troubleshooting Strategies:

  • Choice of Base: Opt for milder bases that are sufficiently strong to deprotonate the lactam nitrogen but not the α-carbon. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).

  • Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can minimize racemization.

  • Solvent Effects: The choice of solvent can influence the rate of both the desired N-alkylation and the undesired racemization. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used. The dielectric constant of the solvent can impact the stability of the enolate intermediate and the transition state of the proton abstraction.[3] It is advisable to screen a few different solvents to find the optimal conditions for your specific substrate.

  • Order of Addition: Adding the alkylating agent to the pre-formed mixture of the substrate and a milder base can sometimes be beneficial.

Q3: Are there alternative strategies to functionalize the 1,7-diazaspiro[4.4]nonan-2-one core that are less prone to racemization?

A3: Yes, several synthetic strategies can be employed to introduce functionality while preserving the stereochemical integrity of the spirocenter.

  • Functionalization prior to Spirocyclization: One of the most effective methods is to introduce the desired functional groups onto the acyclic precursors before the key spirocyclization step. This approach avoids exposing the chiral spirocycle to potentially racemizing conditions. Stereoselective cycloaddition reactions are a powerful tool for constructing the spiro-γ-lactam core.[4][5][6][7]

  • Use of Chiral Auxiliaries: Incorporating a chiral auxiliary into the molecule can direct the stereochemical outcome of subsequent reactions.[8][9] The auxiliary can be removed later in the synthetic sequence. This strategy is particularly useful for controlling the stereochemistry during the formation of the spirocyclic ring system itself.

  • Catalytic Asymmetric Methods: The use of chiral catalysts, for example in iridium-catalyzed asymmetric hydrogenation, can be employed to generate chiral γ-lactams from racemic precursors.[10] This approach can be highly efficient and enantioselective.

Troubleshooting Guides

Guide 1: Diagnosing and Preventing Racemization During Base-Mediated Reactions

This guide provides a systematic approach to troubleshooting racemization when using basic conditions for functionalization.

Symptoms:

  • Loss of optical rotation in the product.

  • Appearance of diastereomers in ¹H or ¹³C NMR spectra.

  • Chiral HPLC or SFC analysis shows a mixture of enantiomers.

Workflow for Troubleshooting:

G cluster_0 Racemization Mechanism Start (R)-Enantiomer Enolate Planar Enolate (Achiral) Start->Enolate + Base - H+ End_R (R)-Enantiomer Enolate->End_R + H+ (re-face attack) End_S (S)-Enantiomer Enolate->End_S + H+ (si-face attack)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

References

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC - NIH. [Link]

  • Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Bohrium. [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]

  • Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • (PDF) Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis of Heterocycles with Fluorine Containing Stereocenters Adjacent to Tertiary Stereocenters. ResearchGate. [Link]

  • α,γ-Dioxygenated amides via tandem Brook rearrangement/radical oxygenation reactions and their application to syntheses of γ-lactams. Beilstein Journals. [Link]

  • Synthesis of Chiral γ-Lactams via in Situ Elimination/Iridium-Catalyzed Asymmetric Hydrogenation of Racemic γ-Hydroxy γ-Lactams. PubMed. [Link]

  • The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines. RSC Advances. [Link]

  • Synthesis of γ-lactams. Organic Chemistry Portal. [Link]

  • Synthesis of α,β-unsaturated γ-lactams via asymmetric iridium-catalysed allylic substitution. Organic & Biomolecular Chemistry. [Link]

  • Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. [Link]

  • 1,7-Diazaspiro[4.4]nonane-2,6-dione. PubChem. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC - NIH. [Link]

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PMC. [Link]

  • Chapter 3: Conformation and Stereochemistry. Organic Chemistry. [Link]

  • Chirality & Stereochemistry (Live Recording) Organic Chemistry Review & Practice. YouTube. [Link]

  • Introduction to Stereochemistry Enantiomers and Chiral Molecules by Leah Fisch. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges in the Characterization of Rigid Spirocyclic Molecules

From the Desk of a Senior Application Scientist: Welcome to the technical support center. The unique three-dimensional and conformationally restricted nature of rigid spirocyclic molecules presents a distinct set of chal...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist:

Welcome to the technical support center. The unique three-dimensional and conformationally restricted nature of rigid spirocyclic molecules presents a distinct set of challenges for structural characterization.[1][2][3] Unlike more flexible linear or simple cyclic systems, the fixed spatial arrangement of atoms in spirocycles often leads to complex and counter-intuitive spectroscopic data. This guide is designed to provide direct, actionable answers to common issues encountered in the lab, blending established protocols with the causal reasoning that underpins them. Our goal is to empower you to move from ambiguous data to confident structural assignment.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, yet for spirocycles, it can be a double-edged sword. The molecular rigidity that makes these compounds interesting also leads to complex spectra.

FAQ 1: My ¹H NMR spectrum is crowded with complex, overlapping multiplets. How can I begin to decipher the structure?

Answer: This is the most common challenge and stems directly from the molecule's rigidity. Protons are locked into fixed spatial arrangements, preventing the signal averaging that occurs in more flexible molecules. This results in every proton having a unique chemical environment and complex spin-spin coupling patterns.

The Causality: In a flexible chain, rotational freedom often makes diastereotopic protons chemically equivalent on the NMR timescale. In a rigid spirocycle, these same protons are permanently non-equivalent, leading to distinct signals and complex splitting (e.g., geminal protons splitting each other and then being split by vicinal protons).

Troubleshooting Strategy: A 1D proton spectrum is rarely sufficient. A systematic 2D NMR approach is essential.

Experimental Protocol: Systematic 2D NMR Interpretation [4][5]

  • Acquire a Core Dataset:

    • ¹H NMR

    • ¹³C NMR

    • COSY (¹H-¹H Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

    • NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy)

  • Step-by-Step Analysis:

    • Step A (HSQC): Start with the HSQC spectrum. It provides a direct, one-bond correlation between each proton and the carbon it's attached to. This immediately assigns protons to their carbons and helps resolve overlapping proton signals by spreading them out along the wider ¹³C chemical shift range.[5][6]

    • Step B (COSY): Use the COSY spectrum to identify proton spin systems (i.e., chains of coupled protons). Trace the connections from one cross-peak to the next to build structural fragments.[7] Be aware that in rigid systems, long-range couplings (⁴J or ⁵J) can sometimes appear, but they are typically weaker.

    • Step C (HMBC): This is the key to connecting the fragments. HMBC shows correlations between protons and carbons that are typically 2 or 3 bonds away. Use these correlations to link the spin systems you identified in the COSY spectrum. This is also the primary method for identifying and assigning quaternary carbons, which are invisible in HSQC and DEPT experiments.[4][5]

    • Step D (NOESY/ROESY): Once the 2D connectivity is established, use through-space correlations from NOESY/ROESY to determine the 3D arrangement and relative stereochemistry.

FAQ 2: I can't definitively assign the spiro-quaternary carbon. HMBC correlations are weak or ambiguous. What now?

Answer: The spirocenter is often the most challenging atom to assign because it has no attached protons. Its assignment relies entirely on long-range HMBC correlations, which can be weak depending on the ³JCH coupling constants.

The Causality: The magnitude of a ³JCH coupling constant, which gives rise to an HMBC cross-peak, is dependent on the dihedral angle (Karplus relationship). In the rigid framework of a spirocycle, some protons may have an unfavorable dihedral angle with the spiro-carbon, leading to a very small coupling constant and a weak or absent HMBC peak.

Troubleshooting Protocol:

  • Re-run the HMBC: Optimize the experiment by increasing the number of scans and adjusting the long-range coupling delay (often set to optimize for 8-10 Hz) to better match the expected couplings in your system (you may need to try values optimized for 4-6 Hz).

  • Use the 1,1-ADEQUATE Experiment: If available, this is a powerful but less sensitive experiment that shows direct ¹³C-¹³C correlations. It can unambiguously show which carbons are bonded to the spirocenter.

  • Leverage Chemical Shift Prediction: Use computational chemistry (DFT) to calculate the expected ¹³C NMR chemical shifts.[1][8] While not definitive proof on its own, a strong match between the calculated shift for the spirocenter and an unassigned experimental signal provides compelling evidence.

Data Summary: Typical NMR Experiments for Spirocycle Characterization

ExperimentInformation ProvidedKey Application for Spirocycles
COSY ¹H-¹H correlations through 2-3 bonds.Establishes proton connectivity within each ring system.
HSQC ¹H-¹³C correlations through 1 bond.Assigns protons to their directly attached carbons; resolves proton overlap.
HMBC ¹H-¹³C correlations through 2-3 bonds.Connects spin systems; crucial for assigning quaternary carbons like the spirocenter.
NOESY/ROESY ¹H-¹H correlations through space (<5 Å).Determines relative stereochemistry and 3D conformation.[9]
FAQ 3: My NOESY signals are weak and I'm getting conflicting correlations. How do I determine the relative stereochemistry?

Answer: Interpreting NOE data in rigid systems requires careful consideration of molecular motion and inter-proton distances. Weak signals are common for small- to medium-sized molecules.

The Causality: The Nuclear Overhauser Effect (NOE) is highly dependent on the rate of molecular tumbling (τc) in solution.[10]

  • Small Molecules (Fast Tumbling): Positive NOE, often weak.

  • Large Molecules (Slow Tumbling): Negative NOE, usually strong.

  • Intermediate Molecules: NOE can be close to zero, making signals disappear entirely.

For rigid spirocycles in the intermediate molecular weight range (~500-1500 Da), you may be in the "NOE crossover" region.

Troubleshooting Workflow:

NOE_Troubleshooting start Ambiguous or Weak NOESY Data check_mw Is the molecule in the ~500-1500 Da range? start->check_mw run_roesy Run a ROESY Experiment check_mw->run_roesy Yes analyze_distances Analyze Key Correlations check_mw->analyze_distances No, molecule is small roesy_info ROESY detects correlations in the crossover region where NOESY fails. Cross-peaks are always opposite in sign to the diagonal. run_roesy->roesy_info run_roesy->analyze_distances build_model Build a 3D Model (Computational or Physical) analyze_distances->build_model compare Compare experimental distances with model distances. build_model->compare conclusion Assign Relative Stereochemistry compare->conclusion

Sources

Optimization

overcoming steric hindrance in reactions with 1,7-diazaspiro[4.4]nonan-2-one

Welcome to the technical support center for 1,7-diazaspiro[4.4]nonan-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,7-diazaspiro[4.4]nonan-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. The unique, rigid, three-dimensional structure of 1,7-diazaspiro[4.4]nonan-2-one offers exciting opportunities for exploring new chemical space, but its inherent steric hindrance can present significant synthetic challenges.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in the functionalization of this core.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with 1,7-diazaspiro[4.4]nonan-2-one so challenging?

The primary challenge stems from steric hindrance. The spirocyclic nature of the molecule, where the two rings share a single carbon atom, creates a rigid and congested environment around the two nitrogen atoms. This bulkiness physically blocks the approach of reagents, slowing down reaction rates or preventing reactions altogether.[1][2] The N7 nitrogen, being a secondary amine, is often the primary site for desired functionalization, but it is shielded by the adjacent five-membered ring. The N1 nitrogen is part of a lactam, making it significantly less nucleophilic and generally less reactive under standard conditions.

Q2: Which nitrogen is more reactive, N1 or N7?

The N7 secondary amine is significantly more nucleophilic and reactive than the N1 lactam nitrogen. The lone pair of electrons on the N1 nitrogen is delocalized by resonance with the adjacent carbonyl group, reducing its availability for nucleophilic attack. Therefore, most selective functionalization strategies will target the N7 position. Reactions at N1 typically require much harsher conditions, such as the use of very strong bases to deprotonate the lactam, which can lead to undesired side reactions.

Q3: My N-alkylation/N-acylation reaction is not working. What are the first things I should check?

If you observe no or low conversion of your starting material, consider the following initial troubleshooting steps:

  • Insufficient Activation: Is your electrophile (alkyl halide or acylating agent) reactive enough? For sterically hindered amines, less reactive agents like alkyl bromides or acid anhydrides may be insufficient.

  • Inappropriate Base: Is the base strong enough to deprotonate the amine (for alkylations) or scavenge the acid byproduct (for acylations) effectively, but not so strong that it causes side reactions?

  • Sub-optimal Temperature: Sterically hindered reactions often require more thermal energy to overcome the activation barrier. Running the reaction at room temperature may be insufficient.

  • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence reaction rates.

This troubleshooting workflow can guide your initial optimization efforts.

G start Reaction Failure (Low/No Conversion) check_reagents Analyze Reagents start->check_reagents check_conditions Analyze Conditions start->check_conditions increase_reactivity Increase Electrophile Reactivity (e.g., R-I > R-Br) check_reagents->increase_reactivity Is electrophile weak? add_catalyst Add Catalyst (e.g., DMAP, NaI) check_reagents->add_catalyst Is acylation slow? increase_temp Increase Temperature (Reflux) check_conditions->increase_temp Is temp too low? change_solvent Change Solvent (e.g., Polar Aprotic) check_conditions->change_solvent Is solvent appropriate? success Reaction Optimized increase_reactivity->success add_catalyst->success increase_temp->success change_solvent->success G start Select N-Alkylation Strategy direct_alk Direct Alkylation (Sₙ2 Reaction) start->direct_alk reductive_am Reductive Amination start->reductive_am reagent_da Alkyl Halide or Tosylate + Hindered Base direct_alk->reagent_da reagent_ra Aldehyde or Ketone + Reducing Agent (STAB) reductive_am->reagent_ra pros_da Pros: Simple, good for primary/methyl halides. reagent_da->pros_da cons_da Cons: Risk of over-alkylation, slow for hindered electrophiles. reagent_da->cons_da pros_ra Pros: Excellent for complex and secondary alkyl groups. reagent_ra->pros_ra cons_ra Cons: Requires carbonyl compound, two-step mechanism. reagent_ra->cons_ra

Sources

Troubleshooting

stability of 1,7-diazaspiro[4.4]nonan-2-one under acidic and basic conditions

Welcome to the technical support center for 1,7-diazaspiro[4.4]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,7-diazaspiro[4.4]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this spirocyclic lactam. Understanding the stability of this compound under various pH conditions is critical for its successful application in synthesis and biological assays.

Frequently Asked Questions (FAQs)

Q1: What is 1,7-diazaspiro[4.4]nonan-2-one and why is its stability important?

1,7-Diazaspiro[4.4]nonan-2-one is a heterocyclic organic compound featuring a spirocyclic scaffold containing two nitrogen atoms, one of which is part of a lactam (a cyclic amide) ring. This unique three-dimensional structure makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2] The stability of the lactam ring is paramount, as its cleavage under acidic or basic conditions will lead to the formation of an amino acid derivative, altering the compound's structure, properties, and biological activity.

Q2: What are the likely degradation pathways for 1,7-diazaspiro[4.4]nonan-2-one under acidic and basic conditions?

The primary degradation pathway for 1,7-diazaspiro[4.4]nonan-2-one involves the hydrolysis of the lactam bond.[3][4]

  • Acidic Conditions: The reaction is catalyzed by acid, where the carbonyl oxygen of the lactam is first protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Subsequent proton transfer and ring opening yield the corresponding amino acid hydrochloride salt.[5][6]

  • Basic Conditions: Under basic conditions, the lactam ring is opened by nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is typically a slower process than acid-catalyzed hydrolysis and often requires heating.[7][8][9] The initial product is the sodium salt of the corresponding amino acid.

Q3: How can I monitor the stability of 1,7-diazaspiro[4.4]nonan-2-one in my experiments?

Regular monitoring of your reaction or solution containing 1,7-diazaspiro[4.4]nonan-2-one is crucial. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the parent compound and its degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, allowing for the identification of the parent compound and its hydrolysis product by their respective molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of signals corresponding to the parent lactam and the appearance of new signals from the ring-opened amino acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in an Acid-Catalyzed Reaction

Symptom: You are using 1,7-diazaspiro[4.4]nonan-2-one as a starting material in a reaction that requires acidic conditions (e.g., deprotection of a Boc group with TFA or HCl), but you observe low to no yield of your desired product and the presence of a more polar byproduct by TLC or LC-MS.

Probable Cause: The acidic conditions are likely causing the hydrolysis of the lactam ring in your starting material, leading to the formation of the corresponding amino acid.

Solutions:

  • Lower the Reaction Temperature: Hydrolysis is often temperature-dependent. Running your reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly reduce the rate of lactam cleavage while still allowing your desired reaction to proceed.

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure time to acidic conditions.

  • Use a Milder Acid: If your protocol allows, consider using a weaker or sterically hindered acid that may be less effective at catalyzing hydrolysis.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water is required for hydrolysis. Use dry solvents and reagents.

Issue 2: Unexpected Side Product Formation in a Base-Mediated Reaction

Symptom: You are performing a reaction using a base (e.g., NaOH, KOH, or an amine base) and observe the formation of an unexpected, more polar side product.

Probable Cause: The basic conditions are causing the hydrolysis of the lactam ring. While generally slower than acid-catalyzed hydrolysis, it can still be a significant side reaction, especially with stronger bases or upon heating.[7][9]

Solutions:

  • Use a Non-Nucleophilic Base: If the purpose of the base is simply to act as a proton scavenger, consider using a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Lower the Reaction Temperature: As with acidic conditions, lowering the temperature can help to minimize base-catalyzed hydrolysis.

  • Control Stoichiometry: Use the minimum required amount of base to avoid a large excess that could promote hydrolysis.

  • Aqueous vs. Anhydrous Conditions: If possible, run the reaction under anhydrous conditions to prevent hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability

This protocol provides a framework for testing the stability of 1,7-diazaspiro[4.4]nonan-2-one under your specific experimental conditions.

  • Prepare Stock Solutions:

    • Prepare a stock solution of 1,7-diazaspiro[4.4]nonan-2-one in a suitable organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

    • Prepare solutions of the acidic or basic reagents you plan to use at the desired concentrations in the reaction solvent.

  • Incubation:

    • In separate vials, mix the stock solution of the spiro-lactam with the acidic or basic solution.

    • Incubate the vials at the intended reaction temperature.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each vial.

    • Quench the reaction by neutralizing the acid or base.

    • Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of remaining 1,7-diazaspiro[4.4]nonan-2-one against time to determine its stability under the tested conditions.

Data Presentation
ConditionTemperature (°C)Time (h)% Remaining Parent Compound
1 M HCl in Dioxane254User-determined
50% TFA in DCM01User-determined
1 M NaOH (aq)2524User-determined
1 M NaOH (aq)504User-determined
1.5 eq DIPEA in DMF2524User-determined

This table should be filled in by the user based on their experimental results from Protocol 1.

Visualizing Degradation Pathways

The following diagrams illustrate the general mechanisms for acid- and base-catalyzed hydrolysis of the lactam in 1,7-diazaspiro[4.4]nonan-2-one.

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Spiro_Lactam 1,7-Diazaspiro[4.4]nonan-2-one Protonated_Lactam Protonated Lactam Spiro_Lactam->Protonated_Lactam + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Lactam->Tetrahedral_Intermediate + H2O Ring_Opened Ring-Opened Amino Acid Tetrahedral_Intermediate->Ring_Opened Proton Transfer & Ring Opening

Caption: Acid-catalyzed hydrolysis workflow.

Base_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Spiro_Lactam 1,7-Diazaspiro[4.4]nonan-2-one Tetrahedral_Intermediate Tetrahedral Intermediate Spiro_Lactam->Tetrahedral_Intermediate + OH- Ring_Opened Ring-Opened Amino Acid Salt Tetrahedral_Intermediate->Ring_Opened Ring Opening Final_Product Amino Acid (after workup) Ring_Opened->Final_Product + H+ (workup)

Caption: Base-catalyzed hydrolysis workflow.

References

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC. (n.d.). Retrieved from [Link]

  • Lactam Hydrolysis. (2017, March 14). [Video]. YouTube. Retrieved from [Link]

  • 1,7-Diazaspiro[4.4]nonane-2,6-dione. (n.d.). PubChem. Retrieved from [Link]

  • 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2020). Molecules, 25(21), 5021. Retrieved from [Link]

  • Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy. Retrieved from [Link]

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (2021). Molecules, 26(16), 4949. Retrieved from [Link]

  • Synthesis and reactivity of spiro-fused beta-lactams. (2011). Tetrahedron, 67(11), 1989-2012. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]

  • 1, 7-Diazaspiro[4.4]nonan-2-one tfa salt (1:1), 100 mg. (n.d.). CP Lab Chemicals. Retrieved from [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). Organic Letters. Retrieved from [Link]

  • 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The Mechanisms of Catalysis by Metallo β-Lactamases. (2010). Future Medicinal Chemistry, 2(3), 367-385. Retrieved from [Link]

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. (n.d.). PrepChem.com. Retrieved from [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (2021). Organic Chemistry Frontiers, 8(19), 5436-5461. Retrieved from [Link]

  • 24.4: Hydrolysis of Amides. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. (2015). Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 322(1209), 117-136. Retrieved from [Link]

  • 2-azaspiro[4.4]nonan-1-one. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • the hydrolysis of amides. (n.d.). Chemguide. Retrieved from [Link]

  • Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. (2017). Organic Letters, 19(22), 6140-6143. Retrieved from [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. (2009). The Journal of Organic Chemistry, 74(15), 5629-5632. Retrieved from [Link]

  • 2-Azaspiro(4.4)nonane-1,7-dione. (n.d.). PubChem. Retrieved from [Link]

  • 2, 7-diazaspiro[4.4]nonan-1-one hydrochloride, min 97%, 500 mg. (n.d.). CP Lab Chemicals. Retrieved from [Link]

  • (+/-)-(R)-1,7-DIAZASPIRO[4.4]NONANE-2,6-DIONE. (n.d.). Spectrabase. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Diazaspiro[4.4]nonan-2-one and its Carbocyclic Analogs for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable pharmacological properties is perpetual. Among these, spirocyclic sys...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention due to their inherent rigidity and ability to present substituents in well-defined spatial orientations. This guide provides a comprehensive comparative analysis of diazaspiro[4.4]nonan-2-one and its carbocyclic counterpart, spiro[4.4]nonan-2-one. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, physicochemical properties, and biological potential of these intriguing molecular frameworks.

Introduction: The Spirocyclic Advantage in Drug Design

Spirocycles, characterized by two rings sharing a single atom, offer a distinct advantage over their linear or fused-ring counterparts. This unique structural feature imparts a higher degree of rigidity and a three-dimensional character that can lead to enhanced binding affinity and selectivity for biological targets. The introduction of heteroatoms, such as nitrogen, into the spirocyclic core to form aza-spiro compounds, further expands the chemical space and offers opportunities for hydrogen bonding and other key interactions with biological macromolecules. This guide will focus on the comparative attributes of a key diazaspiro lactam, 1,3-diazaspiro[4.4]nonane-2,4-dione, and its carbocyclic analog, spiro[4.4]nonan-2-one, to elucidate the impact of the diazastereo center on molecular properties and biological activity.

Physicochemical Properties: A Tale of Two Cores

A fundamental understanding of the physicochemical properties of a molecular scaffold is paramount in the early stages of drug discovery. The introduction of two nitrogen atoms in the diazaspiro[4.4]nonan-2-one core significantly alters its properties compared to the purely carbocyclic spiro[4.4]nonan-2-one.

Property1,3-Diazaspiro[4.4]nonane-2,4-dione[1]Spiro[4.4]nonan-2-one[2]
Molecular Formula C₇H₁₀N₂O₂C₉H₁₄O
Molecular Weight 154.17 g/mol 138.21 g/mol
Hydrogen Bond Donors 20
Hydrogen Bond Acceptors 21
Predicted LogP -0.41.8
Polar Surface Area 58.2 Ų17.1 Ų

The data clearly indicates that the presence of the two nitrogen atoms in the lactam ring of 1,3-diazaspiro[4.4]nonane-2,4-dione dramatically increases its polarity, as evidenced by the higher polar surface area and the negative predicted LogP value. This increased polarity can have profound implications for solubility, membrane permeability, and metabolic stability, key parameters in determining the pharmacokinetic profile of a drug candidate. Conversely, the carbocyclic analog, spiro[4.4]nonan-2-one, is significantly more lipophilic.

Synthesis Strategies: Building the Spirocyclic Framework

The synthetic accessibility of a scaffold is a critical consideration for its utility in drug discovery programs. Both diazaspiro[4.4]nonan-2-ones and their carbocyclic analogs can be prepared through various synthetic routes.

Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione

A common and effective method for the synthesis of hydantoin-containing spirocycles like 1,3-diazaspiro[4.4]nonane-2,4-dione is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction provides a straightforward entry to this class of compounds.

Cyclopentanone Cyclopentanone Intermediate Spirohydantoin Intermediate Cyclopentanone->Intermediate Bucherer-Bergs Reaction Reagents KCN, (NH4)2CO3 Reagents->Intermediate Product 1,3-Diazaspiro[4.4]nonane-2,4-dione Intermediate->Product Workup

Caption: Synthetic scheme for 1,3-diazaspiro[4.4]nonane-2,4-dione.

A related synthesis for the analogous 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione involves the reaction of 3-ketotetrahydrofuran with ammonium carbonate and potassium cyanide, followed by acidification.[3] This suggests a versatile approach for constructing such spiro-hydantoin systems from various cyclic ketones.

Synthesis of Spiro[4.4]nonan-2-one

The synthesis of spiro[4.4]nonan-2-one can be achieved through several methods, with intramolecular cyclization being a prominent strategy. A classical approach involves the Dieckmann condensation of a suitably substituted adipic ester derivative. Another common route involves the intramolecular alkylation of a cyclopentanone derivative.

Cyclopentanone Cyclopentanone Intermediate 2-(3-chloropropyl)cyclopentanone Cyclopentanone->Intermediate Alkylation Alkylating_Agent 1-bromo-3-chloropropane Alkylating_Agent->Intermediate Product Spiro[4.4]nonan-2-one Intermediate->Product Intramolecular Cyclization

Caption: Synthetic pathway to spiro[4.4]nonan-2-one.

Comparative Biological Activity: Unveiling Therapeutic Potential

While direct comparative biological studies between the parent diazaspiro[4.4]nonan-2-one and spiro[4.4]nonan-2-one are scarce, analysis of their derivatives provides significant insights into the therapeutic potential of each core structure.

Diazaspiro[4.4]nonan-2-one: A Privileged Scaffold in Neuroscience

Derivatives of the diazaspiro[4.4]nonane core have demonstrated a remarkable range of biological activities, particularly in the central nervous system. Numerous studies have highlighted the anticonvulsant properties of N-substituted 2-azaspiro[4.4]nonane-1,3-diones.[4][5] For instance, N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione has shown potent activity in the subcutaneous metrazole (sc.Met) seizure test, a model for absence seizures.[5] Similarly, derivatives of 1,3-diazaspiro[4.5]decan-4-ones have also been reported to possess significant anticonvulsant effects.[6]

The presence of the hydantoin-like moiety in the diazaspiro[4.4]nonan-2-one structure is likely a key contributor to its anticonvulsant potential, as the hydantoin ring is a well-established pharmacophore in several antiepileptic drugs, such as phenytoin. The ability of the nitrogen atoms to participate in hydrogen bonding interactions with receptor targets is a crucial aspect of their biological activity.

Spiro[4.4]nonane: A Versatile Core with Diverse Applications

The carbocyclic spiro[4.4]nonane skeleton is also found in a variety of biologically active natural and synthetic compounds.[7] While less explored for CNS applications compared to its diaza-analogs, the spiro[4.4]nonane core has been incorporated into molecules with antimicrobial and other therapeutic properties. The lipophilic nature of this scaffold may favor its application in targeting less polar biological environments.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the synthesis of a representative diazaspiro compound and the evaluation of anticonvulsant and cytotoxic activity are provided below.

Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione

Materials:

  • Cyclopentanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve ammonium carbonate in a mixture of ethanol and water.

  • Add cyclopentanone to the solution.

  • Heat the mixture to 55-60 °C with stirring.

  • Slowly add a solution of potassium cyanide in water to the reaction mixture.

  • Continue stirring at 55-60 °C for 18-24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water and acidify with 2N HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 1,3-diazaspiro[4.4]nonane-2,4-dione.

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

Principle: The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.

Procedure:

  • Administer the test compound or vehicle control to a group of mice or rats via an appropriate route (e.g., intraperitoneal or oral).

  • After a predetermined period to allow for drug absorption, subject each animal to a brief electrical stimulus through corneal or ear-clip electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

Cytotoxicity Assay: MTT Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic potential of the compound.

Conclusion and Future Directions

The comparative analysis of diazaspiro[4.4]nonan-2-one and its carbocyclic analog, spiro[4.4]nonan-2-one, reveals distinct differences in their physicochemical properties and, consequently, their potential biological applications. The introduction of the diaza- functionality imparts polarity and hydrogen bonding capabilities, making the diazaspiro scaffold particularly promising for targeting polar biological recognition sites, as evidenced by the anticonvulsant activity of its derivatives. The carbocyclic spiro[4.4]nonane core, with its lipophilic nature, offers opportunities for the development of agents targeting different biological spaces.

Future research should focus on the direct comparative biological evaluation of the parent scaffolds and a wider range of their derivatives to establish a more comprehensive structure-activity relationship. The exploration of different substitution patterns on both the diazaspiro and carbocyclic cores will undoubtedly lead to the discovery of novel and potent therapeutic agents. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for such endeavors.

References

  • PrepChem. Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Available from: [Link]

  • Cram DJ, Steinberg H. Synthesis and Properties of Derivatives of Spiro[4.4]nonane. J Am Chem Soc. 1951;73(12):5691-5704.
  • PubChem. 1,3-Diazaspiro(4.4)nonane-2,4-dione. Available from: [Link]

  • ACS Publications. Synthesis and Properties of Derivatives of Spiro[4.4]nonane. Available from: [Link]

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  • ResearchGate. Synthesis of spiro[4.4]nonane-containing functional organic molecules. Available from: [Link]

  • ResearchGate. A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. Available from: [Link]

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  • ResearchGate. Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. Available from: [Link]

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  • ResearchGate. Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Available from: [Link]

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Comparative

A Comparative Guide to the Structural Validation of Synthesized 1,7-Diazaspiro[4.4]nonan-2-one Derivatives

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is only the beginning. The crucial next step is rigorous and unambiguous structural validation.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is only the beginning. The crucial next step is rigorous and unambiguous structural validation. This is particularly true for complex scaffolds like 1,7-diazaspiro[4.4]nonan-2-one, a heterocyclic system of growing interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2][3][4] The unique spirocyclic nature of this core, featuring two nitrogen-containing rings sharing a single carbon atom, presents specific challenges in structural elucidation, including potential isomerism and complex spectral data.

This guide provides an in-depth comparison of the essential analytical techniques required to confidently validate the structure of synthesized 1,7-diazaspiro[4.4]nonan-2-one derivatives. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure the integrity of your results.

The Imperative of a Multi-Technique Approach

Relying on a single analytical method for the structural confirmation of these spirocyclic compounds is fraught with risk. The potential for regioisomers and stereoisomers necessitates a multi-pronged approach where data from different techniques corroborate one another. A comprehensive validation strategy should, at a minimum, integrate Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For definitive, publication-quality proof of structure, Single-Crystal X-ray Crystallography is the gold standard.

Core Validation Workflow

A logical and efficient workflow is paramount to ensuring all structural questions are answered. The following diagram outlines the recommended process for validating 1,7-diazaspiro[4.4]nonan-2-one derivatives.

Structural_Validation_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Detailed Structural Elucidation cluster_3 Definitive Confirmation (Optional but Recommended) start Synthesized Product purification Purification (e.g., Column Chromatography) start->purification hrms High-Resolution MS (Confirm Elemental Composition) purification->hrms nmr_1d 1D NMR (¹H, ¹³C) (Initial Fingerprinting) purification->nmr_1d structure_proposed Proposed Structure hrms->structure_proposed nmr_2d 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) nmr_1d->nmr_2d nmr_2d->structure_proposed xray Single-Crystal X-ray (Unambiguous 3D Structure) structure_proposed->xray final_structure Validated Structure structure_proposed->final_structure Data Consistent xray->final_structure

Caption: Recommended workflow for validating 1,7-diazaspiro[4.4]nonan-2-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR is the cornerstone of structural elucidation for organic molecules. For the 1,7-diazaspiro[4.4]nonan-2-one core, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential to piece together the molecular puzzle.

¹H and ¹³C NMR: The Initial Fingerprint
  • ¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment. Key features to look for in a 1,7-diazaspiro[4.4]nonan-2-one derivative include:

    • NH Protons: Broad signals, the chemical shifts of which are solvent-dependent. The amide NH (adjacent to the C=O) is typically more downfield than the amine NH. Adding D₂O will cause these signals to disappear, confirming their identity.[5]

    • Aliphatic Protons: A series of complex multiplets in the 1.5-4.0 ppm region corresponding to the protons on the two five-membered rings. The diastereotopic nature of protons adjacent to the spirocenter can lead to complex splitting patterns.

  • ¹³C NMR: Reveals the number of unique carbon environments.

    • Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically ~170-180 ppm.[6]

    • Spiro Carbon: A quaternary carbon signal, often in the 60-80 ppm range. Its definitive assignment requires 2D NMR.

    • Aliphatic Carbons: Signals in the 20-60 ppm range.

2D NMR: Establishing Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is invaluable for tracing the proton networks within each of the five-membered rings.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.[7][8] This allows for the unambiguous assignment of protonated carbons. An "edited" HSQC can further distinguish between CH, CH₂, and CH₃ groups.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the spirocyclic core. It reveals correlations between protons and carbons that are 2-3 bonds away.[5][7][9] The absence of a direct one-bond correlation makes it complementary to HSQC.[8]

The following diagram illustrates how key HMBC correlations can definitively establish the connectivity around the spiro carbon (C5).

Caption: Key HMBC correlations confirming the spirocyclic core of the title compound.

By observing correlations from the protons on C4, C6, and C9 all to the same quaternary carbon (C5), the spirocyclic nature is confirmed. Furthermore, a correlation from the C6 protons to the carbonyl carbon (C2) validates the lactam ring structure.

Mass Spectrometry (MS): Confirming Composition and Fragmentation

Mass spectrometry is a powerful tool that provides the molecular weight and elemental composition of the synthesized compound.

  • High-Resolution Mass Spectrometry (HRMS): This is a mandatory technique. HRMS, typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement (to within 5 ppm). This allows for the unambiguous determination of the elemental formula, confirming that the product has the expected number of carbons, hydrogens, nitrogens, and oxygens.

  • Tandem MS (MS/MS): By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed.[10] While complex, these patterns can provide structural clues. For diazaspiro compounds, common fragmentation pathways may involve cleavages of the rings.[10][11] For example, the loss of the carbonyl group as CO is a common fragmentation process for related diketopiperazines.[12]

Single-Crystal X-ray Crystallography: The Definitive Proof

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[13][14] It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.[13] A successful crystal structure determination leaves no doubt as to the compound's identity and conformation.[15]

The primary challenge of this technique is not the analysis itself, but obtaining a single, high-quality crystal suitable for diffraction.[13][14] This can often be the rate-limiting step.[13]

Comparison of Validation Techniques

Technique Information Provided Strengths Limitations Primary Role in Validation
¹H, ¹³C NMR Electronic environment and number of H and C atoms.Rapid, provides a unique "fingerprint".Signal overlap in complex molecules, does not provide connectivity.Initial Check: Purity and presence of key functional groups.
2D NMR (COSY, HSQC, HMBC) Atom-to-atom connectivity (H-H, C-H).Unambiguously establishes the molecular skeleton.[5][9]Can be time-consuming, requires more sample.Core Task: Definitive structural elucidation in solution.
High-Resolution MS Exact mass and elemental formula.Extremely sensitive and accurate.Provides no connectivity information, isomers are indistinguishable.Essential Check: Confirms molecular formula.
X-ray Crystallography Absolute 3D structure, stereochemistry, bond lengths/angles.Unambiguous and definitive proof of structure.[16]Requires a suitable single crystal, which can be difficult to grow.[13]Gold Standard: Absolute proof of structure and stereochemistry.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified 1,7-diazaspiro[4.4]nonan-2-one derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • Solvent Choice: The choice of solvent is critical. DMSO-d₆ is often useful as it can help in observing exchangeable NH protons which might be broadened or absent in CDCl₃.

  • 1D Spectra Acquisition:

    • Acquire a ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (typically 1024 or more).

  • 2D Spectra Acquisition:

    • HSQC: Acquire a phase-sensitive HSQC experiment optimized for a one-bond ¹J(CH) coupling of ~145 Hz.

    • HMBC: Acquire an HMBC experiment optimized for long-range couplings. It is often beneficial to run two HMBC experiments, one optimized for smaller couplings (~5 Hz) and another for larger couplings (~10 Hz) to capture a wider range of correlations.[8]

    • COSY: Acquire a standard gradient-enhanced COSY experiment.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with electrospray ionization. A small amount of formic acid (~0.1%) can be added to promote protonation ([M+H]⁺).

  • Instrument Calibration: Ensure the mass spectrometer is calibrated immediately prior to the run using a known calibration standard to guarantee mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range that includes the expected molecular weight of the compound.

  • Data Analysis: Determine the monoisotopic mass of the most intense peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on this accurate mass. The calculated formula should match the theoretical formula with an error of less than 5 ppm.

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth: This is a process of trial and error. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed jar containing a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and promoting crystallization.

  • Crystal Mounting: Once a suitable, defect-free crystal is obtained, carefully mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[16]

  • Structure Solution and Refinement: The collected diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions can be determined and the structure refined to yield a final, accurate 3D model of the molecule.[16]

By systematically applying this multi-technique approach and adhering to these rigorous protocols, researchers can ensure the scientific integrity of their work and report the structure of novel 1,7-diazaspiro[4.4]nonan-2-one derivatives with the highest degree of confidence.

References

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  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Polymers. Available at: [Link]

  • James, K. J., Furey, A., & Sherlock, I. R. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Rapid Communications in Mass Spectrometry, 17(1), 27-37. Available at: [Link]

  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333-45. Available at: [Link]

  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry. Available at: [Link]

  • Alonso, E., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. American Chemical Society. Available at: [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

  • Gurtler, C., & Matuschek, M. (2011). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal, 5, 42. Available at: [Link]

  • De la Figuera, N., Alkorta, I., García-López, M. T., Herranz, R., & González-Muñiz, R. (2001). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry, 66(19), 6346-6355. Available at: [Link]

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Comparative

Assessing the Conformational Rigidity of 1,7-Diazaspiro[4.4]nonan-2-one Scaffolds: A Comparative Guide

< In the landscape of modern drug discovery, the conformational rigidity of a molecular scaffold is a paramount design feature. Rigid scaffolds reduce the entropic penalty upon binding to a biological target, often leadi...

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern drug discovery, the conformational rigidity of a molecular scaffold is a paramount design feature. Rigid scaffolds reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1] The 1,7-diazaspiro[4.4]nonan-2-one core, a compelling three-dimensional (3D) framework, has garnered increasing attention for its potential to impart such rigidity.[2] This guide provides an in-depth comparison of the conformational properties of this scaffold against other alternatives, supported by established experimental and computational methodologies.

The inherent three-dimensionality of spirocycles, where two rings are fused by a single atom, offers a distinct advantage over planar aromatic systems.[3][4] This structural feature can lead to improved physicochemical properties and pharmacokinetic profiles.[4] The spirocyclic nature of the 1,7-diazaspiro[4.4]nonan-2-one scaffold inherently restricts bond rotations, thereby "locking" the conformation of the molecule and optimizing the orientation of substituents for target engagement.[2][4]

The Strategic Advantage of Spirocyclic Scaffolds

The introduction of spirocyclic scaffolds into drug candidates can lead to several benefits:

  • Enhanced Three-Dimensionality: Moving away from "flatland" chemistry often improves target recognition and can lead to novel intellectual property.[2]

  • Improved Physicochemical Properties: Azaspirocycles have demonstrated higher solubility, increased basicity, and decreased lipophilicity compared to their non-spirocyclic counterparts.[4]

  • Increased Fraction of sp³ Hybridized Carbons (Fsp³): A higher Fsp³ count is often correlated with improved clinical success rates, potentially due to better receptor-ligand complementarity.[3]

  • Conformational Restriction: The rigidity of the spirocyclic system can pre-organize the molecule into a bioactive conformation, which can enhance binding affinity and selectivity.[2][4]

Experimental and Computational Workflow for Conformational Analysis

A multi-faceted approach combining experimental techniques and computational modeling is crucial for a thorough assessment of conformational rigidity.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Integrated Conformational Assessment Exp_Intro Synthesis & Purification NMR NMR Spectroscopy (1D & 2D, NOE, VT-NMR) Exp_Intro->NMR XRay Single-Crystal X-ray Diffraction Exp_Intro->XRay Analysis Comparison of Experimental & Computational Data NMR->Analysis XRay->Analysis Comp_Intro In Silico Model Generation DFT Density Functional Theory (DFT) (Conformer Search & Energy Calculation) Comp_Intro->DFT MD Molecular Dynamics (MD) (Sampling Conformational Space) Comp_Intro->MD DFT->Analysis MD->Analysis Rigidity Quantification of Conformational Rigidity Analysis->Rigidity SAR Structure-Activity Relationship (SAR) Analysis Rigidity->SAR

Caption: Workflow for assessing conformational rigidity.

Key Experimental Techniques

A combination of spectroscopic and crystallographic methods provides a robust experimental foundation for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[5] For the 1,7-diazaspiro[4.4]nonan-2-one scaffold, the following NMR experiments are particularly insightful:

  • 1D and 2D NMR (COSY, HSQC, HMBC): These experiments are fundamental for assigning the proton (¹H) and carbon (¹³C) chemical shifts, which are sensitive to the local electronic environment and, by extension, the molecular conformation.[6]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide information about through-space proton-proton distances, which is critical for determining the relative orientation of substituents and the overall 3D structure in solution.[7]

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study dynamic processes such as ring flipping and nitrogen inversion. A lack of significant spectral changes over a wide temperature range is indicative of a rigid scaffold.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive picture of a molecule's solid-state conformation.[8][9][10] By determining the precise atomic coordinates, it offers unambiguous information on bond lengths, bond angles, and torsion angles.[11] For the 1,7-diazaspiro[4.4]nonan-2-one scaffold, a crystal structure can reveal the preferred puckering of the two five-membered rings and the relative stereochemistry of any substituents.[12]

Computational Modeling Approaches

Computational methods complement experimental data by providing insights into the energetics of different conformations and the dynamics of the system.[13][14][15]

Density Functional Theory (DFT) Calculations

DFT calculations are employed to perform a conformational search and determine the relative energies of different stable conformers.[16][17][18][19] This allows for the identification of the global minimum energy conformation and other low-energy conformers that may be populated at room temperature.[20] The calculated NMR parameters from DFT can also be compared with experimental data to validate the predicted conformations.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the molecule's behavior over time, allowing for the exploration of its accessible conformational space.[21][22][23][24] By simulating the molecule in a relevant environment (e.g., in solution), one can observe the flexibility of the scaffold and identify any preferred conformational states. Analysis of the simulation trajectory can quantify the rigidity by examining the root-mean-square deviation (RMSD) of the atomic positions and the distribution of key dihedral angles.

Comparative Analysis: 1,7-Diazaspiro[4.4]nonan-2-one vs. Alternative Scaffolds

To put the conformational properties of the 1,7-diazaspiro[4.4]nonan-2-one scaffold into perspective, a comparison with other commonly used scaffolds in medicinal chemistry is essential.

ScaffoldKey Conformational FeaturesRepresentative Experimental/Computational Findings
1,7-Diazaspiro[4.4]nonan-2-one Two fused five-membered rings with a spirocyclic junction. The pyrrolidinone ring tends to be relatively planar, while the other pyrrolidine ring can adopt various envelope or twist conformations. The overall structure is generally rigid.X-ray crystallography of a derivative, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, revealed that both five-membered rings adopt envelope conformations.[12]
Piperidine A six-membered saturated heterocycle that primarily exists in a chair conformation. It can undergo ring inversion, leading to two distinct chair conformers. The energy barrier for this inversion is relatively low.The conformational preferences of substituted piperidines are well-studied by NMR and computational methods, with the equatorial position of substituents being generally favored.
Bicyclo[1.1.1]pentane (BCP) A highly rigid, "spring-loaded" bicyclic system. The bridgehead carbons provide well-defined exit vectors for substituents, making it an excellent bioisostere for para-substituted phenyl rings.The rigidity of the BCP core has been extensively characterized by various spectroscopic techniques and is a cornerstone of its application in drug design.
Azabicyclo[3.1.0]hexane A fused ring system containing a three-membered aziridine ring and a five-membered cyclopentane ring. The fusion introduces significant strain and rigidity.The conformational landscape is restricted due to the fused ring system, with the relative orientation of substituents being largely fixed.

Experimental Protocols

General Procedure for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 1,7-diazaspiro[4.4]nonan-2-one derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra at room temperature on a 400 MHz or higher field spectrometer.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

  • NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations.

  • Data Analysis: Integrate and analyze the spectra to determine chemical shifts, coupling constants, and NOE intensities. Use these data to deduce the solution-state conformation.

General Procedure for X-ray Crystallography
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[8]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[8]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution structure.[8][11]

  • Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

General Procedure for Computational Modeling
  • Structure Preparation: Build the 3D structure of the 1,7-diazaspiro[4.4]nonan-2-one derivative using molecular modeling software.

  • Conformational Search (DFT): Perform a systematic or stochastic conformational search using a suitable force field, followed by geometry optimization and energy calculation of the low-energy conformers at a DFT level of theory (e.g., B3LYP/6-31G*).[16]

  • Molecular Dynamics Simulation: Solvate the lowest energy conformer in an appropriate solvent box and perform an MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space.

  • Trajectory Analysis: Analyze the MD trajectory to determine the RMSD, RMSF, and the distribution of key dihedral angles to assess the flexibility and conformational preferences of the scaffold.

Conclusion

The 1,7-diazaspiro[4.4]nonan-2-one scaffold presents a compelling platform for the design of conformationally constrained molecules in drug discovery. Its inherent rigidity, stemming from the spirocyclic fusion of two five-membered rings, offers a distinct advantage over more flexible acyclic or monocyclic systems. A comprehensive assessment of its conformational properties, employing a synergistic combination of advanced experimental techniques like NMR spectroscopy and X-ray crystallography, alongside computational methods such as DFT and MD simulations, is crucial for unlocking its full potential. This integrated approach allows for a detailed understanding of the scaffold's conformational landscape, guiding the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

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Validation

A Comparative Guide to the Pharmacokinetic Properties of Spiro-Lactam Containing Compounds

Introduction: The Rising Prominence of Spiro-Lactams in Drug Discovery The spirocyclic scaffold, characterized by a central carbon atom shared by two rings, has become an increasingly vital structural motif in modern med...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spiro-Lactams in Drug Discovery

The spirocyclic scaffold, characterized by a central carbon atom shared by two rings, has become an increasingly vital structural motif in modern medicinal chemistry. Its inherent three-dimensionality offers a significant departure from the "flatland" of traditional aromatic compounds, providing a rigid framework that can improve binding affinity and selectivity for biological targets.[1][2] When this spiro-center is incorporated into a β-lactam ring—a four-membered cyclic amide famous for its role in penicillin antibiotics—it gives rise to the spiro-β-lactam class.[3][4] These compounds are not only of interest for their potential as novel antimicrobial agents but also for a wide array of other pharmacological activities, including cholesterol absorption inhibition, anticancer properties, and antiviral activity.[3][5][6][7][8][9]

However, the therapeutic success of any drug candidate hinges not just on its biological activity but on its pharmacokinetic profile—the journey it takes through the body. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of spiro-lactam compounds is therefore critical for their translation from promising hits to clinically effective drugs.[10][11][12] This guide provides an in-depth comparison of the pharmacokinetic properties of spiro-lactam containing compounds, supported by experimental data and protocols, to empower researchers in the rational design and development of this promising therapeutic class.

The ADME Journey of a Spiro-Lactam Compound

The unique, rigid, and three-dimensional structure of spiro-lactams significantly influences their interaction with the biological systems that govern pharmacokinetics. This journey can be systematically evaluated through a series of in vitro and in vivo studies.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion a Oral Administration b GI Tract Solubility & Permeability a->b c Systemic Circulation (Bloodstream) b->c d Plasma Protein Binding c->d e Tissue Distribution c->e h Kidneys (Renal) Urine c->h f Liver (Hepatic) Metabolism (e.g., CYP450) e->f g Formation of Metabolites f->g g->h i Bile/Feces g->i

Caption: General workflow of a drug's ADME journey in the body.

Absorption: Crossing the Biological Barrier

For a drug to be orally active, it must first dissolve in the gastrointestinal fluid and then permeate the intestinal wall to reach the bloodstream. The key determinants of absorption are therefore solubility and permeability.[13]

Physicochemical Properties: The "drug-likeness" of a compound is often initially assessed using guidelines like Lipinski's Rule of Five, which correlates oral bioavailability with properties like molecular weight (< 500 Da), lipophilicity (LogP < 5), and hydrogen bonding capacity.[13] The spirocyclic scaffold provides a powerful tool for medicinal chemists to fine-tune these properties, optimizing for absorption while maintaining target affinity.

Case Study: Spironolactone While technically a spiro-lactone, the approved drug Spironolactone serves as an excellent, well-documented proxy for this class. It is a mineralocorticoid receptor antagonist used to treat conditions like high blood pressure and heart failure.[14] Its pharmacokinetics reveal that food can significantly increase its bioavailability by nearly 95%, a crucial consideration for patient dosing regimens.[15] This is likely due to increased dissolution and splanchnic blood flow.

Supporting Experimental Protocol: Caco-2 Permeability Assay

This in vitro assay is a gold standard for predicting intestinal drug absorption.[11][16]

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This monolayer mimics the intestinal epithelial barrier, making it an excellent model to assess a compound's potential for passive diffusion and active transport across the gut wall.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane of a Transwell® insert and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the tight junctions. A Lucifer yellow rejection test is also performed as a secondary check for paracellular leakage.

  • Permeability Assessment (Apical to Basolateral):

    • The test compound is added to the apical (AP or upper) chamber, which represents the intestinal lumen.

    • Samples are taken from the basolateral (BL or lower) chamber, representing the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).

  • Efflux Assessment (Basolateral to Apical): To determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), the experiment is reversed. The compound is added to the BL chamber, and its appearance in the AP chamber is monitored.

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated to identify potential efflux.

Distribution: Reaching the Site of Action

Once in the bloodstream, a drug distributes throughout the body. This process is heavily influenced by its binding to plasma proteins, primarily albumin. Only the unbound ("free") fraction of a drug is available to exert its therapeutic effect and to be metabolized or excreted.

Plasma Protein Binding (PPB): The lipophilicity of spiro-lactam compounds often dictates their degree of PPB. A study on 16 spirolactones demonstrated a clear correlation between lipophilicity and the extent of plasma binding.[17] High PPB can act as a reservoir, prolonging the drug's half-life, but can also limit its availability at the target site. Spironolactone and its metabolites, for example, are more than 90% bound to plasma proteins.[15]

Supporting Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB

Causality: The RED device uses a semi-permeable membrane (typically 8 kDa molecular weight cutoff) to separate a plasma-containing chamber from a buffer-containing chamber. The drug can cross the membrane, but proteins cannot. At equilibrium, the concentration of the free drug will be equal in both chambers, allowing for a direct measurement of the unbound fraction.

Methodology:

  • Device Preparation: A RED device insert is placed into a Teflon base plate.

  • Sample Addition: The test compound is spiked into plasma (human, rat, etc.) and 500 µL is added to one chamber of the insert. An equal volume of phosphate-buffered saline (PBS) is added to the other chamber.

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • Sampling & Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, the plasma sample is diluted with PBS, and the PBS sample is diluted with blank plasma to ensure both analytical samples have the same final matrix composition.

  • Quantification: The concentrations in both chambers are determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of chemically modifying drugs, primarily in the liver by enzymes like the Cytochrome P450 (CYP) superfamily.[16] This process typically renders compounds more water-soluble to facilitate excretion. The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability.

Structural Influence: The rigid, spirocyclic nature of these compounds can impart significant metabolic stability. The three-dimensional structure can sterically shield potential sites of metabolism from enzymatic attack, a desirable property that can lead to a longer duration of action.[2] However, as seen with Spironolactone, metabolism can also be extensive and lead to the formation of active metabolites, which themselves contribute to the drug's overall therapeutic effect and pharmacokinetic profile.[15]

Supporting Experimental Protocol: Metabolic Stability in Liver Microsomes

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. They are a cost-effective and standard in vitro tool to assess Phase I metabolic stability.[18][19]

Methodology:

  • Reaction Mixture Preparation: A master mix containing liver microsomes (e.g., human, rat) and a buffer (e.g., potassium phosphate) is prepared.

  • Incubation: The test compound is added to the microsome mixture and pre-warmed to 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (cofactor required for CYP activity).

  • Time-Point Sampling: Aliquots are removed from the reaction at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t½).

In_Vitro_Screening cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: Lead Optimization cluster_tier3 Tier 3: Candidate Selection sol Aqueous Solubility (Kinetic) perm Permeability (Caco-2 / PAMPA) sol->perm logd LogD @ pH 7.4 logd->perm met_stab Microsomal Stability (t½) cyp_inh CYP Inhibition (IC50) met_stab->cyp_inh hep_stab Hepatocyte Stability perm->hep_stab ppb Plasma Protein Binding (RED) ppb->hep_stab met_id Metabolite Identification cyp_inh->met_id invivo In Vivo PK (Rodent) hep_stab->invivo met_id->invivo

Caption: A typical in vitro ADME screening cascade for drug discovery.

Excretion: Eliminating the Compound from the Body

The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) into urine or via the liver into bile and then feces (biliary excretion).[20] The physicochemical properties of the metabolites (e.g., polarity, size) determine the dominant excretion pathway. For Spironolactone, its metabolites are excreted primarily through urine and secondarily through bile.[15]

Supporting Experimental Protocol: In Vivo Pharmacokinetic Study

Causality: While in vitro assays are predictive, an in vivo study in an animal model is essential to understand the complex interplay of ADME processes in a whole organism and to determine key parameters like clearance, volume of distribution, half-life, and bioavailability.[21][22][23]

Methodology:

  • Animal Model Selection: Rodents (rats or mice) are commonly used in early discovery due to practical and ethical considerations.[24] The choice depends on which species has metabolic pathways most similar to humans for the compound class.

  • Dosing: The compound is administered to a cohort of animals, typically via intravenous (IV) and oral (PO) routes in separate groups.

    • IV Dosing: Provides a direct measure of clearance and volume of distribution, with 100% bioavailability by definition.

    • PO Dosing: Allows for the determination of oral bioavailability (F%).

  • Blood Sampling: Blood samples are collected at a series of predetermined time points (e.g., 5 min, 15 min, 1h, 2h, 4h, 8h, 24h) via a cannulated vessel to minimize stress on the animal.[24][25]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: Drug concentrations in the plasma samples are quantified using a validated LC-MS/MS method.[24]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

  • Excretion (Optional): For excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces over 24-48 hours to quantify the amount of drug and metabolites eliminated by each route.

Comparative Summary of Pharmacokinetic Parameters

The table below provides a comparative overview of key pharmacokinetic parameters, using the well-characterized drug Spironolactone as a benchmark. This illustrates how these properties are reported and can be used to compare different spiro-lactam compounds during development.

ParameterSpironolactone (Example)Spiro-Lactam Compound A (Hypothetical)Spiro-Lactam Compound B (Hypothetical)Significance & Experimental Basis
Absorption
Oral Bioavailability (F%)~75% (Increased by food)[15]60%15%Percentage of oral dose reaching systemic circulation. Determined via in vivo PK studies.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)HighHighLowPredicts intestinal absorption. Low permeability often leads to poor bioavailability.
Distribution
Plasma Protein Binding (fu %)<10% (fu = fraction unbound)[15]25%80%High binding can limit free drug concentration but prolong half-life. Determined via RED assay.
Volume of Distribution (Vd, L/kg)Low (~0.05 L/kg for S)Moderate (1-3 L/kg)High (>10 L/kg)Indicates extent of tissue distribution. Determined via in vivo PK studies.
Metabolism
Microsomal Half-Life (t½, min)Very short (<5 min)[15]45 min>120 minPredicts hepatic clearance. Very short half-life can indicate high first-pass metabolism.
Major MetabolitesCanrenone, TMS, HTMS (Active)[15]Hydroxylated (Inactive)Parent drug is major componentIdentifies metabolic "soft spots" and determines if metabolites are active or inactive.
Excretion
Clearance (CL, mL/min/kg)HighModerateLowRate of drug removal from the body. Determined via in vivo PK studies.
Primary Route of ExcretionRenal (Metabolites)[15]RenalBiliaryImportant for dose adjustments in patients with renal or hepatic impairment.

Conclusion and Future Directions

The pharmacokinetic profile of spiro-lactam containing compounds is intrinsically linked to their unique three-dimensional structure. This guide demonstrates that a systematic, experimentally-driven approach is essential to characterize the ADME properties that govern the success of these molecules as therapeutic agents. Early in vitro screening for permeability, metabolic stability, and protein binding can effectively de-risk candidates and guide medicinal chemistry efforts.[10][16] Subsequent in vivo studies provide the definitive data needed to understand the complex interplay of these factors and predict human pharmacokinetics.[21] As synthetic methodologies for creating diverse spiro-lactam libraries continue to advance, the integration of these pharmacokinetic principles early in the discovery process will be paramount to unlocking the full therapeutic potential of this promising class of compounds.

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  • Bhunia, S. K., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams as a novel source of 3D-molecules. Organic & Biomolecular Chemistry, 20(15), 3113-3117. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. Steroids, 159, 108635. Retrieved from [Link]

  • Veiga, R. P., & Paiva, J. A. (2018). Pharmacokinetics–pharmacodynamics issues relevant for the clinical use of beta-lactam antibiotics in critically ill patients. Critical Care, 22(1), 229. Retrieved from [Link]

  • Dhooghe, M., & Thi, H. D. (2019). Synthesis of spiro-β-lactams 37 using different carboxylic activators 36. [Diagram]. ResearchGate. Retrieved from [Link]

  • OUCI. (n.d.). Drug Excretion. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of peptidomimetic spiro‐β‐lactams from serine and.... Retrieved from [Link]

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Comparative

The Selectivity Compass: A Comparative Guide to Cross-Reactivity Studies of 1,7-Diazaspiro[4.4]nonan-2-one Based Inhibitors

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective therapeutic agent is fraught with challenges. One of the most critical hurdles is understandi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth technical comparison of the cross-reactivity profiles of inhibitors based on the 1,7-diazaspiro[4.4]nonan-2-one scaffold. By synthesizing field-proven insights with technical accuracy, we aim to equip you with the knowledge to anticipate and assess the selectivity of this versatile chemical series.

The 1,7-diazaspiro[4.4]nonan-2-one core is a unique spirocyclic structure that has gained attention in medicinal chemistry for its utility in creating complex molecules for a range of therapeutic areas, including neurological and cardiovascular diseases.[1] Derivatives of this scaffold have been investigated as inhibitors of challenging drug targets, making a thorough understanding of their selectivity paramount.

Primary Targets and Therapeutic Landscape

Inhibitors incorporating the 1,7-diazaspiro[4.4]nonan-2-one scaffold and its close analogs have shown promise against several key biological targets:

  • Menin-MLL Interaction: 2,7-Diazaspiro[4.4]nonane derivatives have been developed as potent inhibitors of the protein-protein interaction (PPI) between menin and mixed lineage leukemia (MLL) proteins. This interaction is a critical driver in certain types of acute leukemia, and its inhibition represents a novel therapeutic strategy.[2] Menin is also implicated in other diseases like prostate cancer, breast cancer, and diabetes, broadening the therapeutic potential of these inhibitors.[2]

  • Mitochondrial Permeability Transition Pore (mPTP): While not directly mentioning the 1,7-diazaspiro scaffold, related triazaspiro[4.5]decan-2-one derivatives have been designed as inhibitors of the mPTP. The mPTP is a multiprotein complex in the mitochondrial membrane, and its dysregulation is implicated in various cell death pathways and neurodegenerative diseases.

  • Metabotropic Glutamate Receptor 5 (mGluR5): The compound CDP323, which features a 1,7-diazaspiro[4.4]nonan-7-yl moiety, is a high-affinity ligand for the mGluR5 receptor, a target for neurological disorders like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3]

  • General Enzyme Inhibition and Receptor Binding: The scaffold is also utilized in broader research settings to explore enzyme inhibition and receptor binding, highlighting its versatility.[1]

A Predictive Framework for Cross-Reactivity

Direct, published cross-reactivity studies for 1,7-diazaspiro[4.4]nonan-2-one based inhibitors are not abundant. Therefore, a predictive approach based on the known targets and the structural nature of the scaffold is essential.

For Menin-MLL Inhibitors:

The menin-MLL interaction occurs at a protein-protein interface, which can present challenges for achieving high selectivity. Some early-stage menin-MLL inhibitors have been noted to have off-target activities across G-protein coupled receptors (GPCRs), ion channels, and transporters when subjected to broad panel screening.[4] This suggests that inhibitors based on the 1,7-diazaspiro[4.4]nonan-2-one scaffold targeting this interaction should be profiled against a diverse panel of targets early in the development process.

For mPTP Inhibitors:

The mPTP is a complex assembly of proteins, and its exact composition is still a subject of research. This inherent complexity increases the potential for off-target interactions. Key putative components of the mPTP include the voltage-dependent anion channel (VDAC), the adenine nucleotide translocase (ANT), and cyclophilin D (CypD).[5] Inhibitors targeting the mPTP could potentially interact with these individual components or other mitochondrial proteins, leading to off-target effects on mitochondrial function.

For mGluR5 Ligands:

mGluR5 is a member of the GPCR family. Ligands targeting one GPCR often exhibit cross-reactivity with other members of the same family due to structural similarities in the binding pockets. Therefore, 1,7-diazaspiro[4.4]nonan-2-one based mGluR5 ligands should be extensively profiled against a panel of other GPCRs.

The following diagram illustrates the logical relationship for predicting and assessing cross-reactivity:

Caption: Predictive workflow for assessing cross-reactivity.

Comparative Analysis with Alternative Scaffolds

The 1,7-diazaspiro[4.4]nonan-2-one scaffold offers a unique three-dimensional structure that can provide advantages in terms of potency and physicochemical properties compared to more planar scaffolds. However, it is essential to compare its potential cross-reactivity profile with that of alternative inhibitor series for the same targets.

TargetAlternative ScaffoldsPotential Cross-Reactivity Considerations for Alternatives
Menin-MLL Thienopyrimidines, PiperidinesThienopyrimidines can have off-targets in the kinome. Piperidine-based compounds may interact with various receptors and channels.
mPTP Cyclosporin A (CsA), Sanglifehrin ACsA has well-known immunosuppressive off-target effects through its interaction with cyclophilins.
mGluR5 Phenyl-alkynes, BenzamidesThese scaffolds can also exhibit cross-reactivity with other GPCRs and ion channels.

Experimental Protocols for Cross-Reactivity Profiling

To experimentally validate the selectivity of 1,7-diazaspiro[4.4]nonan-2-one based inhibitors, a multi-pronged approach is recommended. The following are detailed, step-by-step methodologies for key experiments.

Broad-Panel In Vitro Safety Pharmacology Profiling

This is a crucial first step to identify potential off-target liabilities early.

Objective: To assess the inhibitory activity of a test compound against a broad range of clinically relevant targets.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of the 1,7-diazaspiro[4.4]nonan-2-one based inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Panel Selection: Choose a comprehensive panel of in vitro assays covering major target families, such as those offered by commercial vendors like Reaction Biology or Eurofins Discovery. A typical panel includes:

    • GPCRs (binding and functional assays)

    • Ion channels (electrophysiology or binding assays)

    • Transporters

    • Nuclear receptors

    • Various enzymes (e.g., kinases, proteases, phosphodiesterases)

  • Screening: The compound is typically screened at a single high concentration (e.g., 10 µM) in duplicate.

  • Data Analysis: The percentage of inhibition for each target is calculated relative to a vehicle control. A predefined threshold (e.g., >50% inhibition) is used to identify significant off-target interactions or "hits".

  • Follow-up: For any identified hits, dose-response curves are generated to determine the IC50 or Ki values, providing a quantitative measure of off-target potency.

Kinome-Wide Selectivity Profiling

For inhibitors that may have activity against kinases, a comprehensive kinome scan is essential.

Objective: To determine the selectivity of a test compound across the human kinome.

Methodology:

  • Platform Selection: Utilize a reputable kinome profiling service such as Reaction Biology's HotSpot™ or Eurofins' KINOMEscan™.[6][7]

  • Assay Format: These platforms typically use either activity-based radiometric assays or competition binding assays.

  • Compound Submission: Provide the test compound at the required concentration and volume.

  • Screening: The compound is screened against a large panel of kinases (often over 400).

  • Data Visualization and Analysis: The results are often presented as a percentage of control or a selectivity score. Data can be visualized as a "kinome tree" to easily identify off-target kinases. Potent off-target interactions should be followed up with IC50 determinations.

Chemical Proteomics for Unbiased Off-Target Identification

Chemical proteomics offers a powerful, unbiased approach to identify direct protein targets of a compound in a cellular context.[8]

Objective: To identify the cellular targets of a 1,7-diazaspiro[4.4]nonan-2-one based inhibitor in an unbiased manner.

Methodology (Activity-Based Protein Profiling - ABPP):

  • Probe Synthesis: Synthesize a derivative of the inhibitor containing a "clickable" handle, such as a terminal alkyne or azide.

  • Cell Treatment: Treat live cells or cell lysates with the probe.

  • Click Chemistry: After incubation, lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin) to the probe-bound proteins.

  • Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.

  • Proteomic Analysis: Digest the enriched proteins into peptides and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to a control are considered potential targets.

The following diagram outlines a typical chemical proteomics workflow:

G cluster_0 Probe Synthesis cluster_1 Cellular Labeling cluster_2 Target Enrichment cluster_3 Identification Inhibitor 1,7-Diazaspiro... Inhibitor Probe Alkyne-tagged Probe Inhibitor->Probe Cells Live Cells / Lysate Probe->Cells Labeled_Proteome Labeled Proteome Cells->Labeled_Proteome Click Click Chemistry (Biotin-Azide) Labeled_Proteome->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Enrich->MS Analysis Data Analysis MS->Analysis

Caption: Chemical proteomics workflow for off-target identification.

Conclusion

The 1,7-diazaspiro[4.4]nonan-2-one scaffold represents a valuable starting point for the design of inhibitors against a variety of important drug targets. While this guide provides a predictive framework for potential cross-reactivity, it is imperative that these predictions are rigorously tested through the experimental methodologies outlined. A thorough understanding of a compound's selectivity profile is not just a regulatory requirement but a fundamental aspect of developing safer and more effective medicines. By employing a systematic and multi-faceted approach to cross-reactivity studies, researchers can navigate the complexities of drug development with greater confidence and precision.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link][6]

  • Bork, K., et al. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. Probe Reports from the NIH Molecular Libraries Program. [Link][4]

  • Zhang, T., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(11), 1317-1326. [Link][8]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link][7]

  • Choi, J. Y., & Park, S. B. (2013). Mitochondrial permeability transition pore as a selective target for anti-cancer therapy. BMB reports, 46(3), 131–138. [Link][5]

  • MySkinRecipes. 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride. [Link][1]

  • National Center for Biotechnology Information. 2,7-Diazaspiro[9][9]nonanes for the Treatment or Prevention of Cancers and Diabetes. [Link][2]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Diazaspiro[4.4]nonan-2-one

For Researchers, Scientists, and Drug Development Professionals The diazaspiro[4.4]nonan-2-one scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that can enha...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[4.4]nonan-2-one scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that can enhance binding affinity and selectivity for biological targets.[1][2] Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable scaffold, supported by experimental data and mechanistic insights to inform strategic decisions in drug discovery and development programs.

Executive Summary

This guide benchmarks three principal synthetic strategies for the synthesis of diazaspiro[4.4]nonan-2-one, each with distinct advantages and disadvantages in terms of efficiency, scalability, and accessibility of starting materials.

Synthetic Route Starting Material Key Transformation(s) Overall Yield (Reported/Estimated) Number of Steps Key Advantages Key Disadvantages
Route 1: The Bucherer-Bergs Approach CyclopentanoneBucherer-Bergs reaction, Selective ReductionHigh (for hydantoin), Moderate (overall)2High-yielding initial step, readily available starting materials.Requires selective reduction of the hydantoin, use of cyanide.
Route 2: Intramolecular Reductive Amination 2-Oxocyclopentaneacetic acidReductive amination, LactamizationModerate3Avoids harsh reagents, modular approach.Requires synthesis of a specific keto acid precursor.
Route 3: Dieckmann Condensation Strategy Diethyl 2-aminocyclopentane-1,1-dicarboxylateN-alkylation, Dieckmann condensation, DecarboxylationModerate to High4Forms the spirocyclic core efficiently, good for analog synthesis.Can be sensitive to reaction conditions, requires a specialized starting material.

Route 1: The Bucherer-Bergs Approach from Cyclopentanone

This route leverages the classic Bucherer-Bergs reaction, a robust and high-yielding method for the synthesis of spiro-hydantoins from cyclic ketones.[3][4] The resulting 1,3-diazaspiro[4.4]nonane-2,4-dione is then selectively reduced to the target mono-lactam.

Scientific Rationale and Mechanistic Insight

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that proceeds through the formation of an aminonitrile intermediate from the ketone, cyanide, and ammonium carbonate.[5] This intermediate then undergoes cyclization and rearrangement to form the stable hydantoin ring. The key to this route's success lies in the high efficiency of this initial spirocyclization. The subsequent challenge is the selective reduction of one of the two carbonyl groups of the hydantoin.

Experimental Protocol

Step 1: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione

A solution of ammonium carbonate (19.2 g) in ethanol (42 mL) and water (28 mL) is added to cyclopentanone (8.4 g, 0.1 mol). The mixture is heated to 55°C, and a solution of potassium cyanide (6.5 g, 0.1 mol) in water (15 mL) is added dropwise.[6][7] The reaction is stirred at 55°C for 18 hours. The solvent is then removed in vacuo, and the residue is dissolved in a minimum amount of water and acidified with 2N hydrochloric acid to precipitate the product. The crude product is recrystallized from ethanol.

Step 2: Selective Reduction to Diazaspiro[4.4]nonan-2-one

Selective reduction of one carbonyl group of a hydantoin to a methylene group can be achieved using a variety of reducing agents. A common method involves the use of a strong reducing agent like lithium aluminum hydride under carefully controlled conditions.

Data Summary

Parameter Value Reference
Yield (Step 1) Typically >80%[3][4]
Yield (Step 2) Variable (estimated 40-60%)General chemical knowledge
Overall Yield Estimated 32-48%-
Reaction Time ~24 hours[6][7]
Scalability High[3]

digraph "Bucherer-Bergs_Route" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Cyclopentanone [label="Cyclopentanone"]; Hydantoin [label="1,3-Diazaspiro[4.4]nonane-2,4-dione"]; Lactam [label="Diazaspiro[4.4]nonan-2-one"];

Cyclopentanone -> Hydantoin [label="KCN, (NH4)2CO3\nBucherer-Bergs Reaction"]; Hydantoin -> Lactam [label="Selective Reduction\n(e.g., LiAlH4)"]; }


### Route 2: Intramolecular Reductive Amination

This strategy builds the second ring of the spirocycle through a tandem reductive amination and lactamization sequence, starting from a suitably functionalized cyclopentane derivative. This approach offers a more modular and potentially milder alternative to the Bucherer-Bergs reaction.

#### **Scientific Rationale and Mechanistic Insight**

The core of this route is the formation of a γ-lactam from a keto acid and an amine in a one-pot process. The reductive amination of the ketone with an amino acid derivative, followed by spontaneous intramolecular cyclization (lactamization), provides a direct entry to the spirocyclic lactam core. The choice of reducing agent is critical to ensure chemoselectivity.

#### **Experimental Protocol**

**Step 1: Synthesis of 2-Oxocyclopentaneacetic acid**

This starting material can be prepared via various established methods, such as the alkylation of cyclopentanone enolates with a two-carbon electrophile.

**Step 2: Synthesis of 2-(1-amino-2-ethoxy-2-oxoethyl)cyclopentan-1-one**

A mixture of 2-oxocyclopentaneacetic acid (0.1 mol), glycine ethyl ester hydrochloride (0.1 mol), and a mild reducing agent such as sodium triacetoxyborohydride (0.15 mol) in a suitable solvent like dichloromethane is stirred at room temperature.

**Step 3: Intramolecular Lactamization**

The intermediate from the previous step is often prone to spontaneous cyclization upon heating or treatment with a mild base to afford the target diazaspiro[4.4]nonan-2-one.

#### **Data Summary**

| **Parameter** | **Value** | **Reference** |
| :--- | :--- | :--- |
| **Yield (Step 1)** | Variable | General chemical knowledge |
| **Yield (Steps 2 & 3)** | Typically 60-80% | |
| **Overall Yield** | Estimated 40-60% | - |
| **Reaction Time** | ~12-24 hours | |
| **Scalability** | Moderate to High | - |




```dot
digraph "Reductive_Amination_Route" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

  Keto_acid [label="2-Oxocyclopentaneacetic acid"];
  Amino_ester_adduct [label="Intermediate Amino Ester"];
  Lactam [label="Diazaspiro[4.4]nonan-2-one"];

  Keto_acid -> Amino_ester_adduct [label="Glycine ethyl ester, NaBH(OAc)3\nReductive Amination"];
  Amino_ester_adduct -> Lactam [label="Heat or Base\nLactamization"];
}

Caption: Synthetic workflow for the Intramolecular Reductive Amination route.

Route 3: Dieckmann Condensation Strategy

The Dieckmann condensation is a powerful method for the formation of five- and six-membered rings via the intramolecular cyclization of diesters. [8][9][10]This route offers a convergent and efficient way to construct the spirocyclic core.

Scientific Rationale and Mechanistic Insight

This approach relies on the base-catalyzed intramolecular condensation of a suitably substituted diamino diester. The key is the formation of a carbanion adjacent to one ester group, which then attacks the other ester carbonyl, leading to a β-keto ester that, upon hydrolysis and decarboxylation, yields the desired spirocyclic lactam.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-aminocyclopentane-1,1-dicarboxylate

This starting material can be synthesized from diethyl malonate and 1,4-dibromobutane, followed by amination.

Step 2: N-Alkylation with Ethyl Bromoacetate

The primary amine of diethyl 2-aminocyclopentane-1,1-dicarboxylate is alkylated with ethyl bromoacetate in the presence of a non-nucleophilic base.

Step 3: Dieckmann Condensation

The resulting tri-ester is treated with a strong base, such as sodium ethoxide, to induce intramolecular cyclization to the β-keto ester.

Step 4: Hydrolysis and Decarboxylation

The β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield diazaspiro[4.4]nonan-2-one.

Data Summary
Parameter Value Reference
Yield (Step 1 & 2) VariableGeneral chemical knowledge
Yield (Step 3 & 4) Typically 70-90%[8][9][10][11]
Overall Yield Estimated 50-70%-
Reaction Time ~24-48 hours[8][9][10][11]
Scalability Moderate-

Dieckmann_Condensation_Route Amino_diester Diethyl 2-aminocyclopentane- 1,1-dicarboxylate Tri_ester N-Alkylated Tri-ester Amino_diester->Tri_ester Ethyl bromoacetate, Base Beta_keto_ester Spirocyclic β-Keto Ester Tri_ester->Beta_keto_ester NaOEt Dieckmann Condensation Lactam Diazaspiro[4.4]nonan-2-one Beta_keto_ester->Lactam H3O+, Heat Hydrolysis & Decarboxylation

Caption: Synthetic workflow for the Dieckmann Condensation route.

Conclusion and Recommendations

The choice of the optimal synthetic route to diazaspiro[4.4]nonan-2-one is contingent upon the specific requirements of the research or development program.

  • For large-scale synthesis and when cost of starting materials is a primary driver, the Bucherer-Bergs approach (Route 1) is highly attractive due to its use of inexpensive and readily available cyclopentanone and the high yield of the initial spirocyclization. However, the need for a selective reduction and the handling of cyanide are significant considerations.

  • For medicinal chemistry applications where modularity and the ability to rapidly generate analogs are important, the Intramolecular Reductive Amination (Route 2) offers a flexible and efficient strategy. The avoidance of harsh reagents is also a notable advantage.

  • The Dieckmann Condensation (Route 3) represents a robust and often high-yielding approach, particularly suitable for constructing the core scaffold with a high degree of control. While it may involve more steps, the efficiency of the key cyclization makes it a compelling option for producing highly functionalized derivatives.

Ultimately, a thorough evaluation of the available resources, expertise, and project goals will guide the selection of the most appropriate synthetic strategy for accessing the valuable diazaspiro[4.4]nonan-2-one scaffold.

References

Comparative

A Comparative Guide to the In Vitro ADME Profiling of Novel 1,7-Diazaspiro[4.4]nonan-2-one Derivatives

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. A significant hurdle lies in optimizing the pharmacokineti...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. A significant hurdle lies in optimizing the pharmacokinetic profile of a molecule, governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The "fail fast, fail cheap" paradigm underscores the necessity of early-stage in vitro ADME profiling to identify and mitigate potential liabilities, thereby de-risking drug development programs.[1][2] This guide provides a comprehensive framework for the in vitro ADME characterization of a promising class of compounds: novel 1,7-diazaspiro[4.4]nonan-2-one derivatives.

The increasing interest in spirocyclic scaffolds in medicinal chemistry stems from their ability to confer enhanced three-dimensionality, which can lead to improved physicochemical properties and better pharmacokinetic profiles compared to their planar counterparts.[3][4][5][6] The rigid nature of the spirocyclic system in 1,7-diazaspiro[4.4]nonan-2-one derivatives can lock the conformation of the molecule, potentially leading to improved target engagement and selectivity. However, this structural rigidity also necessitates a thorough evaluation of its impact on ADME properties.

This guide will present a comparative analysis of a hypothetical novel 1,7-diazaspiro[4.4]nonan-2-one derivative, designated as SPIRO-A , against a panel of well-characterized reference compounds. We will delve into the experimental methodologies, the rationale behind assay selection, and the interpretation of the resulting data.

Metabolic Stability: The First Line of Defense

A compound's susceptibility to biotransformation, or its metabolic stability, is a critical determinant of its in vivo half-life and oral bioavailability.[1][2][7] Rapid metabolism can lead to low exposure of the parent drug, diminishing its therapeutic efficacy. Conversely, excessively high stability might lead to drug accumulation and potential toxicity.[8] The liver microsomal stability assay is a widely adopted high-throughput screen to assess Phase I metabolic activity, primarily mediated by cytochrome P450 (CYP) enzymes.[7][9]

Experimental Protocol: Liver Microsomal Stability Assay

A detailed step-by-step methodology for this assay is provided below:

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Stock: 1 mM solution of the test compound (SPIRO-A and reference drugs) in DMSO.

    • Human Liver Microsomes (HLM): Pooled HLM (20 mg/mL stock).

    • NADPH Regenerating System (NRS): Solution A (NADP+) and Solution B (Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NRS.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

Comparative Data and Interpretation
CompoundTypeIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted In Vivo Clearance
SPIRO-A Novel Derivative 45 30.8 Moderate
VerapamilHigh Clearance< 10> 138.6High
CarbamazepineModerate Clearance3539.6Moderate
DiazepamLow Clearance> 60< 23.1Low

Interpretation: The data suggests that SPIRO-A possesses moderate metabolic stability, comparable to carbamazepine. This is a promising starting point, as it avoids the extremes of very rapid clearance (which would likely lead to poor bioavailability) and very slow clearance (which could raise concerns about accumulation). The moderate clearance suggests that a reasonable dosing interval may be achievable.

Diagram of the Metabolic Stability Workflow

G cluster_prep Reagent Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Buffer, HLM, NRS, Test Compounds mix Combine Reagents & Test Compound reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add NRS to Initiate pre_incubate->start_reaction time_points Quench at 0, 5, 15, 30, 60 min start_reaction->time_points centrifuge Centrifuge to Precipitate Protein time_points->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ & CLint plot->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Permeability and Efflux: Crossing the Barrier

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal permeability.[10][11] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters.[][13]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells on a semipermeable membrane in a Transwell™ plate.

    • Culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (SPIRO-A and reference drugs, typically at 10 µM) to the apical (A) or basolateral (B) side.

    • Incubate at 37°C for 2 hours.

    • At the end of the incubation, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Sample Analysis:

    • Analyze the concentration of the test compound in the donor and receiver compartments by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions:

      • Papp = (dQ/dt) / (A * C0)

      • where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

Comparative Data and Interpretation
CompoundPapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux RatioPredicted PermeabilityEfflux Substrate?
SPIRO-A 12.5 14.2 1.1 High No
Propranolol> 10-< 2HighNo
Atenolol< 1-< 2LowNo
Digoxin0.55.010.0LowYes (P-gp)

Interpretation: SPIRO-A exhibits high permeability in the absorptive (A-to-B) direction, which is a very favorable characteristic for an orally administered drug. An efflux ratio close to 1 indicates that the compound is not a significant substrate for efflux transporters like P-glycoprotein (P-gp).[14] This is in stark contrast to Digoxin, a known P-gp substrate, which is actively pumped out of the cells, resulting in low net absorption.

Diagram of the Caco-2 Permeability Assay

G cluster_setup Cell Culture & Setup cluster_assay Bidirectional Permeability Assay cluster_analysis Analysis & Calculation culture Culture Caco-2 cells on Transwell™ inserts (18-22 days) teer Verify monolayer integrity with TEER measurement culture->teer A_to_B Apical (A) Dosing Basolateral (B) Sampling B_to_A Basolateral (B) Dosing Apical (A) Sampling lcms Quantify compound concentration by LC-MS/MS A_to_B->lcms B_to_A->lcms papp Calculate Papp (A-B) & Papp (B-A) lcms->papp efflux Calculate Efflux Ratio [Papp(B-A) / Papp(A-B)] papp->efflux

Caption: Caco-2 bidirectional permeability assay workflow.

Cytochrome P450 Inhibition: The Risk of Drug-Drug Interactions

Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes by a co-administered drug can lead to a clinically significant drug-drug interaction (DDI), where the metabolism of another drug is slowed, leading to increased plasma concentrations and potential toxicity.[15] Early assessment of a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and crucial for patient safety.[16][17]

Experimental Protocol: CYP450 Inhibition Assay
  • Reagents:

    • Human Liver Microsomes (HLM)

    • Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

    • Test compound (SPIRO-A) at various concentrations.

    • NADPH Regenerating System (NRS)

  • Incubation:

    • Incubate HLM, the probe substrate, and the test compound at 37°C.

    • Initiate the reaction by adding NRS.

    • After a short incubation period (e.g., 10 minutes), terminate the reaction with cold acetonitrile.

  • Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity).[18]

Comparative Data and Interpretation
CYP IsoformSPIRO-A IC50 (µM)Ketoconazole IC50 (µM)Interpretation of SPIRO-A
CYP1A2> 50-No significant inhibition
CYP2C9> 50-No significant inhibition
CYP2C1928.5-Weak inhibition
CYP2D6> 50-No significant inhibition
CYP3A445.20.05 (potent inhibitor)No significant inhibition

Interpretation: SPIRO-A demonstrates a clean profile with respect to CYP inhibition. The IC50 values for the major isoforms are high (>10 µM is generally considered low risk), suggesting a low potential for causing metabolic drug-drug interactions. The weak inhibition of CYP2C19 is unlikely to be clinically relevant unless the therapeutic concentrations of SPIRO-A are very high. This profile is highly desirable for a new drug candidate.

Plasma Protein Binding: The Unbound Fraction Matters

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[19] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[20] Therefore, determining the extent of plasma protein binding (PPB) is essential for understanding the relationship between dose, exposure, and pharmacological effect.[21] Equilibrium dialysis is considered the gold standard method for measuring PPB.[19][22]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Apparatus Setup:

    • Use a RED device, which consists of a Teflon base plate and disposable dialysis inserts. Each insert has two chambers separated by a semipermeable membrane with a molecular weight cutoff of ~8,000 Da.

  • Assay Procedure:

    • Add plasma spiked with the test compound (SPIRO-A and reference drugs) to one chamber of the insert.

    • Add phosphate buffer to the other chamber.

    • Seal the unit and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Combine the plasma sample with an equal volume of buffer and the buffer sample with an equal volume of blank plasma to ensure matrix matching.

    • Precipitate proteins and analyze the concentrations in both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as:

      • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • Percentage bound = (1 - fu) * 100

Comparative Data and Interpretation
CompoundFraction Unbound (fu)% Plasma Protein BoundInterpretation
SPIRO-A 0.15 85% Moderately Bound
Warfarin< 0.01> 99%Highly Bound
Atenolol0.946%Low Binding
Verapamil0.1090%Highly Bound

Interpretation: SPIRO-A is moderately bound to plasma proteins. This is a favorable property, as very high binding (>99%) can sometimes lead to a narrow therapeutic index and a higher risk of DDIs due to displacement from binding sites. The 15% unbound fraction is substantial enough to allow for good tissue distribution and target engagement.

Conclusion: A Promising Profile for a Novel Scaffold

The comprehensive in vitro ADME profiling of the hypothetical 1,7-diazaspiro[4.4]nonan-2-one derivative, SPIRO-A , reveals a promising and well-balanced profile.

  • Moderate metabolic stability suggests a reasonable in vivo half-life.

  • High permeability and low efflux are indicative of excellent potential for oral absorption.

  • A clean CYP inhibition profile points to a low risk of metabolic drug-drug interactions.

  • Moderate plasma protein binding allows for a significant unbound fraction to exert its therapeutic effect.

This early-stage assessment provides strong rationale for advancing SPIRO-A , or analogous compounds from this chemical series, into further preclinical development. The data-driven approach outlined in this guide, which combines robust experimental protocols with comparative analysis, is fundamental to making informed decisions in the complex process of drug discovery. By systematically evaluating and understanding the ADME properties of novel chemical entities, we can more efficiently identify and optimize candidates with a higher probability of clinical success.

References

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472. [Link][1][2]

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link][15]

  • Creative Bioarray. Plasma Protein Binding Assay. [Link][21]

  • Evotec. Caco-2 Permeability Assay. [Link][14]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link][10]

  • Kaur, M., & Chugh, V. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link][3][4]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link][7][8]

  • Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery. [Link][20]

  • Springer Nature Experiments. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. [Link][16][17]

  • Slideshare. caco-2 cell permeability assay for intestinal absorption .pptx. [Link][11]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link][5][6]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link][19]

  • Yan, Z., & Caldwell, G. W. (2004). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. In: Drug-Drug Interactions. Methods in Molecular Biology, vol 290. Humana Press. [Link][18]

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Validation

The Spirocyclic Advantage: A Head-to-Head Comparison of Scaffolds in Modern Kinase Inhibitor Design

In the relentless pursuit of more potent and selective kinase inhibitors, medicinal chemists are increasingly venturing beyond the traditional "flatland" of two-dimensional aromatic scaffolds. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more potent and selective kinase inhibitors, medicinal chemists are increasingly venturing beyond the traditional "flatland" of two-dimensional aromatic scaffolds. This guide provides an in-depth, head-to-head comparison of spirocyclic scaffolds, three-dimensional frameworks that are revolutionizing kinase inhibitor design. By leveraging their unique stereochemical and conformational properties, these scaffolds offer a compelling strategy to overcome the persistent challenges of selectivity, potency, and favorable drug-like properties. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of spirocyclic chemistry in their kinase inhibitor discovery programs.

The Rationale for Three-Dimensionality: Escaping Flatland in Kinase Inhibitor Design

Protein kinases, a vast family of enzymes that regulate a multitude of cellular processes, have long been a focal point for drug discovery, particularly in oncology.[1][2][3] However, the highly conserved ATP-binding site across the kinome presents a significant hurdle in developing selective inhibitors, often leading to off-target effects and associated toxicities.[4]

Historically, kinase inhibitor design has been dominated by flat, aromatic ring systems. While successful, this approach has its limitations. The increasing interest in compounds with a higher fraction of sp³-hybridized carbons (Fsp³) stems from the observation that such three-dimensional (3D) structures often correlate with improved physicochemical properties and better clinical outcomes.[5][6] Spirocycles, which are bicyclic systems where two rings are joined by a single common atom, are an exemplary class of scaffolds that inherently increase the Fsp³ character of a molecule.[5][6] This shift towards 3D structures allows for a more precise and intricate interaction with the target protein, paving the way for enhanced potency and selectivity.[5][6][7]

The Spirocyclic Effect: A Multifaceted Impact on Drug Properties

The introduction of a spirocyclic scaffold into a kinase inhibitor can profoundly influence its biological and pharmacological profile in several key ways:

  • Enhanced Potency and Binding Efficiency: The rigid nature of spirocyclic systems can lock the conformation of a molecule into a bioactive orientation, minimizing the entropic penalty upon binding to the kinase active site.[6] This pre-organization of key pharmacophoric elements can lead to a significant improvement in binding affinity and, consequently, inhibitory potency.[5]

  • Improved Selectivity: The well-defined three-dimensional arrangement of substituents on a spirocyclic core allows for more specific interactions with the target kinase.[8][9] This can help to avoid interactions with off-target kinases, thereby improving the inhibitor's selectivity profile and reducing the potential for adverse effects.[6]

  • Favorable Physicochemical Properties: Spirocyclic scaffolds can modulate key physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability.[5][8][10] For instance, the replacement of a flat aromatic ring with a saturated spirocycle can decrease lipophilicity and improve aqueous solubility, which are desirable attributes for oral drug candidates.[6]

  • Exploration of Novel Chemical Space: The vast array of available spirocyclic systems opens up new avenues for scaffold hopping and the exploration of novel chemical space, moving away from heavily patented and explored chemotypes.[7][11]

Head-to-Head Comparison of Spirocyclic Scaffolds in Kinase Inhibitor Design

The true value of spirocyclic scaffolds is best illustrated through direct comparison with their non-spirocyclic or alternative spirocyclic counterparts. The following sections provide case studies highlighting the impact of specific spirocyclic systems on the performance of kinase inhibitors.

Azaspirocycles: Enhancing Selectivity and Physicochemical Properties

Azaspirocycles are a prominent class of spirocyclic scaffolds that have demonstrated significant advantages in kinase inhibitor design. A notable example is the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.

In a compelling study, the piperazine ring of the approved PARP inhibitor Olaparib was replaced with a diazaspiro[3.3]heptane scaffold.[5] While this modification resulted in a slight (2-fold) reduction in potency, it dramatically increased the selectivity for PARP-1 over other PARP family members.[5] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocyclic scaffolds to fine-tune the biological activity of an inhibitor and improve its therapeutic index.[5][6]

Table 1: Comparison of a Piperazine-Containing PARP Inhibitor with its Diazaspiro[3.3]heptane Analogue

ScaffoldCompoundPARP-1 IC₅₀ (nM)Selectivity vs. other PARPsCytotoxicity
PiperazineOlaparib~1ModerateHigher
Diazaspiro[3.3]heptaneAnalogue~2Significantly IncreasedReduced

Data synthesized from literature reports.[5][6]

Spiro-azaindoline: Mitigating Metabolic Liabilities in HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising immuno-oncology target.[12][13] The development of potent and selective HPK1 inhibitors has been a focus of recent research. An initial high-throughput screening hit based on a 7-azaindole scaffold showed good potency but suffered from metabolic liabilities.[13]

Through a structure-based design approach, researchers introduced a spiro-azaindoline scaffold. This strategic modification not only addressed the metabolic instability of the initial hit but also significantly improved the kinase selectivity by inducing and stabilizing an unusual P-loop folded binding mode.[13] The resulting spiro-azaindoline HPK1 inhibitors demonstrated improved in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhanced cellular activity.[13]

Table 2: Impact of Spiro-azaindoline Scaffold on HPK1 Inhibitor Properties

ScaffoldKey PropertyAdvantage
7-Azaindole (Initial Hit)Metabolic StabilityPoor
Spiro-azaindolineMetabolic StabilityImproved
Kinase SelectivitySignificantly Improved
Cellular ActivityEnhanced

Data synthesized from literature reports.[13]

Spirocyclic Scaffolds in Allosteric SHP2 Inhibitor Optimization

The protein tyrosine phosphatase SHP2 is another important oncology target. During the optimization of allosteric SHP2 inhibitors, X-ray crystallography revealed the importance of the orientation of a primary amine group for maintaining key hydrogen bond interactions.[5] To lock in this favorable conformation and improve potency, a spirocyclic scaffold was introduced. The resulting spirocyclic analogues exhibited comparable potency to their non-spirocyclic counterparts but with improved cellular efficacy.[5]

Experimental Protocols for Evaluation of Spirocyclic Kinase Inhibitors

To enable a robust head-to-head comparison, a standardized set of experimental protocols is essential. The following outlines a general workflow for the synthesis and evaluation of spirocyclic kinase inhibitors.

General Synthetic Strategy for Spirocyclic Scaffolds

The synthesis of spirocyclic scaffolds can be challenging but is achievable through various modern synthetic methodologies.[8][9] A common approach involves the use of commercially available spirocyclic building blocks or the de novo synthesis through key reactions such as spirocyclization.

Example: Synthesis of a Spiro-azaindoline Core

A representative synthesis could involve the following key steps:

  • Starting Material: A suitably substituted azaindole.

  • Key Reaction: A palladium-catalyzed intramolecular Heck reaction or a similar cyclization to form the spirocyclic core.

  • Functionalization: Subsequent functionalization of the spirocyclic scaffold to introduce the necessary pharmacophoric groups for kinase binding.

For detailed synthetic procedures, refer to the supporting information of relevant publications.[13][14]

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the spirocyclic compounds against the target kinase and a panel of off-target kinases to assess potency and selectivity.

Protocol:

  • Reagents: Recombinant kinase, ATP, substrate peptide, test compounds (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Add kinase, substrate, and test compound to a 384-well plate. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 1 hour). d. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of the spirocyclic inhibitors in a relevant cancer cell line.

Protocol:

  • Cell Line: A cancer cell line known to be dependent on the target kinase.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. c. Incubate for a specified period (e.g., 72 hours). d. Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Physicochemical and ADME Profiling

Objective: To evaluate the drug-like properties of the spirocyclic compounds.

Assays:

  • Solubility: Measured using a turbidimetric or HPLC-based method.

  • Lipophilicity (logD₇.₄): Determined by a shake-flask method or calculated using software.

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes and measuring its disappearance over time using LC-MS/MS.

  • Cell Permeability: Evaluated using a Caco-2 or PAMPA assay.

Visualizing the Concepts: Diagrams and Workflows

Kinase Inhibitor Binding Modes

G Figure 1: Kinase Inhibitor Binding Modes cluster_0 Type I Inhibitor (ATP-Competitive) cluster_1 Type II Inhibitor cluster_2 Allosteric Inhibitor a Binds to active kinase conformation b Binds to inactive kinase conformation (DFG-out) c Binds to a site remote from the ATP pocket

Caption: Different binding modes of kinase inhibitors.[1][15]

General Workflow for Spirocyclic Kinase Inhibitor Evaluation

G Figure 2: Workflow for Spirocyclic Kinase Inhibitor Evaluation A Spirocyclic Scaffold Design & Synthesis B In Vitro Kinase Assay (Potency & Selectivity) A->B C Cellular Assays (e.g., Proliferation) B->C D Physicochemical & ADME Profiling C->D E Structure-Activity Relationship (SAR) Analysis D->E E->A Iterative Design F Lead Optimization E->F

Caption: A typical workflow for the evaluation and optimization of spirocyclic kinase inhibitors.

Conclusion and Future Perspectives

The strategic incorporation of spirocyclic scaffolds represents a paradigm shift in kinase inhibitor design, offering a powerful tool to overcome the limitations of traditional flatland chemistry.[6] As demonstrated through the case studies presented, these three-dimensional frameworks can significantly enhance potency, selectivity, and overall drug-like properties. While the synthesis of complex spirocycles can present challenges, the increasing availability of novel synthetic methods and spirocyclic building blocks is making these scaffolds more accessible to medicinal chemists.[11][16]

Future advancements in computational modeling and high-throughput synthesis will undoubtedly accelerate the exploration of the vast chemical space offered by spirocyclic systems.[11][17] The continued application of these innovative scaffolds holds immense promise for the discovery and development of the next generation of highly effective and safe kinase inhibitors for the treatment of cancer and other diseases.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • ACS Omega. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • CoLab. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. CoLab.
  • Expert Opinion on Drug Discovery. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. National Institutes of Health. [Link]

  • PubMed Central. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • ResearchGate. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • ACS Pharmacology & Translational Science. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. [Link]

  • ResearchGate. (2022). Synthesis of a Spiro-azaindoline Inhibitor of Hematopoietic Progenitor Kinase 1. ResearchGate. [Link]

  • ResearchGate. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. [Link]

  • PubMed. (2022). Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer. PubMed. [Link]

  • National Institutes of Health. (2021). Advancement of Scaffold-Based 3D Cellular Models in Cancer Tissue Engineering: An Update. PubMed Central. [Link]

  • ResearchGate. (2020). Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • ACS Publications. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2024). (PDF) Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ResearchGate. [Link]

  • PubMed Central. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central. [Link]

  • Drug Design. (2005). Structure Activity Relationships. Drug Design. [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate

This document provides essential procedural guidance for the safe and compliant disposal of 1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate (TFA). As a compound frequently utilized in synthetic chemistry and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate (TFA). As a compound frequently utilized in synthetic chemistry and drug development, its handling and disposal demand a thorough understanding of its chemical nature. This guide is designed for researchers, scientists, and laboratory professionals to ensure operational safety and environmental stewardship.

The subject compound is an organic salt, composed of a heterocyclic amine (1,7-Diazaspiro[4.4]nonan-2-one) and a strong acid, 2,2,2-trifluoroacetic acid (TFA). While the heterocyclic moiety presents moderate hazards, the trifluoroacetate counter-ion dictates the primary disposal protocol. Trifluoroacetic acid is a corrosive chemical, and its salts are highly stable and persistent in the environment.[1][2] Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Part 1: Core Principles and Hazard Assessment

The fundamental principle for disposing of this compound is the prevention of its release into the environment. Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system (drains) or disposed of as general refuse.[3][4] The trifluoroacetate anion is not readily biodegradable and can accumulate in terminal water sinks like oceans and salt lakes.[1]

The Safety Data Sheet (SDS) for 1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate classifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] The disposal strategy must therefore mitigate both the irritant properties of the parent compound and the corrosive and environmental hazards of the TFA component.

Chemical and Safety Data Summary
Property1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate2,2,2-Trifluoroacetic Acid (TFA)
CAS Number 1566649-47-576-05-1[4]
Molecular Formula C₉H₁₃F₃N₂O₃C₂HF₃O₂[4]
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[5][6]Corrosive, Causes Severe Skin Burns and Eye Damage, Harmful to Aquatic Life[4][7]
Core Disposal Rule Must be disposed of as hazardous chemical waste. [5]Must not be poured down the drain. [3][4]

Part 2: Step-by-Step Disposal Protocol

Adherence to this protocol is critical for ensuring laboratory safety and regulatory compliance. The procedure begins at the point of waste generation.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as specified in the substance's SDS.[5]

  • Gloves: Nitrile or other chemically resistant gloves. Inspect for integrity before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Segregate and Collect All Waste Streams

All materials that have come into contact with 1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate must be collected as hazardous waste.

  • Aqueous and Organic Solutions: Collect all liquid waste containing the compound in a dedicated, sealable hazardous waste container.

    • Container Type: Use only glass or high-density polyethylene (HDPE) containers. Do not use metal containers , as trifluoroacetic acid is corrosive.[8]

  • Solid Waste: This includes residual solid compound, contaminated weigh boats, and any contaminated consumables like gloves, bench paper, or paper towels.

    • Procedure: Place these materials in a clearly marked, sealed plastic bag and then into a designated solid hazardous chemical waste container.[3]

  • "Empty" Reagent Bottles: The original container holding the compound is not considered empty by regulatory standards. It must be disposed of as hazardous waste. Alternatively, it can be triple-rinsed with a suitable solvent (e.g., water, methanol); this rinsate must be collected as hazardous liquid waste.[8]

Step 3: Label Waste Containers Correctly

Proper labeling is a legal requirement and essential for safe handling by waste management personnel.

  • Label Contents: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Chemical Identification: Clearly write out the full chemical name: "1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate". Do not use abbreviations or chemical formulas.[8]

  • List all constituents and their approximate percentages, including solvents.

Step 4: Store Waste Safely Pending Disposal

Store waste containers in a designated, secure location.

  • Location: A satellite accumulation area, such as a chemical fume hood or a ventilated cabinet, is ideal.

  • Containment: Always use secondary containment (e.g., a plastic tub) to prevent the spread of material in case of a leak.

  • Segregation: Store the waste away from incompatible materials, particularly strong bases and oxidizing agents, to prevent dangerous reactions.[3][8]

  • Container Seal: Keep the waste container tightly sealed at all times, except when adding waste.[8]

Step 5: Arrange for Final Disposal

The final step is the transfer of the waste to trained professionals.

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or equivalent office.[3][8] Follow their specific procedures for requesting a waste pickup.

Part 3: Disposal Workflow and Emergency Procedures

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated in the laboratory.

G cluster_0 Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Hazardous Waste Processing Waste Solid, Liquid, or PPE Waste Generated Decision Contaminated with 1,7-Diazaspiro[4.4]nonan-2-one TFA? Waste->Decision HazardousWaste Collect in Designated Hazardous Waste Container (Glass or Plastic Only) Decision->HazardousWaste Yes NonHazardous Dispose via Appropriate Non-Hazardous Route Decision->NonHazardous No Label Label Container: 'Hazardous Waste' + Full Chemical Name HazardousWaste->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS

Caption: Disposal workflow for laboratory waste.

Spill Response

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.

  • Minor Spill (<50 mL in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Alert others in the immediate area.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill kit.[8][9]

    • Carefully collect the absorbed material and place it into a sealed container for disposal as hazardous solid waste.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Major Spill (>50 mL or any spill outside a fume hood):

    • Evacuate the immediate area.[8]

    • Alert laboratory personnel and notify your institution's EHS or emergency response team immediately.

    • Prevent entry into the contaminated area.

    • If there is an inhalation hazard, evacuate the entire lab and close the doors.[3]

References

  • Trifluoroacetic Acid SOP. University of Washington, Environmental Health & Safety. [Link]

  • LCSS: TRIFLUOROACETIC ACID. National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • Hazardous Substance Fact Sheet: Trifluoroacetic Acid. New Jersey Department of Health. [Link]

  • Laboratory Standard Operating Procedure (LSOP) For the Safe Use of Trifluoroacetic Acid (TFA). University of Connecticut, Environmental Health & Safety. [Link]

  • 2,7-Diaza-spiro[4.4]nonane PubChem CID 12691883. National Center for Biotechnology Information. [Link]

  • Laboratory Waste Disposal. Safrole. [Link]

  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL PROTOCOL. UN Environment Programme, Ozone Secretariat. [Link]

  • Safety Data Sheet: 1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate. Angene Chemical. [Link]

  • How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline? ResearchGate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate
Reactant of Route 2
1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate
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